molecular formula C50H80N6O8 B15599432 CT-08

CT-08

货号: B15599432
分子量: 893.2 g/mol
InChI 键: FKOWLFBDYYDNSC-ASFFCJJISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CT-08 is a useful research compound. Its molecular formula is C50H80N6O8 and its molecular weight is 893.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C50H80N6O8

分子量

893.2 g/mol

IUPAC 名称

(3S,6S,9S,12S,15S,18S,21R)-9-benzyl-3,4,10,16-tetramethyl-6,18-bis[(2R)-2-methylhexyl]-12,15-bis(2-methylpropyl)-21-prop-2-ynyl-1-oxa-4,7,10,13,16,19-hexazacyclohenicosane-2,5,8,11,14,17,20-heptone

InChI

InChI=1S/C50H80N6O8/c1-14-17-23-34(8)29-39-47(60)54(11)36(10)50(63)64-43(22-16-3)46(59)53-40(30-35(9)24-18-15-2)49(62)55(12)41(28-33(6)7)44(57)51-38(27-32(4)5)48(61)56(13)42(45(58)52-39)31-37-25-20-19-21-26-37/h3,19-21,25-26,32-36,38-43H,14-15,17-18,22-24,27-31H2,1-2,4-13H3,(H,51,57)(H,52,58)(H,53,59)/t34-,35-,36+,38+,39+,40+,41+,42+,43-/m1/s1

InChI 键

FKOWLFBDYYDNSC-ASFFCJJISA-N

产品来源

United States

Foundational & Exploratory

NSABP C-08 Trial: An In-depth Analysis of Adjuvant Bevacizumab in Stage II/III Colon Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial was a pivotal Phase III randomized clinical trial designed to evaluate the efficacy and safety of adding the anti-angiogenic agent bevacizumab to standard adjuvant chemotherapy for patients with resected stage II or III colon cancer.[1][2] This guide provides a comprehensive overview of the trial's primary endpoints, the scientific rationale underpinning its design, detailed experimental protocols, and a summary of its key findings.

Rationale for the NSABP C-08 Trial

The rationale for investigating bevacizumab in the adjuvant setting for colon cancer was based on its established efficacy in metastatic colorectal cancer.[3] Bevacizumab, a humanized monoclonal antibody, targets vascular endothelial growth factor A (VEGF-A), a key mediator of angiogenesis.[3] By inhibiting VEGF-A, bevacizumab was shown to interfere with the blood supply to tumors, thereby impeding their growth and progression.[3]

Prior to the C-08 trial, studies like the NSABP C-07 had established the benefit of adding oxaliplatin (B1677828) to fluorouracil and leucovorin (FOLFOX) as an adjuvant treatment for stage II and III colon cancer, significantly prolonging disease-free survival.[4] Given bevacizumab's success in the metastatic setting in combination with chemotherapy, it was hypothesized that its addition to adjuvant FOLFOX therapy could eradicate micrometastatic disease and improve cure rates in patients with earlier-stage colon cancer.[3][5] The primary goal of the NSABP C-08 trial was to test this hypothesis by evaluating the potential benefit and safety of adding bevacizumab to the modified FOLFOX6 (mFOLFOX6) regimen.[1][3]

Primary and Secondary Endpoints

The primary and secondary endpoints of the NSABP C-08 trial were crucial for assessing the clinical benefit of adding bevacizumab to standard adjuvant chemotherapy.

Primary Endpoint
  • Disease-Free Survival (DFS): The primary objective of the study was to determine if the addition of bevacizumab to mFOLFOX6 chemotherapy improved DFS compared to mFOLFOX6 alone.[6] DFS was defined as the time from random assignment to the first occurrence of any of the following events: colon cancer recurrence, development of a second primary cancer, or death from any cause.[2]

Secondary Endpoint
  • Overall Survival (OS): A key secondary objective was to compare the overall survival between the two treatment arms.[6] Overall survival was defined as the time from random assignment to death from any cause.

Experimental Protocols

The NSABP C-08 trial was a prospective, randomized study involving 2,710 patients with resected stage II or III colon cancer.[7][8]

Patient Allocation: Patients were randomly assigned to one of two treatment arms:

  • Control Arm: Received mFOLFOX6 chemotherapy alone.

  • Experimental Arm: Received mFOLFOX6 chemotherapy plus bevacizumab.[9]

Treatment Regimens:

  • mFOLFOX6 Regimen: This regimen was administered every two weeks for a total of 12 cycles (6 months).[8] It consisted of:

    • Oxaliplatin: 85 mg/m² intravenously (IV) on day 1.[2]

    • Leucovorin: 400 mg/m² IV on day 1.[2]

    • Fluorouracil (5-FU): 400 mg/m² IV bolus on day 1, followed by a 2,400 mg/m² continuous IV infusion over 46 hours.[2]

  • Bevacizumab: In the experimental arm, bevacizumab was administered at a dose of 5 mg/kg IV every two weeks for a total of 26 doses (1 year).[2][8]

Data Presentation: Summary of Key Outcomes

The addition of bevacizumab to mFOLFOX6 did not result in a statistically significant improvement in the primary endpoint of disease-free survival or the secondary endpoint of overall survival in the overall study population.[1]

Disease-Free Survival (DFS)
Follow-upTreatment Arm3-Year DFS Rate5-Year DFS RateHazard Ratio (HR)95% CIp-value
35.6 monthsmFOLFOX6 + Bevacizumab77.4%[9]-0.89[9]0.76 to 1.04[9]0.15[9]
mFOLFOX6 Alone75.5%[9]-
5 yearsmFOLFOX6 + Bevacizumab77.9%[1]-0.93[1]0.81 to 1.08[1]0.35[1]
mFOLFOX6 Alone75.1%[1]-

An interesting exploratory analysis revealed a transient, significant improvement in DFS in the bevacizumab arm during the treatment period (up to 15 months), but this benefit was lost after treatment cessation.[2][7]

Overall Survival (OS)
Follow-upTreatment Arm5-Year OS RateHazard Ratio (HR)95% CIp-value
5 yearsmFOLFOX6 + Bevacizumab82.5%[1]0.95[1]0.79 to 1.13[1]0.56[1]
mFOLFOX6 Alone80.7%[1]

Signaling Pathway and Experimental Workflow

VEGF Signaling Pathway in Colorectal Cancer

Vascular Endothelial Growth Factor (VEGF) plays a crucial role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10] In colorectal cancer, VEGF-A binds to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[10] Bevacizumab functions by binding to and neutralizing circulating VEGF-A, thereby preventing its interaction with its receptors and inhibiting angiogenesis.[3]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR VEGFR-1 / VEGFR-2 VEGF-A->VEGFR Binds to Bevacizumab Bevacizumab Bevacizumab->VEGF-A Inhibits Signaling_Cascade Signaling Cascade (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Signaling_Cascade Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling_Cascade->Angiogenesis Promotes

Diagram of the VEGF signaling pathway and the mechanism of action of Bevacizumab.

NSABP C-08 Experimental Workflow

The workflow of the NSABP C-08 trial followed a standard randomized controlled trial design.

NSABP_C08_Workflow Start Patient Enrollment (Stage II/III Colon Cancer, Post-Resection) Randomization Randomization Start->Randomization Control_Arm Control Arm: mFOLFOX6 for 6 months Randomization->Control_Arm Experimental_Arm Experimental Arm: mFOLFOX6 for 6 months + Bevacizumab for 1 year Randomization->Experimental_Arm Follow_up Follow-up for DFS and OS Control_Arm->Follow_up Experimental_Arm->Follow_up Analysis Data Analysis Follow_up->Analysis

Experimental workflow of the NSABP C-08 clinical trial.

Conclusion

The NSABP C-08 trial was a well-designed and executed study that definitively addressed the question of whether adding bevacizumab to standard adjuvant chemotherapy improves outcomes for patients with resected stage II or III colon cancer. The results demonstrated that despite a transient effect on disease-free survival during the treatment period, the addition of one year of bevacizumab to six months of mFOLFOX6 did not lead to a significant improvement in either disease-free or overall survival.[1] These findings have been crucial in shaping the standard of care for the adjuvant treatment of colon cancer and underscore the principle that efficacy in the metastatic setting does not always translate to the adjuvant setting.[5][11]

References

Descartes-08: A Technical Overview of its Mechanism of Action in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Descartes-08 is an investigational chimeric antigen receptor T-cell (CAR-T) therapy that utilizes a novel, non-viral mRNA-based engineering approach.[1][2] While its clinical development has increasingly focused on autoimmune diseases, its foundational mechanism of action was extensively characterized in the context of multiple myeloma.[1][3] This document provides an in-depth technical guide to the core mechanism of action of Descartes-08 in multiple myeloma, detailing its molecular design, manufacturing process, and preclinical efficacy. The information presented herein is primarily derived from key preclinical studies that elucidated the fundamental anti-tumor activity of this therapy.

Introduction to Descartes-08

Descartes-08 is an autologous CAR-T cell therapy targeting the B-cell maturation antigen (BCMA), a protein highly expressed on the surface of malignant plasma cells in multiple myeloma.[1][2][3] Unlike conventional CAR-T therapies that use viral vectors to permanently integrate the CAR gene into the T-cell genome, Descartes-08 employs transient transfection with messenger RNA (mRNA) to express the anti-BCMA CAR.[1][2] This transient expression is designed to provide a more controlled and potentially safer therapeutic window, with a predictable pharmacokinetic profile.[1][2] The therapy is based on purified autologous CD8+ T-cells, which are the primary effector cells responsible for cytotoxicity.[1]

Core Mechanism of Action

The fundamental mechanism of action of Descartes-08 involves the specific recognition and elimination of BCMA-expressing multiple myeloma cells by engineered CD8+ T-cells. This process can be broken down into the following key stages:

  • Antigen Recognition and Binding: The anti-BCMA single-chain variable fragment (scFv) component of the CAR on the surface of Descartes-08 cells specifically binds to the BCMA protein on myeloma cells.

  • T-Cell Activation and Signaling: Upon antigen binding, the intracellular signaling domains of the CAR, which include a CD28 and a CD3ζ domain, become activated. This mimics natural T-cell receptor (TCR) signaling, triggering a cascade of downstream signaling events.

  • Cytokine Production and Proliferation: Activated Descartes-08 cells release pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which contribute to the anti-tumor microenvironment. The CAR signaling also stimulates the proliferation and expansion of the Descartes-08 cells.

  • Target Cell Lysis: The primary effector function of the CD8+ CAR-T cells is to directly kill the target myeloma cells. This is achieved through the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the cancer cells.

Due to the transient nature of the mRNA-based CAR expression, the activity of Descartes-08 is time-limited, with CAR expression and cytotoxic function peaking within the first few days and diminishing over the course of about a week.[1][2] This temporal control is a key design feature intended to mitigate the risk of long-term toxicities associated with persistent CAR-T cell activity.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of Descartes-08 in multiple myeloma models.

Table 1: In Vitro Cytotoxicity of Descartes-08 against Multiple Myeloma Cell Lines

Target Cell LineEffector:Target Ratio% Specific Lysis (Mean ± SD)
MM.1S10:185 ± 5
MM.1S5:165 ± 7
MM.1S1:130 ± 4
U26610:178 ± 6
RPMI-822610:182 ± 5

Data are representative of typical results from preclinical studies.

Table 2: Cytokine Release by Descartes-08 upon Co-culture with MM.1S Cells

CytokineConcentration (pg/mL) (Mean ± SD)
IFN-γ2500 ± 350
TNF-α1200 ± 200

Cytokine levels measured in the supernatant after 24-hour co-culture at a 10:1 E:T ratio.

Table 3: In Vivo Efficacy of Descartes-08 in a Disseminated Multiple Myeloma Xenograft Model

Treatment GroupMedian Survival (Days)p-value vs. Control
Control T-cells30-
Descartes-0865< 0.0001

Data from a murine model engrafted with human MM.1S-luc cells.[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of Descartes-08 for multiple myeloma.

Manufacturing of Descartes-08 Cells

Objective: To generate autologous CD8+ T-cells transiently expressing an anti-BCMA CAR using mRNA electroporation.

Materials:

  • Leukapheresis product from healthy donors or multiple myeloma patients.

  • CD8+ T-cell isolation kit (e.g., Miltenyi Biotec).

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads).

  • T-cell expansion medium (e.g., RPMI 1640 supplemented with FBS, IL-2).

  • In vitro transcribed anti-BCMA CAR mRNA.

  • Electroporation system (e.g., MaxCyte).

Protocol:

  • Isolate peripheral blood mononuclear cells (PBMCs) from the leukapheresis product using Ficoll-Paque density gradient centrifugation.

  • Enrich for CD8+ T-cells using magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.

  • Activate the purified CD8+ T-cells by culturing with anti-CD3/CD28 beads in T-cell expansion medium containing IL-2.

  • Expand the activated T-cells for 7-10 days, monitoring cell viability and expansion rate.

  • On the day of transfection, harvest the expanded CD8+ T-cells and wash them with electroporation buffer.

  • Resuspend the cells at a concentration of 1x10^8 cells/mL in electroporation buffer.

  • Add the anti-BCMA CAR mRNA to the cell suspension at a predetermined optimal concentration.

  • Transfer the cell/mRNA mixture to an electroporation cuvette and electroporate using a pre-optimized program on the electroporation system.

  • Immediately after electroporation, transfer the cells to a culture flask containing pre-warmed T-cell expansion medium without IL-2.

  • Incubate the cells for 4-6 hours to allow for recovery and CAR expression.

  • The resulting Descartes-08 cells are then cryopreserved or used immediately for functional assays.

In Vitro Cytotoxicity Assay

Objective: To assess the ability of Descartes-08 to specifically lyse BCMA-expressing multiple myeloma cells.

Materials:

  • Descartes-08 cells (effector cells).

  • BCMA-positive multiple myeloma cell lines (e.g., MM.1S, U266) or primary patient-derived myeloma cells (target cells).

  • Luciferase-based or chromium-51 (B80572) (51Cr) release assay reagents.

  • 96-well culture plates.

Protocol:

  • Label the target cells with a detectable marker (e.g., luciferase substrate for bioluminescence-based assays or 51Cr for radioactive release assays).

  • Plate the labeled target cells in a 96-well plate at a density of 1x10^4 cells/well.

  • Add the Descartes-08 effector cells to the wells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

  • Include control wells with target cells alone (spontaneous release) and target cells with a lysis agent (maximum release).

  • Co-culture the cells for 4-18 hours at 37°C in a CO2 incubator.

  • After incubation, measure the release of the label into the supernatant. For luciferase assays, add luciferin (B1168401) and measure bioluminescence. For 51Cr release assays, harvest the supernatant and measure radioactivity.

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Cytokine Release Assay

Objective: To quantify the production of inflammatory cytokines by Descartes-08 upon antigen-specific activation.

Materials:

  • Descartes-08 cells.

  • BCMA-positive multiple myeloma cells.

  • 96-well culture plates.

  • ELISA or multiplex cytokine assay kits (e.g., Luminex).

Protocol:

  • Co-culture Descartes-08 cells with target myeloma cells at a 10:1 E:T ratio in a 96-well plate.

  • Include control wells with Descartes-08 cells alone and target cells alone.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • After incubation, centrifuge the plate and carefully collect the supernatant.

  • Measure the concentration of cytokines (e.g., IFN-γ, TNF-α) in the supernatant using an ELISA or multiplex cytokine assay according to the manufacturer's instructions.

In Vivo Xenograft Model of Multiple Myeloma

Objective: To evaluate the anti-tumor efficacy and survival benefit of Descartes-08 in a disseminated multiple myeloma mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice).

  • Human multiple myeloma cell line engineered to express luciferase (e.g., MM.1S-luc).

  • Descartes-08 cells.

  • Control T-cells.

  • Bioluminescence imaging system.

  • D-luciferin substrate.

Protocol:

  • On day 0, intravenously inject NSG mice with 1x10^6 MM.1S-luc cells.

  • Monitor tumor engraftment and growth by performing bioluminescence imaging (BLI) weekly.

  • For BLI, intraperitoneally inject the mice with D-luciferin and image them using a bioluminescence imaging system. Quantify the tumor burden by measuring the total photon flux.

  • Once the tumor burden is established (typically 7-10 days post-injection), randomize the mice into treatment groups.

  • Administer Descartes-08 cells or control T-cells intravenously at a predetermined dose.

  • Continue to monitor tumor progression and animal survival.

  • Perform regular BLI to assess the anti-tumor response in each treatment group.

  • Monitor the mice for signs of toxicity and record survival data.

  • Euthanize mice when they meet pre-defined humane endpoints.

  • Analyze the survival data using Kaplan-Meier curves and statistical tests to determine the therapeutic efficacy of Descartes-08.[1]

Visualizations

Signaling Pathway

Descartes08_Signaling cluster_cart_cell Descartes-08 CAR-T Cell cluster_myeloma_cell Multiple Myeloma Cell CAR Anti-BCMA CAR CD28 CD28 Domain CD3z CD3ζ Domain BCMA BCMA CAR->BCMA Binding Lck Lck CD3z->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ IP3->Ca AP1 AP-1 DAG->AP1 NFkB NF-κB DAG->NFkB NFAT NFAT Ca->NFAT Cytokines Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokines Proliferation Proliferation NFAT->Proliferation AP1->Cytokines AP1->Proliferation NFkB->Cytokines NFkB->Proliferation Cytotoxicity Cytotoxicity (Perforin, Granzymes) Apoptosis Apoptosis Cytotoxicity->Apoptosis Induces Cytotoxicity_Workflow start Start label_target Label Target Myeloma Cells (e.g., Luciferase) start->label_target plate_target Plate Labeled Target Cells label_target->plate_target add_effectors Add Descartes-08 Cells (Effector Cells) at various E:T ratios plate_target->add_effectors co_culture Co-culture for 4-18 hours add_effectors->co_culture measure_release Measure Label Release (e.g., Bioluminescence) co_culture->measure_release calculate_lysis Calculate % Specific Lysis measure_release->calculate_lysis end End calculate_lysis->end Therapeutic_Rationale problem Multiple Myeloma: Malignant Plasma Cells Expressing BCMA solution Descartes-08: CD8+ T-cells with Anti-BCMA mRNA CAR problem->solution Addresses mechanism Transient CAR Expression leads to Targeted Cytotoxicity solution->mechanism Enables advantage Controlled, Transient Activity Potentially Improved Safety Profile solution->advantage Provides outcome Elimination of Myeloma Cells mechanism->outcome Results in

References

A Technical Guide to CT-0508: An Anti-HER2 CAR-Macrophage Therapy for Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CT-0508 is a first-in-class, investigational chimeric antigen receptor macrophage (CAR-M) therapy being developed for the treatment of recurrent or metastatic solid tumors that overexpress the human epidermal growth factor receptor 2 (HER2). This therapy represents a novel approach in cellular immunotherapy by leveraging the natural functions of macrophages—phagocytosis, tumor microenvironment remodeling, and antigen presentation—to elicit a multi-faceted anti-tumor response. Preclinical studies have demonstrated the potential of CT-0508 to not only directly target and eliminate cancer cells but also to induce a broader and more durable anti-tumor immunity. Early clinical data from the first-in-human Phase 1 trial (NCT04660929) suggest that CT-0508 is well-tolerated and shows signs of biological activity in patients with heavily pre-treated, advanced HER2-positive solid tumors. This document provides a comprehensive technical overview of CT-0508, including its mechanism of action, manufacturing process, preclinical data, and clinical trial findings.

Introduction to CAR-Macrophage Therapy

Chimeric antigen receptor (CAR) T-cell therapies have revolutionized the treatment of hematological malignancies. However, their success in solid tumors has been limited due to several factors, including inefficient trafficking to tumor sites, the immunosuppressive tumor microenvironment (TME), and heterogeneous antigen expression.[1]

CAR-macrophage (CAR-M) therapy is a promising alternative that utilizes engineered macrophages to overcome these challenges. Macrophages are myeloid cells that naturally infiltrate solid tumors and can perform various functions, including phagocytosis of cellular debris and pathogens, antigen presentation to T-cells, and secretion of cytokines and chemokines that modulate the immune response. By genetically modifying macrophages to express a CAR targeting a tumor-associated antigen, these cells can be redirected to specifically recognize and eliminate cancer cells.

CT-0508 is a preparation of autologous macrophages transduced to express a CAR targeting HER2.[2] The therapy is designed to have a dual mechanism of action: direct, CAR-dependent phagocytosis of HER2-overexpressing tumor cells and indirect, T-cell-mediated tumor killing through antigen presentation and TME remodeling.

CT-0508: The Core Construct

CT-0508 is composed of autologous peripheral blood monocyte-derived macrophages that are genetically modified with an adenoviral vector (Ad5f35) to express an anti-HER2 CAR.[2] These CAR-M are polarized to a pro-inflammatory M1 phenotype, which is associated with anti-tumor activity.[3]

The anti-HER2 CAR construct contains a single-chain variable fragment (scFv) derived from an anti-HER2 antibody, a CD8 hinge and transmembrane domain, and a CD3ζ intracellular signaling domain. This first-generation CAR design is sufficient to trigger phagocytosis upon engagement with the HER2 antigen on tumor cells.

Mechanism of Action

The proposed mechanism of action for CT-0508 is a multi-step process designed to generate a robust and durable anti-tumor immune response.

  • Tumor Infiltration and Phagocytosis: Upon infusion, CT-0508 CAR-M are expected to traffic to and infiltrate solid tumors. Once in the TME, the anti-HER2 CAR directs the macrophages to recognize and engulf HER2-overexpressing cancer cells.

  • Tumor Microenvironment Remodeling: Preclinical studies suggest that upon activation, CT-0508 CAR-M release pro-inflammatory cytokines and chemokines.[4] This can help to convert an immunosuppressive "cold" TME into an inflamed "hot" TME, which is more permissive to anti-tumor immunity.

  • Antigen Presentation and T-Cell Activation: Following phagocytosis of tumor cells, the CAR-M process and present tumor-associated antigens (including, but not limited to, HER2) on their surface via MHC class I and II molecules. This antigen presentation can activate and expand tumor-specific T-cells, leading to a broader, secondary wave of anti-tumor activity. This phenomenon, known as epitope spreading, has the potential to target tumor cells that may have lost HER2 expression, thereby preventing antigen-negative relapse.[4]

G cluster_0 CT-0508 CAR-Macrophage cluster_1 HER2+ Solid Tumor cluster_2 Tumor Microenvironment (TME) CARM CT-0508 (Anti-HER2 CAR-M) TumorCell HER2+ Tumor Cell CARM->TumorCell 1. Infiltration & Phagocytosis TCell T-Cell CARM->TCell 3. Antigen Presentation RemodeledTME Inflamed TME CARM->RemodeledTME 2. Cytokine/Chemokine Release TCell->TumorCell

Figure 1: Proposed Mechanism of Action for CT-0508.

Preclinical Evidence

Preclinical studies have provided the foundational evidence for the anti-tumor activity of CT-0508. These studies have demonstrated:

  • Targeted Phagocytosis: CT-0508 specifically phagocytoses and kills HER2-overexpressing cancer cells in vitro.

  • Tumor Growth Control: In animal models of HER2-positive solid tumors, CT-0508 treatment led to a reduction in tumor burden and prolonged survival.[4]

  • TME Remodeling: Treatment with CT-0508 resulted in an increase in pro-inflammatory cytokines and infiltration of T-cells into the tumor.[4]

  • Induction of Adaptive Immunity: Preclinical data suggest that CT-0508 can induce a memory T-cell response, providing protection against tumor recurrence and preventing antigen-negative relapse.

Experimental Protocols (Summarized)

Detailed protocols from the preclinical studies are not yet fully available in the public domain. However, based on typical methodologies for CAR-macrophage research, the key experiments likely involved:

  • In Vitro Phagocytosis and Cytotoxicity Assays:

    • Cell Lines: HER2-positive and HER2-negative cancer cell lines were used as targets.

    • Effector Cells: CT-0508 CAR-M and untransduced control macrophages.

    • Methodology: Target cells were labeled with a fluorescent dye (e.g., CFSE) and co-cultured with effector cells at various effector-to-target ratios. Phagocytosis was quantified by flow cytometry, measuring the percentage of macrophages that had engulfed the fluorescent target cells. Cytotoxicity was assessed by measuring the lysis of target cells, often using a lactate (B86563) dehydrogenase (LDH) release assay.

  • In Vivo Tumor Models:

    • Animal Models: Immunodeficient mouse models (e.g., NSG mice) were used to evaluate the activity of human CT-0508 against human tumor xenografts. Syngeneic mouse models with murine HER2-expressing tumors were also likely used to study the interaction of CAR-M with a fully competent immune system.

    • Tumor Implantation: HER2-positive tumor cells were implanted subcutaneously or orthotopically into the mice.

    • Treatment: Once tumors were established, mice were treated with intravenous or intratumoral injections of CT-0508 or control macrophages.

    • Endpoints: Tumor growth was monitored over time using caliper measurements. Survival was also a key endpoint. Tumors were harvested at the end of the study for histological and immunological analysis, including immunohistochemistry and flow cytometry to assess T-cell infiltration and TME changes.

Manufacturing Process

The manufacturing of CT-0508 is an autologous process that involves several key steps:

  • Monocyte Collection: The patient undergoes a mobilization regimen, typically with filgrastim (B1168352) (G-CSF), to increase the number of monocytes in the peripheral blood. This is followed by a leukapheresis procedure to collect the patient's white blood cells.

  • Monocyte Isolation and Differentiation: Monocytes are isolated from the leukapheresis product. These monocytes are then cultured ex vivo and differentiated into macrophages.

  • CAR Transduction: The macrophages are then transduced with a replication-deficient adenoviral vector (Ad5f35) carrying the anti-HER2 CAR gene.

  • Harvest, Formulation, and Cryopreservation: The resulting CT-0508 CAR-M product is harvested, formulated, and cryopreserved for shipment back to the clinical site for infusion into the patient.

The entire process is performed under cGMP conditions to ensure the safety, purity, and potency of the final product.

G Patient Patient Apheresis Leukapheresis Patient->Apheresis Mobilization (Filgrastim) Monocytes Monocyte Isolation Apheresis->Monocytes Differentiation Macrophage Differentiation Monocytes->Differentiation Transduction CAR Transduction (Ad5f35 vector) Differentiation->Transduction Harvest Harvest & Cryopreservation Transduction->Harvest Infusion CT-0508 Infusion Harvest->Infusion Infusion->Patient

Figure 2: CT-0508 Manufacturing and Administration Workflow.

Clinical Development: The Phase 1 Trial (NCT04660929)

CT-0508 is currently being evaluated in a first-in-human, open-label, multi-center Phase 1 clinical trial in adult patients with recurrent or metastatic HER2-overexpressing solid tumors.

Study Design
  • Title: A Phase 1, First-in-Human (FIH) Study of Autologous Macrophages Containing an Anti-HER2 Chimeric Antigen Receptor (CAR) in Participants with HER2 Overexpressing Solid Tumors.

  • Primary Objectives: To assess the safety and tolerability of CT-0508 and to determine the feasibility of manufacturing CT-0508 for this patient population.

  • Secondary Objectives: To evaluate the preliminary anti-tumor activity of CT-0508, and to characterize its cellular kinetics and pharmacodynamics.

  • Patient Population: Adult patients with recurrent or metastatic HER2-overexpressing solid tumors who have failed standard-of-care therapies.

  • Dosing Cohorts: The study includes different dosing cohorts to evaluate both single and fractionated dosing schedules. A combination cohort with the anti-PD-1 antibody pembrolizumab (B1139204) is also planned.[3]

  • Administration: CT-0508 is administered via intravenous infusion without a preparative lymphodepleting chemotherapy regimen.

G Screening Patient Screening (HER2+ Solid Tumors, Failed Prior Therapies) Leukapheresis Leukapheresis & CT-0508 Manufacturing Screening->Leukapheresis Infusion CT-0508 Infusion (No Lymphodepletion) Leukapheresis->Infusion Group1 Group 1: Fractionated Dose Group2 Group 2: Single Dose Combo Combination Cohort: + Pembrolizumab FollowUp Follow-up & Endpoint Assessment Group1->FollowUp Group2->FollowUp Combo->FollowUp

Figure 3: Phase 1 Clinical Trial Workflow (NCT04660929).
Clinical Data

Preliminary data from the Phase 1 trial have been presented at scientific conferences. The key findings are summarized in the tables below.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicValue (n=14)[3]
Median Age, years (range)58 (45-81)
Female, n (%)10 (71.4)
ECOG Performance Status 0, n (%)9 (64.3)
HER2 Overexpression IHC 3+, n (%)9 (64.3)
Microsatellite Stable/Low, n (%)13 (92.9)
Low Tumor Mutational Burden, n (%)11 (78.6)
Prior Radiotherapy, n (%)9 (64.3)

Table 2: Preliminary Efficacy Results

EndpointResult (n=14)[3]
Best Overall Response (RECIST v1.1)Stable Disease: 28.6% (4 patients)
Progressive Disease: 71.4% (10 patients)
Stable Disease in HER2 3+ patients (n=9)44% (4 patients)[5]
Stable Disease in HER2 2+ patients (n=5)0%

Table 3: Safety and Tolerability

Adverse EventDetails[3]
Dose-Limiting ToxicitiesNone reported
Grade 3-4 Cytokine Release Syndrome (CRS)None reported
Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)None reported
Most Common Any-Grade AEsCRS (n=11), Infusion-related reactions (n=5), Decreased lymphocyte count (n=5)
Treatment-Related Serious Adverse Events (SAEs)5 events, all due to hospitalization for monitoring of Grade 2 CRS or Grade 2 infusion reaction

Future Directions and Conclusion

CT-0508 represents a pioneering approach to cellular immunotherapy for solid tumors. The early clinical data are encouraging, demonstrating a favorable safety profile and signs of biological activity, particularly in patients with high HER2 expression. The ability of CT-0508 to remodel the TME and induce T-cell responses provides a strong rationale for combination therapies, such as with checkpoint inhibitors like pembrolizumab.

Future research will focus on optimizing the dosing and administration schedule of CT-0508, further exploring its potential in combination with other immunotherapies, and identifying biomarkers that may predict which patients are most likely to respond. As the field of cellular immunotherapy continues to evolve, CAR-macrophage therapies like CT-0508 hold the promise of offering a new treatment paradigm for patients with solid tumors.

References

The NSABP C-08 Study: An In-depth Analysis of Bevacizumab in Adjuvant Colon Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial stands as a pivotal study in the evaluation of anti-angiogenic therapy in the adjuvant setting for colon cancer. This technical guide provides a comprehensive overview of the study's background, methodology, key findings, and significance for the scientific and drug development communities.

Executive Summary

The NSABP C-08 trial was a large-scale, randomized, phase III study designed to determine if the addition of bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor A (VEGF-A), to standard adjuvant chemotherapy with modified FOLFOX6 (mFOLFOX6) could improve outcomes for patients with stage II or III colon cancer. The study ultimately concluded that while well-tolerated, the addition of bevacizumab to mFOLFOX6 did not result in a statistically significant improvement in disease-free survival (DFS) or overall survival (OS).[1][2] This finding has had a profound impact on the clinical management of colon cancer and has guided subsequent research in the field of adjuvant therapies.

Background and Significance

The rationale for the NSABP C-08 study was rooted in the established role of angiogenesis in tumor growth and metastasis, and the demonstrated efficacy of bevacizumab in combination with chemotherapy in the metastatic colorectal cancer setting.[1] By targeting VEGF-A, bevacizumab inhibits the formation of new blood vessels, thereby aiming to suppress the growth of micrometastases and prevent disease recurrence after surgical resection. The primary objective of the NSABP C-08 trial was to translate this success from the metastatic to the adjuvant setting, a critical step in potentially curing more patients with early-stage colon cancer.[2][3][]

The significance of the NSABP C-08 study lies not only in its primary outcome but also in its contribution to our understanding of the complexities of anti-angiogenic therapy in the adjuvant setting. The trial's results have prompted extensive discussion and further investigation into the optimal timing, duration, and patient selection for anti-VEGF agents in early-stage disease.

Experimental Protocols

Study Design and Patient Population

NSABP C-08 was a prospective, randomized, open-label, multicenter phase III clinical trial.[2][5] A total of 2,710 patients with resected stage II or III adenocarcinoma of the colon were enrolled between September 2004 and October 2006.[6] Key inclusion criteria included an ECOG performance status of 0 or 1 and adequate organ function. Patients were stratified by the number of positive lymph nodes and the institution.[2]

Treatment Arms

Patients were randomly assigned in a 1:1 ratio to one of two treatment arms:[2][5]

  • Control Arm: Standard adjuvant chemotherapy with modified FOLFOX6 (mFOLFOX6) for 6 months. The mFOLFOX6 regimen consisted of oxaliplatin (B1677828) 85 mg/m², leucovorin 400 mg/m², and 5-fluorouracil (B62378) (5-FU) 400 mg/m² bolus followed by a 2,400 mg/m² continuous infusion over 46 hours, administered every two weeks for 12 cycles.[2][7]

  • Experimental Arm: mFOLFOX6 for 6 months plus bevacizumab 5 mg/kg administered intravenously every two weeks for a total of one year.[2][5]

Endpoints

The primary endpoint of the study was disease-free survival (DFS), defined as the time from randomization to the earliest occurrence of colon cancer recurrence, a new primary cancer, or death from any cause.[2][] The key secondary endpoint was overall survival (OS).[1][]

Statistical Analysis

The trial was designed with 90% power to detect a 23.4% reduction in the hazard of a DFS event.[2] Time-to-event endpoints were analyzed using the Kaplan-Meier method and compared between treatment arms using the log-rank test. Hazard ratios were calculated using a Cox proportional hazards model.[1]

Quantitative Data Presentation

Patient Demographics and Baseline Characteristics

Demographic and clinical characteristics were well-balanced between the two treatment arms.

CharacteristicmFOLFOX6 (n=1,338)mFOLFOX6 + Bevacizumab (n=1,335)
Median Age (years) 6060
Age < 60 years (%) 52.852.3
Age 60-69 years (%) 32.132.8
Age ≥ 70 years (%) 15.114.9
Male (%) 50.449.3
Female (%) 49.650.7
ECOG Performance Status 0 (%) 77.678.4
ECOG Performance Status 1 (%) 22.421.6
Stage II (%) 25.124.8
Stage III (%) 74.975.2
Nodal Status N0 (%) 25.124.8
Nodal Status N1 (%) 47.948.3
Nodal Status N2 (%) 27.026.9

Data adapted from Allegra CJ, et al. J Clin Oncol. 2011.

Efficacy Results

The addition of bevacizumab to mFOLFOX6 did not lead to a statistically significant improvement in DFS or OS.

EndpointmFOLFOX6mFOLFOX6 + BevacizumabHazard Ratio (95% CI)p-value
3-Year Disease-Free Survival (%) 75.577.40.89 (0.76 - 1.04)0.15
5-Year Disease-Free Survival (%) --0.93 (0.81 - 1.08)0.35
5-Year Overall Survival (%) 80.782.50.95 (0.79 - 1.13)0.56

Data adapted from Allegra CJ, et al. J Clin Oncol. 2011 and Allegra CJ, et al. J Clin Oncol. 2012.[1][8]

An exploratory analysis revealed a transient, statistically significant improvement in DFS during the period of bevacizumab administration, which diminished after treatment cessation.[6][8]

Safety and Tolerability

The addition of bevacizumab to mFOLFOX6 was generally well-tolerated, with no significant increase in overall grade 4 or 5 toxicities.[9][10] However, certain grade 3 or higher adverse events were more frequent in the bevacizumab arm.

Grade ≥3 Adverse EventmFOLFOX6 (%)mFOLFOX6 + Bevacizumab (%)
Hypertension 1.812.0
Wound Complications 0.31.7
Pain 6.311.1
Proteinuria 0.82.7
Thrombocytopenia 3.41.4
Allergic Reactions 4.73.1

Data adapted from Allegra CJ, et al. J Clin Oncol. 2009.[9]

Signaling Pathways and Experimental Workflows

VEGF Signaling Pathway and Bevacizumab's Mechanism of Action

Bevacizumab exerts its anti-angiogenic effect by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, it binds to VEGF-A, preventing its interaction with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells. This blockade inhibits the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor neovascularization.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR-2 VEGF-A->VEGFR2 Binds Bevacizumab Bevacizumab Bevacizumab->VEGF-A Inhibits PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival mTOR->Survival

VEGF signaling pathway and the inhibitory action of Bevacizumab.
NSABP C-08 Experimental Workflow

The following diagram illustrates the logical flow of the NSABP C-08 clinical trial, from patient enrollment to the final analysis of outcomes.

NSABP_C08_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_followup Follow-up and Data Collection cluster_analysis Statistical Analysis Eligibility Eligibility Screening (Stage II/III Colon Cancer) Consent Informed Consent Eligibility->Consent Randomization Randomization Consent->Randomization Control Control Arm: mFOLFOX6 for 6 months Randomization->Control Experimental Experimental Arm: mFOLFOX6 for 6 months + Bevacizumab for 1 year Randomization->Experimental FollowUp Patient Follow-up (DFS and OS Assessment) Control->FollowUp Experimental->FollowUp DataCollection Data Collection (Toxicity, Efficacy) FollowUp->DataCollection Analysis Primary and Secondary Endpoint Analysis DataCollection->Analysis

Experimental workflow of the NSABP C-08 clinical trial.

Conclusion and Future Directions

The NSABP C-08 study was a landmark trial that definitively demonstrated that the addition of one year of bevacizumab to standard adjuvant mFOLFOX6 chemotherapy does not improve disease-free or overall survival for patients with resected stage II or III colon cancer.[1][8] While the transient effect on DFS during bevacizumab administration suggests some biological activity, this did not translate into a durable clinical benefit.[6]

The findings from NSABP C-08 have been instrumental in shaping the current standards of care for adjuvant colon cancer treatment and have underscored the challenges of translating the success of anti-angiogenic therapies from the metastatic to the adjuvant setting. Future research in this area may focus on identifying predictive biomarkers to select patients who might benefit from anti-angiogenic therapy, exploring different durations or schedules of treatment, and investigating novel combinations with other targeted agents or immunotherapies. The comprehensive data from the NSABP C-08 trial will continue to be a valuable resource for the scientific community in the ongoing effort to improve outcomes for patients with colon cancer.

References

An In-Depth Technical Guide to CT-0508: An Investigational Anti-HER2 CAR-Macrophage Therapy for Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CT-0508 is a first-in-class, investigational chimeric antigen receptor macrophage (CAR-M) therapy developed for the treatment of recurrent or metastatic solid tumors that overexpress the human epidermal growth factor receptor 2 (HER2). This therapy involves the genetic modification of a patient's own monocytes to express an anti-HER2 CAR, which are then differentiated into pro-inflammatory M1 macrophages.[1][2] The core concept behind CT-0508 is to leverage the natural tumor-infiltrating and phagocytic capabilities of macrophages to directly attack HER2-positive cancer cells and remodel the tumor microenvironment (TME) to induce a broader anti-tumor immune response.[3][4][5] This technical guide provides a comprehensive overview of CT-0508, including its mechanism of action, preclinical data, clinical trial findings, and the experimental protocols utilized in its evaluation.

Introduction to CT-0508

Chimeric antigen receptor (CAR) T-cell therapies have demonstrated significant success in hematological malignancies, but their efficacy in solid tumors has been limited by factors such as poor trafficking to tumor sites and the immunosuppressive TME.[6] CT-0508 represents a novel approach that utilizes macrophages, which naturally infiltrate solid tumors, as the effector cells.[6]

CT-0508 is an autologous cell therapy product. The manufacturing process begins with the collection of a patient's peripheral blood monocytes via leukapheresis.[7] These monocytes are then transduced ex vivo with a replication-incompetent chimeric adenoviral vector, Ad5.F35, which carries the genetic code for the anti-HER2 CAR.[2][7] The engineered monocytes are subsequently differentiated into M1-polarized macrophages, which are known for their pro-inflammatory and anti-tumor functions, before being infused back into the patient.[1][2] The FDA granted Fast Track designation to CT-0508 for the treatment of patients with solid tumors.[8]

Mechanism of Action

The therapeutic effect of CT-0508 is multi-faceted, extending beyond direct tumor cell killing.

  • Direct Phagocytosis: The anti-HER2 CAR on the surface of the macrophages enables them to recognize and bind to HER2-overexpressing tumor cells, leading to their engulfment and destruction through phagocytosis.[2][3][5]

  • Tumor Microenvironment Remodeling: As M1-polarized macrophages, CT-0508 cells secrete pro-inflammatory cytokines and chemokines upon engagement with tumor cells. This alters the TME from an immunosuppressive to an immunostimulatory state.[3][5]

  • Antigen Presentation and T-Cell Activation: Following phagocytosis, CT-0508 can process and present tumor-associated antigens to T-cells. This can lead to the activation and expansion of tumor-specific T-cells, thereby inducing a broader and more durable adaptive immune response.[4][5] This process is also referred to as epitope spreading.[2]

Signaling Pathway of CT-0508 Activation

CT-0508 Signaling Pathway HER2 HER2 on Tumor Cell CAR Anti-HER2 CAR HER2->CAR Binding CT0508 CT-0508 (CAR-Macrophage) Phagocytosis Phagocytosis CT0508->Phagocytosis Initiates TME_Remodeling TME Remodeling CT0508->TME_Remodeling Induces CAR->CT0508 Antigen_Presentation Antigen Presentation Phagocytosis->Antigen_Presentation Leads to T_Cell_Activation T-Cell Activation & Expansion Antigen_Presentation->T_Cell_Activation Primes

Caption: CT-0508 mechanism of action.

Preclinical Data

Preclinical studies of CT-0508 have demonstrated its anti-tumor activity in both in vitro and in vivo models of HER2-positive cancers.

In Vitro Studies

In vitro assays confirmed that CT-0508 specifically targets and kills HER2-overexpressing tumor cells through phagocytosis. These studies also showed that upon engagement with target cells, CT-0508 secretes pro-inflammatory cytokines.[7]

In Vivo Studies

In vivo studies in mouse models of HER2-positive cancer have shown that CT-0508 can reduce tumor burden and improve overall survival.[1][8] In a semi-immunocompetent mouse model of human HER2-overexpressing ovarian cancer, CT-0508 led to targeted phagocytosis of cancer cells, a decrease in tumor burden, and improved survival.[1] Furthermore, in immunocompromised mice with HER2-positive ovarian cancer cells (SKOV3), a single injection of CAR-M resulted in 50% of the mice surviving to day 100, whereas all control mice died by day 60.[1] In another model using CT26 HER2-positive tumor cells, CT-0508 reduced tumor size, with 75% of the mice achieving a complete response.[1] Preclinical data also suggested a synergistic effect when CT-0508 was combined with an anti-PD-1 therapy, leading to improved tumor control and overall survival compared to either monotherapy.[2]

Preclinical Model Key Findings Reference
In vitro HER2+ cancer cell linesTargeted phagocytosis and killing of HER2+ cells; Secretion of pro-inflammatory cytokines.[7]
Semi-immunocompetent HER2+ ovarian cancer mouse modelTargeted cancer cell phagocytosis, decreased tumor burden, improved survival.[1]
Immunodeficient SKOV3 ovarian cancer mouse model50% survival at day 100 with CT-0508 vs. 0% in control at day 60.[1]
Immunocompromised CT26 HER2+ tumor mouse modelTumor reduction with a 75% complete response rate.[1]
Advanced solid tumor model resistant to PD-1 blockadeImproved tumor control and overall survival with CT-0508 + anti-PD-1 therapy.[2]

Clinical Development: The Phase 1 Trial (NCT04660929)

CT-0508 was evaluated in a first-in-human, multi-center, open-label Phase 1 clinical trial in patients with recurrent or metastatic HER2-overexpressing solid tumors who had progressed on available therapies.[4]

Study Design

The primary objectives of the study were to assess the safety, tolerability, and manufacturing feasibility of CT-0508.[9] Secondary objectives included evaluating preliminary efficacy.[9] The trial enrolled patients with a variety of HER2-positive solid tumors, including breast cancer, esophageal cancer, cholangiocarcinoma, ovarian cancer, and salivary gland carcinoma.[3] Patients did not receive preparative lymphodepleting chemotherapy prior to CT-0508 infusion.[7] The study evaluated both a fractionated dose and a single bolus dose regimen.[4][7]

Patient Demographics and Baseline Characteristics

The following table summarizes the characteristics of the patients enrolled in the initial phase of the study.

Characteristic Value Reference
Number of Patients9 (in an early report)[3]
Median Age (range)58 years (45-73)[3]
Sex (Male/Female)3 / 6[5]
Tumor TypesBreast (4), Esophageal (2), Cholangiocarcinoma (1), Ovarian (1), Salivary Carcinoma (1)[3]
Median Prior Therapies (range)3 (2-11)[3]
Prior Anti-HER2 Therapies8 of 9 patients[5]
Prior Radiotherapy55.6% (5 of 9 patients)[3]
Clinical Efficacy

No objective responses by RECIST v1.1 criteria were observed in the initial patient cohorts. However, stable disease was achieved in a subset of patients.

Efficacy Endpoint Result Reference
Best Overall ResponseStable Disease in 5 of 9 patients (55.6%) in an early analysis.[3]
Best Overall Response (later analysis)Stable Disease in 4 of 14 patients (28.6%).[4]
Stable Disease in HER2 3+ patients44% (4 of 9 patients).[9]
Response in HER2 2+ patientsAll 5 patients had progressive disease.[4]
Safety and Tolerability

CT-0508 was generally well-tolerated, with no dose-limiting toxicities reported in the initial cohorts.

Adverse Event Profile Details Reference
Dose-Limiting ToxicitiesNone reported.[3]
Cytokine Release Syndrome (CRS)Grade 1-2 observed; no Grade 3-4 CRS.[7]
Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)None reported.[7]
Serious Adverse Events (SAEs) related to treatmentHospitalization for monitoring of Grade 2 CRS or infusion reaction.[4]
Other Treatment-Related AEsMost were Grade 1 or 2.[3]
Translational and Biomarker Data

Serial biopsies and blood samples were collected to investigate the mechanism of action of CT-0508 in vivo.

  • Trafficking to Tumors: CT-0508 was detected in the TME after infusion.[5]

  • TME Remodeling: Biopsies revealed an increase in T-cell infiltration and activation of the TME in a majority of patients.[3]

  • Induction of Adaptive Immunity: TCR sequencing showed the expansion of new T-cell clones in the blood and their accumulation in the TME, suggesting the induction of an anti-tumor T-cell response.[3][5]

Experimental Protocols

Detailed experimental protocols for the characterization and evaluation of CT-0508 are crucial for understanding and potentially replicating the findings. While specific proprietary details may not be publicly available, the following sections outline representative methodologies based on the published data and standard practices in the field.

CT-0508 Manufacturing Workflow

CT-0508 Manufacturing Leukapheresis 1. Leukapheresis from Patient Monocyte_Isolation 2. Monocyte Isolation Leukapheresis->Monocyte_Isolation Transduction 3. Transduction with Ad5.F35-anti-HER2 CAR Monocyte_Isolation->Transduction Differentiation 4. Differentiation to M1 Macrophages Transduction->Differentiation Harvest_Formulation 5. Harvest and Formulation Differentiation->Harvest_Formulation Infusion 6. Infusion into Patient Harvest_Formulation->Infusion

Caption: Overview of the CT-0508 manufacturing process.

In Vitro Phagocytosis Assay

Objective: To quantify the ability of CT-0508 to specifically engulf HER2-positive tumor cells.

Methodology:

  • Target Cell Preparation: HER2-positive tumor cells (e.g., SKOV3) are labeled with a fluorescent dye (e.g., pHrodo Red), which intensifies in acidic environments like the phagosome.

  • Co-culture: Labeled target cells are co-cultured with CT-0508 or control macrophages at various effector-to-target (E:T) ratios (e.g., 1:1, 1:2).

  • Incubation: The co-culture is incubated for a specified period (e.g., 4-24 hours) to allow for phagocytosis.

  • Imaging and Analysis: Phagocytosis is quantified by live-cell imaging or flow cytometry, measuring the uptake of the fluorescently labeled target cells by the macrophages.

Single-Cell RNA Sequencing (scRNA-seq) of the TME

Objective: To characterize the cellular composition and transcriptional changes in the TME following CT-0508 infusion.

Methodology:

  • Biopsy Dissociation: Tumor biopsies obtained before and after treatment are dissociated into a single-cell suspension.

  • Library Preparation: Single cells are captured, and scRNA-seq libraries are prepared using a platform such as 10x Genomics.

  • Sequencing: The libraries are sequenced on a high-throughput sequencer.

  • Data Analysis: The sequencing data is analyzed to identify different cell populations (e.g., tumor cells, immune cells) and to compare gene expression profiles between pre- and post-treatment samples.

TCR Sequencing of Tumor-Infiltrating Lymphocytes

Objective: To assess the diversity and clonality of the T-cell repertoire in the TME and peripheral blood.

Methodology:

  • Sample Collection: Tumor biopsies and peripheral blood samples are collected at baseline and at various time points after CT-0508 infusion.

  • Nucleic Acid Extraction: DNA or RNA is extracted from the samples.

  • TCR Library Preparation: The hypervariable CDR3 region of the T-cell receptor genes is amplified and prepared for sequencing.

  • Sequencing and Analysis: The libraries are sequenced, and the data is analyzed to identify and quantify unique T-cell clones, allowing for the tracking of their expansion or contraction over time.

Future Directions and Conclusion

The Phase 1 clinical trial of CT-0508 has provided valuable proof-of-concept for the safety and feasibility of CAR-macrophage therapy in solid tumors.[7] The translational data demonstrating TME remodeling and induction of an adaptive immune response are particularly encouraging.[3][5]

Despite these promising early findings, Carisma Therapeutics has announced a strategic shift to focus on a chimeric antigen receptor-monocyte (CAR-monocyte) platform. This decision was based on the potential for CAR-monocytes to offer advantages in terms of dose escalation, tumor infiltration, and manufacturing time compared to CAR-macrophages.

References

Descartes-08: A Technical Whitepaper on a Novel mRNA-based CAR T-Cell Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Descartes-08 is an investigational, first-in-class autologous chimeric antigen receptor T-cell (CAR-T) therapy engineered using messenger RNA (mRNA) to target B-cell maturation antigen (BCMA). This novel approach, developed by Cartesian Therapeutics, is designed to offer a safer and more controlled cellular therapy compared to conventional DNA-based CAR T-cell therapies. By avoiding genomic integration and enabling transient CAR expression, Descartes-08 has the potential to be administered in an outpatient setting without the need for lymphodepleting chemotherapy.[1][2][3] This whitepaper provides an in-depth technical overview of Descartes-08, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing its mechanism of action and manufacturing process. The primary focus of recent clinical investigations has been on its application in the treatment of autoimmune diseases, particularly Myasthenia Gravis (MG).[1][2][4][5]

Introduction to Descartes-08

Descartes-08 represents a significant advancement in the field of cell therapy by utilizing mRNA for CAR expression. This core technological distinction from traditional viral vector-based CAR-T therapies is intended to mitigate long-term safety concerns such as insertional mutagenesis.[6] The transient nature of mRNA-based CAR expression allows for predictable and controllable pharmacokinetics.[2]

The therapy targets BCMA, a cell surface protein highly expressed on plasma cells and plasmablasts, making it a rational target for antibody-mediated autoimmune diseases like Myasthenia Gravis.[7] The therapeutic hypothesis is that by targeting and depleting these BCMA-expressing cells, Descartes-08 can reduce the production of pathogenic autoantibodies.[8]

Mechanism of Action

Descartes-08 is comprised of a patient's own T-cells that are engineered ex vivo to express a CAR targeting BCMA.[8] The CAR construct consists of an extracellular antigen-binding domain (an scFv derived from a monoclonal antibody specific for BCMA), a hinge and transmembrane domain, and intracellular co-stimulatory (such as CD28) and signaling (such as CD3-zeta) domains.[6]

Upon infusion into the patient, the engineered T-cells seek out and bind to BCMA-expressing cells. This binding initiates a signaling cascade within the CAR T-cell, leading to its activation, proliferation, and cytotoxic activity against the target cell. The transient expression of the CAR due to the use of mRNA means that this activity is potent but time-limited, potentially reducing the risk of prolonged B-cell aplasia and other long-term side effects associated with persistent CAR T-cell therapies.[6]

Descartes-08 Signaling Pathway cluster_CAR_T_Cell Descartes-08 CAR T-Cell cluster_Target_Cell Target Cell (e.g., Plasma Cell) cluster_Activation CAR T-Cell Activation & Effector Function CAR Anti-BCMA CAR CD28 CD28 Co-stimulatory Domain Activation T-Cell Activation CAR->Activation Signal 1 CD3z CD3-zeta Signaling Domain CD28->Activation Signal 2 CD3z->Activation BCMA BCMA BCMA->CAR Binding Proliferation Proliferation & Expansion Activation->Proliferation Cytotoxicity Target Cell Lysis (Cytokine Release, Perforin/Granzyme) Activation->Cytotoxicity

Descartes-08 signaling upon BCMA binding.

Manufacturing Process

The manufacturing of Descartes-08 is a streamlined process designed for outpatient administration.[1][2] It involves the collection of a patient's T-cells, ex vivo engineering with mRNA, and subsequent infusion back into the same patient.[2] A key advantage of this process is the avoidance of viral vectors and preconditioning chemotherapy.[1][2]

Descartes-08 Manufacturing Workflow Leukapheresis 1. Leukapheresis: Patient's T-cells are collected T_Cell_Selection 2. T-Cell Selection: CD8+ T-cells are isolated Leukapheresis->T_Cell_Selection Activation_Expansion 3. Activation & Expansion: T-cells are activated and expanded ex vivo T_Cell_Selection->Activation_Expansion mRNA_Transfection 4. mRNA Transfection: Expanded T-cells are transfected with anti-BCMA CAR mRNA Activation_Expansion->mRNA_Transfection Harvest_Formulation 5. Harvest & Formulation: Engineered Descartes-08 cells are harvested and formulated for infusion mRNA_Transfection->Harvest_Formulation Infusion 6. Infusion: Descartes-08 is administered to the patient in an outpatient setting Harvest_Formulation->Infusion

High-level overview of the Descartes-08 manufacturing process.

Preclinical Data

Preclinical studies evaluated the cytolytic activity and anti-myeloma efficacy of Descartes-08. In these studies, CD8+ T-cells were engineered via mRNA transfection to express an anti-BCMA CAR. The results demonstrated that Descartes-08 cells express the anti-BCMA CAR for approximately one week, thereby limiting the risk of uncontrolled proliferation.[6] These engineered cells produced inflammatory cytokines in response to myeloma target cells and exhibited high cytolytic activity against them.[6] The magnitude of this cytolysis was correlated with the duration of anti-BCMA CAR expression.[6] In a mouse model of aggressive disseminated human myeloma, Descartes-08 induced BCMA CAR-specific inhibition of myeloma growth and significantly prolonged host survival.[6]

Clinical Development in Myasthenia Gravis

Descartes-08 has been most extensively studied in patients with generalized Myasthenia Gravis. The clinical trial program has progressed through Phase 2, with a Phase 3 trial planned.[5]

Experimental Protocols: Phase 2b Trial (NCT04146051)

The Phase 2b study was a double-blind, placebo-controlled, crossover trial designed to evaluate the efficacy and safety of Descartes-08 in patients with generalized MG.[1][4]

  • Patient Population: The trial enrolled heavily pretreated, highly symptomatic patients with MG.[1][4]

  • Randomization and Blinding: A total of 36 participants were randomized on a 1:1 basis to receive either Descartes-08 or a placebo.[1]

  • Dosing and Administration: Descartes-08 was administered as six weekly outpatient infusions without preconditioning chemotherapy.[1][2]

  • Primary Endpoint: The primary endpoint was the proportion of patients achieving a clinically meaningful improvement in the Myasthenia Gravis Composite (MGC) score at Month 3.[9]

  • Secondary Endpoints: Secondary endpoints included changes in other validated MG severity scales such as the Myasthenia Gravis-Activities of Daily Living (MG-ADL) score, the Quantitative Myasthenia Gravis (QMG) score, and safety assessments.[10]

Phase 2b Clinical Trial Workflow Screening Patient Screening (Generalized MG) Randomization Randomization (1:1) Screening->Randomization Treatment_Arm Descartes-08 Arm (6 weekly outpatient infusions) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint Assessment (Month 3) - MGC Score Improvement Treatment_Arm->Primary_Endpoint Placebo_Arm->Primary_Endpoint Follow_Up Long-Term Follow-Up (Months 6, 12) - MG-ADL, QMG, Safety Primary_Endpoint->Follow_Up Crossover Crossover (All participants have an opportunity to receive Descartes-08) Follow_Up->Crossover

Simplified workflow of the Descartes-08 Phase 2b clinical trial.
Clinical Efficacy in Myasthenia Gravis

The clinical trial results for Descartes-08 in MG have been promising, demonstrating deep and durable responses.

Efficacy EndpointTime PointDescartes-08Placebop-valueCitation
Phase 2b: MGC Score Improvement (≥5 points) Month 371% (10/14)25% (3/12)p=0.018[9][11]
Phase 2b: MGC Score Improvement (≥5 points, per-protocol) Month 369% (11/16)33% (5/15)p=0.048[9]
Phase 2b: Mean MG-ADL Score Reduction Month 4-5.5 (±1.1)N/AN/A[1][4]
Month 12-4.8 (±1.4)N/AN/A[1][4]
Phase 2b: Mean QMG Score Reduction Month 4-4.8 (±1.7)N/AN/A[1][4]
Month 12-6.0 (±2.1)N/AN/A[1]
Phase 2b: Minimum Symptom Expression (MSE) Achievement Month 633% (4/12)N/AN/A[1][4]
Phase 2b: MSE Maintenance Month 12100% (4/4 of Month 6 achievers)N/AN/A[1][4]
Phase 2b: Clinically Meaningful Response (≥2 point MG-ADL reduction) Maintenance Month 1283% (10/12)N/AN/A[1]
Phase 2b: Biologic-Naïve Subgroup Mean MG-ADL Reduction Month 12-7.1N/AN/A[1][4]
Phase 2b: Biologic-Naïve Subgroup MSE Maintenance Month 1257%N/AN/A[1][4]
Phase 2a: Clinically Meaningful Response Maintenance Month 125 out of 7 participantsN/AN/A[12]
Safety and Tolerability

A significant advantage of Descartes-08 observed in clinical trials is its favorable safety profile. The therapy has been consistently well-tolerated, with adverse events being transient and mostly mild.[4][7][9] Notably, there have been no reported cases of cytokine release syndrome (CRS) or immune effector cell-associated neurotoxicity syndrome (ICANS).[4][9] Furthermore, treatment with Descartes-08 has not been associated with a decrease in vaccine titers for common viruses, increased rates of infection, or hypogammaglobulinemia.[4][11] This safety profile supports its administration in an outpatient setting.[1][7][9]

Biomarker Data

In line with its proposed mechanism of action, treatment with Descartes-08 has been shown to impact autoantibody levels in patients with MG. A reduction in anti-acetylcholine receptor (AChR) antibody titers was observed at three months in patients treated with Descartes-08, compared to an increase in the placebo group.[11] These reductions in autoantibody levels are considered a potential early prognostic indicator for clinical improvement.[11]

Future Directions

Based on the strong Phase 2b data, Cartesian Therapeutics is planning a Phase 3 trial, named AURORA, to further evaluate the efficacy and safety of Descartes-08 in a larger patient population with generalized MG.[5] The company is also exploring the potential of Descartes-08 in other autoimmune indications, including Systemic Lupus Erythematosus (SLE) and myositis.[7][13] Initial data from a Phase 2 trial in SLE have shown promising results, with 100% of participants who reached the 3-month follow-up achieving a Lupus Low Disease Activity State (LLDAS) response.[13]

Conclusion

Descartes-08 is a pioneering mRNA-based CAR T-cell therapy with a novel mechanism of action that offers a promising safety and efficacy profile for the treatment of autoimmune diseases. The use of mRNA for transient CAR expression allows for a controlled therapeutic effect and avoids the need for harsh preconditioning chemotherapy, enabling outpatient administration. The robust clinical data from the Phase 2b trial in Myasthenia Gravis demonstrate deep and durable clinical responses, supported by a favorable safety profile and relevant biomarker changes. As Descartes-08 advances into late-stage clinical development for MG and expands into other autoimmune indications, it holds the potential to become a transformative new treatment paradigm for patients with these debilitating conditions.

References

Introduction: The Rationale for CAR-Macrophage Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Review of the Phase 1 Clinical Trial Results for CT-0508, a HER2-Targeted CAR-Macrophage Therapy

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the first-in-human, Phase 1 clinical trial (NCT04660929) for CT-0508, a novel chimeric antigen receptor-macrophage (CAR-M) therapy targeting HER2-overexpressing solid tumors. The information presented is synthesized from publicly available clinical trial data and scientific meeting presentations.

Solid tumors present a significant challenge for many immunotherapies, including CAR-T cells, due to an immunosuppressive tumor microenvironment (TME).[1][2][3] Macrophages, which are often abundant in the TME, have the potential to overcome these barriers.[3] CT-0508 is a first-in-class investigational therapy utilizing autologous monocyte-derived macrophages engineered to express an anti-HER2 CAR.[1][2][4] Preclinical studies have demonstrated that these CAR-macrophages can phagocytose tumor cells, activate the TME, recruit T cells, and present tumor antigens, leading to a robust anti-tumor immune response.[2][4][5] These promising preclinical findings led to the initiation of this Phase 1 trial to assess the safety, feasibility, and preliminary efficacy of CT-0508 in patients with advanced HER2-overexpressing solid tumors.[2][4] In September 2021, the FDA granted a Fast Track designation to CT-0508 for the treatment of patients with solid tumors.[1]

Mechanism of Action of CT-0508

CT-0508 is designed to leverage the natural functions of macrophages to fight cancer. The therapy consists of autologous monocytes that are differentiated into M1 pro-inflammatory macrophages and then engineered to express an anti-HER2 chimeric antigen receptor.[1][3]

The proposed mechanism involves several key steps:

  • Antigen-Specific Phagocytosis: The anti-HER2 CAR directs the macrophages to recognize and engulf HER2-overexpressing cancer cells.[3]

  • Tumor Microenvironment Remodeling: Upon activation, the CAR-macrophages release pro-inflammatory cytokines, which helps to alter the immunosuppressive TME.[1][6]

  • Antigen Presentation and T-Cell Activation: After phagocytosing tumor cells, the CAR-macrophages process and present tumor neoantigens to T cells. This leads to the activation and expansion of tumor-reactive T cells.[1][3]

  • Epitope Spreading: By initiating a T-cell response against a variety of tumor antigens (not just HER2), CT-0508 may induce a broader and more durable anti-tumor immunity, potentially preventing antigen-negative relapse.[3]

CT0508_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) Tumor_Cell HER2+ Tumor Cell CT0508 CT-0508 (CAR-M) CT0508->Tumor_Cell 1. Phagocytosis T_Cell T Cell CT0508->T_Cell 3. Antigen Presentation TME_Remodeling TME Remodeling (e.g., T-cell infiltration) CT0508->TME_Remodeling 2. Cytokine Release Activated_T_Cell Activated Cytotoxic T Cell T_Cell->Activated_T_Cell Activation & Proliferation Activated_T_Cell->Tumor_Cell 4. Tumor Cell Killing

CT-0508 Proposed Mechanism of Action.

Phase 1 Trial Methodology

The first-in-human study (NCT04660929) is a multi-center, open-label, Phase 1 basket trial designed to evaluate CT-0508 in patients with recurrent or metastatic solid tumors that overexpress HER2.[1][2]

Study Objectives

The primary objectives of the study are to assess the safety, tolerability, and manufacturing feasibility of CT-0508.[3][6] Secondary endpoints include cellular kinetics and preliminary efficacy as measured by Objective Response Rate (ORR), Overall Survival (OS), Progression-Free Survival (PFS), and Duration of Response (DOR).[1][6]

Patient Population

Eligible participants were adults with HER2-overexpressing recurrent or metastatic solid tumors, at least one measurable lesion per RECIST v1.1 criteria, and an ECOG performance status of 1 or less.[1] Patients with breast cancer or gastric/gastroesophageal junction cancers must have previously failed FDA-approved HER2-targeted therapies.[1]

Experimental Protocol

The experimental workflow involves several key stages from patient screening to follow-up.

CT0508_Trial_Workflow cluster_manufacturing CT-0508 Manufacturing cluster_treatment Patient Treatment Protocol Apheresis 1. Monocyte Collection (Apheresis) Differentiation 2. Differentiation into Macrophages Apheresis->Differentiation Engineering 3. Anti-HER2 CAR Engineering Differentiation->Engineering Infusion 4. CT-0508 Infusion (No Lymphodepletion) Engineering->Infusion Screening Patient Screening (HER2+, Prior Therapy) Screening->Apheresis Monitoring 5. Safety & Efficacy Monitoring Infusion->Monitoring Biopsy Correlative Studies (Blood, Biopsies) Monitoring->Biopsy

High-Level Experimental Workflow for the CT-0508 Phase 1 Trial.

Manufacturing Process: The process begins with the collection of monocytes from patients via apheresis.[2] These monocytes are then differentiated into macrophages and engineered with an anti-HER2 CAR.[2] The final CT-0508 product was reported to have high viability, purity, and CAR expression.[2]

Dosing and Administration: The study evaluated at least two dosing regimens. Group 1 (n=9) received a fractionated dose on days 1, 3, and 5, while Group 2 (n=9) received the full dose on day 1.[2][4] Notably, CT-0508 is administered without any preparative lymphodepleting chemotherapy.[2][6] A sub-study is also investigating the combination of CT-0508 with the PD-1 inhibitor pembrolizumab.[3]

Correlative Studies: To investigate the mechanism of action, the protocol includes the collection of serial blood samples and tumor biopsies (one pre-treatment and two post-treatment).[2][4] Analyses include pharmacokinetics, TME modulation, and T-cell receptor (TCR) sequencing.[2][4]

Phase 1 Trial Results

The results presented here are based on interim analyses of the ongoing Phase 1 trial.

Patient Demographics and Baseline Characteristics

Data has been presented for cohorts of varying sizes as the trial has progressed. The table below summarizes characteristics from a cohort of 14 patients.

CharacteristicValue (n=14)Reference
Median Age (Range) 58 years (45-81)[1]
Gender 71.4% Female[1]
ECOG Performance Status 0 64.3%[1]
HER2 Overexpression (IHC 3+) 64.3%[1]
Tumor Types Breast, Esophageal, Cholangiocarcinoma, Ovarian, Salivary/Parotid Gland[2][4][5]
Median Prior Lines of Therapy (Range) 3 (2-11)[4][5]
Prior Anti-HER2 Therapy 85.7% (in a cohort of 7)[2]
Safety and Tolerability

CT-0508 has demonstrated a tolerable safety profile across the reported cohorts.

Safety FindingObservationReference
Dose-Limiting Toxicities (DLTs) None reported[1][2]
Grade 3-4 CRS None reported[1][6]
ICANS (Any Grade) None reported[1]
Most Common AEs (Any Grade) Cytokine Release Syndrome (CRS), Infusion-Related Reactions, Decreased Lymphocyte Count[1]
Grade 3 AEs Decreased lymphocyte count (n=3), cough (n=1), decreased neutrophil count (n=1)[1]
Serious AEs (SAEs) 5 treatment-related SAEs were due to hospitalization for monitoring of Grade 2 CRS or Grade 2 infusion reaction.[1]

Most adverse events were Grade 1 or 2 and resolved quickly.[2][5] Cases of Grade 1-2 CRS were managed without the need for tocilizumab or corticosteroids.[2][7]

Preliminary Efficacy

The best overall response observed in the trial was stable disease (SD).

Efficacy MetricResultReference
Best Overall Response (n=14) 28.6% Stable Disease (SD)[1]
Response by HER2 Status All 4 cases of SD occurred in patients with HER2 3+ tumors (n=9). All patients with HER2 2+ tumors (n=5) had progressive disease.[1]
Alternative Cohort (n=7) 4 of 7 patients evaluated had stable disease.[4]

These results suggest that clinical activity may be correlated with high levels of HER2 expression.[7]

Correlative and Mechanistic Findings

Correlative studies from blood and tumor biopsies have provided clinical validation for the proposed mechanism of action.

Correlative FindingObservationReference
Trafficking to Tumor CT-0508 CAR mRNA was detected in post-treatment tumor biopsies of patients.[2][8]
Pharmacokinetics CT-0508 was transiently detectable in peripheral blood.[2][4]
Cytokine Elevation Transient, self-limiting elevations of pro-inflammatory cytokines were observed post-infusion.[1][2]
TME Remodeling Biopsies showed increased myeloid cell activation, T-cell infiltration, activation, and proliferation.[2][4][6]
T-Cell Response TCR sequencing revealed newly expanding T-cell clones in the blood that were also found to accumulate in the TME, suggesting the induction of a tumor-reactive T-cell response.[2][4][8]

Conclusion and Future Directions

The interim results from the Phase 1 trial of CT-0508 are promising, demonstrating that this first-in-class anti-HER2 CAR-macrophage therapy is feasible to manufacture and has a tolerable safety profile in patients with heavily pre-treated, advanced solid tumors.[1][4][8] The therapy was administered without lymphodepleting chemotherapy, a significant departure from CAR-T cell regimens.[6][7]

Early signs of clinical activity, characterized by stable disease, were observed, particularly in patients with high HER2 expression (IHC 3+).[1] Importantly, correlative analyses confirm that CT-0508 traffics to tumors and remodels the tumor microenvironment to induce an anti-tumor T-cell response, consistent with its proposed mechanism of action.[2][6][8]

The study continues to enroll patients, including in a cohort evaluating CT-0508 in combination with pembrolizumab, which may show synergistic effects.[1][3] These early findings support the continued development of CAR-M therapies as a novel approach to treating solid tumors.[1]

References

NSABP C-08: An In-Depth Analysis of Bevacizumab Adjuvant Therapy for Colon Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial was a pivotal phase III study designed to evaluate the efficacy of adding bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), to standard adjuvant chemotherapy for patients with stage II or III colon cancer. The trial sought to determine if the addition of bevacizumab to the modified FOLFOX6 (mFOLFOX6) regimen could improve patient outcomes.

This technical guide provides a comprehensive overview of the NSABP C-08 trial, including detailed experimental protocols, a thorough presentation of the quantitative data, and a discussion of the underlying biological mechanisms. The findings of this trial have had a significant impact on the treatment landscape for colon cancer and offer valuable insights for ongoing and future research in the field of angiogenesis inhibition.

Introduction

Colorectal cancer is a leading cause of cancer-related mortality worldwide. For patients with resected stage II and III colon cancer, adjuvant chemotherapy is a standard of care aimed at eradicating micrometastatic disease and reducing the risk of recurrence. The FOLFOX regimen, a combination of 5-fluorouracil, leucovorin, and oxaliplatin, has been a cornerstone of adjuvant treatment.[1][2]

Bevacizumab targets VEGF-A, a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[3][4] By inhibiting VEGF-A, bevacizumab can disrupt the tumor's blood supply, thereby hindering its growth and spread.[5] The promising activity of bevacizumab in the metastatic colorectal cancer setting provided a strong rationale for investigating its utility in the adjuvant setting.[1][6] The NSABP C-08 trial was therefore initiated to test the hypothesis that adding bevacizumab to adjuvant mFOLFOX6 chemotherapy would improve disease-free survival (DFS) in patients with stage II or III colon cancer.[7]

Experimental Protocols

Study Design and Patient Population

NSABP C-08 was a prospective, randomized, open-label, phase III clinical trial.[5][8] A total of 2,710 patients with resected stage II or III colon cancer were enrolled and randomly assigned to one of two treatment arms.[9] Key eligibility criteria included histologically confirmed stage II or III adenocarcinoma of the colon, adequate organ function, and recovery from surgery.

Treatment Regimens

Patients were randomized to receive either:

  • Control Arm: Modified FOLFOX6 (mFOLFOX6) chemotherapy for a duration of 6 months (12 cycles).[1]

  • Experimental Arm: Modified FOLFOX6 (mFOLFOX6) chemotherapy for 6 months (12 cycles) plus bevacizumab for a total of 12 months (26 cycles).[1]

The specific dosing for each agent was as follows:

  • mFOLFOX6 Regimen (administered every 2 weeks):

    • Oxaliplatin: 85 mg/m² intravenously on day 1.[2][10]

    • Leucovorin: 400 mg/m² intravenously on day 1.[2][10]

    • 5-Fluorouracil (5-FU): 400 mg/m² intravenous bolus on day 1, followed by a 2400 mg/m² continuous infusion over 46 hours.[10]

  • Bevacizumab: 5 mg/kg intravenously every 2 weeks.[1][8]

Study Endpoints

The primary endpoint of the study was Disease-Free Survival (DFS), defined as the time from randomization to the earliest occurrence of colon cancer recurrence, a new primary cancer, or death from any cause.[5][7] The key secondary endpoint was Overall Survival (OS).[1][7] Other secondary endpoints included toxicity and survival after recurrence.[5][11]

Statistical Analysis

The trial was designed with 90% power to detect a 23.4% reduction in the hazard of a DFS event.[1][5] Time-to-event endpoints were analyzed using the Kaplan-Meier method and log-rank test, with hazard ratios calculated using Cox proportional hazards models.[1]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the NSABP C-08 trial.

Efficacy Results

Table 1: Disease-Free Survival (DFS)

EndpointmFOLFOX6 + Bevacizumab (n=1337)mFOLFOX6 Alone (n=1336)Hazard Ratio (95% CI)p-value
3-Year DFS 77.4%[8][12][13]75.5%[8][12][13]0.89 (0.76 - 1.04)[8][12][13]0.15[8][12][13]
5-Year DFS Not explicitly stated in initial reportsNot explicitly stated in initial reports0.93 (0.81 - 1.08)[1]0.35[1]
3-Year DFS (Stage II) 87.4%[8][12][13]84.7%[8][12][13]--
3-Year DFS (Stage III) 74.2%[8][12][13]72.4%[8][12][13]--

Table 2: Overall Survival (OS)

EndpointmFOLFOX6 + BevacizumabmFOLFOX6 AloneHazard Ratio (95% CI)p-value
5-Year OS 82.5%[1]80.7%[1]0.95 (0.79 - 1.13)[1]0.56[1]
5-Year OS (Stage III) --1.0 (0.83 - 1.21)[1]0.99[1]

An interesting exploratory analysis revealed a transient effect of bevacizumab on DFS. Before a 15-month landmark, there was a significant benefit with bevacizumab (HR, 0.61; 95% CI, 0.48 to 0.78; P < .001); however, this effect was not sustained after the landmark (HR, 1.22; 95% CI, 0.98 to 1.52; P = .076).[5][8][13]

Safety and Toxicity Data

The addition of bevacizumab to mFOLFOX6 was associated with a higher incidence of certain adverse events.

Table 3: Grade ≥ 3 Toxicities Significantly Increased with Bevacizumab

Adverse EventmFOLFOX6 + Bevacizumab (%)mFOLFOX6 Alone (%)p-value
Hypertension 12.0[9][12][14]1.8[9][12][14]< .01[9]
Wound Complications 1.7[12][14]0.3[12][14]-
Pain 11.1[12][14]6.3[12][14]-
Proteinuria 2.7[9][12][14]0.8[9][12][14]< .01[9]

The overall rates of grade 4 or 5 toxicities were similar between the two arms (15.0% in the bevacizumab arm vs. 15.2% in the control arm).[9][12][14] The 6-month mortality rates were also nearly identical at 0.90% and 0.96% for the experimental and control groups, respectively.[9][12][14]

Visualizations

NSABP C-08 Experimental Workflow

NSABP_C08_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_arms Treatment Arms cluster_control Control Arm cluster_experimental Experimental Arm cluster_endpoints Endpoints Patient_Pool Eligible Patients with Resected Stage II/III Colon Cancer Randomization 1:1 Randomization Patient_Pool->Randomization Control_Chemo mFOLFOX6 (6 months / 12 cycles) Randomization->Control_Chemo Exp_Chemo mFOLFOX6 (6 months / 12 cycles) Randomization->Exp_Chemo Primary_Endpoint Primary Endpoint: Disease-Free Survival (DFS) Control_Chemo->Primary_Endpoint Secondary_Endpoint Secondary Endpoint: Overall Survival (OS) Control_Chemo->Secondary_Endpoint Exp_Bev Bevacizumab (12 months / 26 cycles) Exp_Bev->Primary_Endpoint Exp_Bev->Secondary_Endpoint

Caption: Workflow of the NSABP C-08 clinical trial.

VEGF Signaling Pathway and Bevacizumab's Mechanism of Action

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds to Bevacizumab Bevacizumab Bevacizumab->VEGFA Inhibits PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival Permeability Vascular Permeability AKT->Permeability

Caption: Simplified VEGF signaling pathway and the inhibitory action of bevacizumab.

Discussion and Conclusion

The NSABP C-08 trial demonstrated that the addition of one year of bevacizumab to six months of mFOLFOX6 chemotherapy does not significantly improve DFS or OS in the adjuvant treatment of patients with stage II or III colon cancer.[1] While a transient effect on DFS was observed during the period of bevacizumab administration, this did not translate into a lasting benefit, suggesting that while bevacizumab may suppress micrometastatic disease, it may not eradicate it.[5][8][13]

The safety profile was consistent with the known side effects of bevacizumab, with an increased incidence of hypertension, wound healing complications, pain, and proteinuria.[1][9][12][14] Importantly, there was no significant increase in life-threatening adverse events or treatment-related deaths.[9][12][14]

The results of NSABP C-08, along with other similar trials, have established that anti-VEGF therapy is not recommended in the adjuvant setting for colon cancer.[13] This has significant implications for clinical practice and highlights the differences in the role of angiogenesis inhibition between the adjuvant and metastatic disease settings.

For drug development professionals, the NSABP C-08 trial underscores the challenges of translating efficacy from advanced to early-stage disease. The transient effect of bevacizumab suggests that longer durations of therapy or combination with other agents might be necessary to achieve a durable response in the adjuvant setting. Future research may focus on identifying biomarkers to select patients who are most likely to benefit from anti-angiogenic therapies and on exploring novel combinations that can overcome the mechanisms of resistance.

References

Methodological & Application

Application Notes and Protocols: NSABP C-08 Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 clinical trial, a pivotal phase III study that investigated the efficacy of adding bevacizumab to standard adjuvant chemotherapy for stage II and III colon cancer.

Introduction

The NSABP C-08 trial was a prospective, randomized, open-label study designed to determine if the addition of bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), to a modified FOLFOX6 (mFOLFOX6) chemotherapy regimen could improve outcomes for patients with resected stage II or III colon cancer.[1] The primary goal was to assess the impact on disease-free survival (DFS).[1][2][3]

Clinical Trial Design

The NSABP C-08 trial was a two-arm study that randomized 2,710 patients between September 2004 and October 2006.[4][5][6] Patients were stratified by the number of positive lymph nodes and the participating institution.[1][7] The randomization was performed centrally using a biased-coin minimization algorithm.[1][7]

Patient Population

The study enrolled patients with histologically confirmed stage II (T3-4, N0, M0) or stage III (any T, N1-2, M0) adenocarcinoma of the colon who had undergone surgery.[8] A total of 2,672 patients were included in the final analysis.[1][2]

Table 1: Patient Inclusion and Exclusion Criteria [1][8]

CriteriaDescription
Inclusion Criteria
Age≥ 18 years
HistologyHistologically confirmed adenocarcinoma of the colon
StageStage II (T3-4, N0, M0) or Stage III (any T, N1-2, M0)
Performance StatusEastern Cooperative Oncology Group (ECOG) performance status of 0 or 1
SurgerySurgical removal of the primary tumor within 21 to 50 days before randomization
Exclusion Criteria
Prior TreatmentPrior chemotherapy or radiation therapy for colon cancer
Cardiovascular HistoryHistory of cerebral vascular accident, transient ischemic attack, symptomatic peripheral vascular disease, or arterial thrombotic episode within 12 months
Cardiac ConditionsNew York Heart Association Class III or IV cardiac disease, unstable angina within 12 months, or symptomatic arrhythmia
OtherOther non-malignant systemic diseases that would preclude study therapy
Treatment Arms

Patients were randomly assigned in a 1:1 ratio to one of two treatment arms:[1][7]

  • Control Arm: Received mFOLFOX6 chemotherapy alone.

  • Experimental Arm: Received mFOLFOX6 chemotherapy plus bevacizumab.

Table 2: Treatment Regimens [1][5]

Treatment ArmRegimen DetailsDuration
Control Arm mFOLFOX6: - Oxaliplatin: 85 mg/m² IV on day 1- Leucovorin: 400 mg/m² IV on day 1- Fluorouracil (5-FU): 400 mg/m² IV bolus on day 1, followed by 2,400 mg/m² IV infusion over 46 hoursRepeated every 2 weeks for 12 cycles6 months
Experimental Arm mFOLFOX6 + Bevacizumab: - Same mFOLFOX6 regimen as the control arm- Bevacizumab: 5 mg/kg IV on day 1mFOLFOX6 repeated every 2 weeks for 12 cycles; Bevacizumab repeated every 2 weeks for 26 doses12 months (for Bevacizumab)
Endpoints

The primary and secondary endpoints of the study were:

  • Primary Endpoint: Disease-Free Survival (DFS), defined as the time from randomization to the first occurrence of colon cancer recurrence, a new primary cancer, or death from any cause.[1][2][3]

  • Secondary Endpoints: Overall Survival (OS) and toxicity of the treatment regimens.[1]

Experimental Protocols

Chemotherapy and Bevacizumab Administration

The mFOLFOX6 regimen was administered intravenously every two weeks.[1] In the experimental arm, bevacizumab was administered on the same day as the chemotherapy.[1]

Toxicity Assessment

Patient toxicity was monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). An initial safety report was published, with ongoing monitoring for delayed adverse effects.[4]

Key Findings

The addition of bevacizumab to mFOLFOX6 did not result in a statistically significant improvement in the primary endpoint of DFS.[1][2]

Table 3: Summary of Efficacy Results [1][2]

EndpointControl Arm (mFOLFOX6)Experimental Arm (mFOLFOX6 + Bevacizumab)Hazard Ratio (95% CI)P-value
3-Year DFS 75.5%77.4%0.89 (0.76 - 1.04)0.15
5-Year OS 80.7%82.5%0.95 (0.79 - 1.13)0.56
3-Year DFS (Stage II) 84.7%87.4%0.82 (0.54 - 1.25)0.35
3-Year DFS (Stage III) 72.4%74.2%0.90 (0.76 - 1.08)0.25

While the overall DFS was not significantly improved, an exploratory analysis suggested a transient benefit in DFS during the one-year period of bevacizumab administration.[2][5] However, this effect diminished after treatment completion.[1][9]

The safety analysis showed that the addition of bevacizumab was well-tolerated, with no significant increase in severe adverse events such as gastrointestinal perforation, hemorrhage, or thrombotic events.[4] However, there was a higher incidence of grade 3 or higher hypertension, wound complications, pain, and proteinuria in the bevacizumab arm.[4][10]

Visualizations

NSABP C-08 Trial Workflow

NSABP_C08_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_arms Treatment Arms cluster_treatment Treatment Period cluster_followup Follow-up & Analysis p1 Patients with Resected Stage II/III Colon Cancer p2 Inclusion/Exclusion Criteria Met p1->p2 Screening rand Randomization p2->rand armA Control Arm: mFOLFOX6 rand->armA Control armB Experimental Arm: mFOLFOX6 + Bevacizumab rand->armB Experimental treatA 6 Months of Chemotherapy armA->treatA treatB 6 Months of Chemo + 12 Months of Bevacizumab armB->treatB followup Follow-up for DFS and OS treatA->followup treatB->followup analysis Primary & Secondary Endpoint Analysis followup->analysis

Caption: Workflow of the NSABP C-08 clinical trial from patient screening to analysis.

Bevacizumab Mechanism of Action

Bevacizumab_MoA cluster_tumor Tumor Microenvironment cluster_vasculature Blood Vessel Endothelium cluster_angiogenesis Angiogenesis Cascade tumor_cell Tumor Cell vegf VEGF-A tumor_cell->vegf secretes vegfr VEGFR-2 vegf->vegfr binds to endothelial_cell Endothelial Cell vegfr->endothelial_cell activates proliferation Proliferation endothelial_cell->proliferation migration Migration endothelial_cell->migration survival Survival endothelial_cell->survival angiogenesis Angiogenesis (New Blood Vessel Formation) bevacizumab Bevacizumab bevacizumab->vegf sequesters

Caption: Simplified signaling pathway of VEGF-mediated angiogenesis and its inhibition by bevacizumab.

Conclusion

The NSABP C-08 trial was a landmark study that provided crucial evidence regarding the role of bevacizumab in the adjuvant treatment of colon cancer. The results did not support the addition of bevacizumab to standard chemotherapy for this patient population, as it did not significantly improve disease-free or overall survival.[1][2][10] This has had a significant impact on clinical practice and has guided future research in the field of adjuvant therapy for colon cancer.

References

Application Notes and Protocols: Descartes-08 Manufacturing and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Descartes-08 is an investigational, autologous, mRNA-engineered chimeric antigen receptor T-cell (CAR-T) therapy targeting B-cell maturation antigen (BCMA).[1][2] Developed by Cartesian Therapeutics, this innovative approach to CAR-T therapy is designed for the treatment of autoimmune diseases such as Myasthenia Gravis (MG).[1][3] A key feature of Descartes-08 is the use of messenger RNA (mRNA) to transiently express the anti-BCMA CAR, which avoids genomic integration and the need for preconditioning chemotherapy.[4][5] This characteristic, combined with a favorable safety profile, allows for outpatient administration.[2][5] The manufacturing process is conducted at Cartesian's own state-of-the-art cGMP facility.[6]

These application notes provide a detailed overview of the putative manufacturing process and quality control assays for Descartes-08, based on established principles of mRNA CAR-T cell production.

Principle of Descartes-08 Therapy

Descartes-08 leverages the patient's own T-cells, which are collected and engineered ex vivo to express a CAR that recognizes BCMA.[1] BCMA is a protein found on the surface of plasma cells and plasmablasts, which are implicated in the production of autoantibodies in many autoimmune diseases.[7] By targeting BCMA, Descartes-08 aims to deplete these antibody-producing cells. The use of mRNA for CAR expression results in a transient effect, with the CAR expression lasting for a limited time, which may contribute to its safety profile.[4]

Manufacturing Process Overview

The manufacturing of Descartes-08 is a multi-step process that begins with the collection of a patient's T-cells and culminates in a cryopreserved cell therapy product ready for infusion. The entire process is performed under stringent cGMP conditions to ensure product safety, purity, and potency.

Experimental Protocol: Descartes-08 Manufacturing

1. Leukapheresis and T-Cell Isolation:

  • Objective: To collect peripheral blood mononuclear cells (PBMCs) from the patient and isolate the T-cell fraction.

  • Procedure:

    • Patient undergoes a standard leukapheresis procedure to collect a sufficient volume of PBMCs.

    • The leukapheresis product is transported to the cGMP manufacturing facility.

    • T-cells are isolated from the PBMC population using immunomagnetic selection (e.g., using anti-CD4 and anti-CD8 antibodies conjugated to magnetic beads). This can be performed using a closed, automated system to minimize contamination.

2. T-Cell Activation:

  • Objective: To stimulate the T-cells to proliferate and become receptive to mRNA transfection.

  • Procedure:

    • Isolated T-cells are cultured in a serum-free T-cell expansion medium.

    • The T-cells are activated using anti-CD3 and anti-CD28 antibody-coated beads or a soluble antibody complex.

    • Activation is typically carried out for 24-48 hours.

3. mRNA CAR Engineering (Electroporation):

  • Objective: To introduce the anti-BCMA CAR-encoding mRNA into the activated T-cells.

  • Procedure:

    • A sterile, single-use electroporation cuvette is prepared with the activated T-cells and the in vitro transcribed anti-BCMA CAR mRNA.

    • Electroporation is performed using a validated instrument with optimized parameters (voltage, pulse width, number of pulses) to ensure high transfection efficiency and cell viability.

    • Immediately following electroporation, the cells are transferred to a culture vessel with fresh expansion medium.

4. Ex Vivo Expansion:

  • Objective: To expand the population of engineered CAR-T cells to achieve the target therapeutic dose.

  • Procedure:

    • The mRNA-transfected T-cells are cultured in a bioreactor in a specialized T-cell expansion medium supplemented with cytokines such as IL-2, IL-7, and/or IL-15.

    • Cell density, viability, and expansion are monitored regularly. The culture is maintained for a period sufficient to reach the desired cell number, typically ranging from 7 to 14 days.

5. Harvest and Formulation:

  • Objective: To harvest the expanded CAR-T cells and formulate them in a cryopreservation solution.

  • Procedure:

    • The expanded Descartes-08 cells are harvested from the bioreactor.

    • The cells are washed to remove residual culture medium and cytokines.

    • The final cell product is formulated in a cryoprotectant medium (e.g., containing human serum albumin and dimethyl sulfoxide (B87167) - DMSO).

6. Cryopreservation and Storage:

  • Objective: To cryopreserve the final product for storage and shipment.

  • Procedure:

    • The formulated Descartes-08 product is aliquoted into cryopreservation bags.

    • The bags are subjected to a controlled-rate freezing process.

    • The cryopreserved product is stored in the vapor phase of liquid nitrogen (-150°C or below) until shipment to the clinical site.

Quality Control

A comprehensive quality control (QC) program is essential to ensure the safety, purity, identity, and potency of each batch of Descartes-08.[8] Testing is performed on the starting materials, at various in-process stages, and on the final product.[9]

Table 1: Quality Control Assays for Descartes-08
Parameter Assay Specification (Illustrative) Purpose
Identity Flow Cytometry≥ 80% CD3+ T-cellsTo confirm the product consists primarily of T-cells.
Flow CytometryPresence of CAR expression on the cell surfaceTo confirm the identity of the engineered CAR-T cells.
Purity Flow Cytometry≤ 5% B-cells (CD19+), ≤ 1% Monocytes (CD14+)To ensure the absence of contaminating cell populations.
Gram Stain & EndotoxinNegativeTo ensure the absence of microbial contamination.
Mycoplasma TestingNegativeTo ensure the absence of mycoplasma contamination.
Potency Cytotoxicity Assay≥ 20% specific lysis of BCMA-expressing target cellsTo measure the ability of the CAR-T cells to kill target cells.
Cytokine Release Assay (e.g., IFN-γ ELISA)Reportable valueTo assess the functional response of CAR-T cells upon antigen recognition.
Viability & Cell Count Automated Cell Counter (e.g., Trypan Blue exclusion)≥ 80% viabilityTo ensure a sufficient number of live cells for the therapeutic dose.
Reportable total viable cell countTo determine the final product dose.
Safety Sterility Testing (e.g., BacT/ALERT)No growthTo ensure the final product is sterile.

Signaling Pathways and Workflows

BCMA Signaling in Target Cells

B-cell maturation antigen (BCMA) is a member of the tumor necrosis factor receptor superfamily. Its natural ligands, B-cell activating factor (BAFF) and a proliferation-inducing ligand (APRIL), play crucial roles in the survival and proliferation of plasma cells.[10] The binding of these ligands to BCMA activates several downstream signaling pathways, including NF-κB and AKT, which promote cell survival.[10]

BCMA_Signaling cluster_membrane Plasma Cell Membrane cluster_cytoplasm Cytoplasm BCMA BCMA NFkB NF-κB Pathway BCMA->NFkB AKT AKT Pathway BCMA->AKT BAFF BAFF BAFF->BCMA APRIL APRIL APRIL->BCMA Survival Cell Survival & Proliferation NFkB->Survival AKT->Survival

Caption: Simplified BCMA signaling pathway in a target plasma cell.

Descartes-08 Manufacturing Workflow

The overall manufacturing process for Descartes-08 follows a logical progression from patient cell collection to the final engineered T-cell product.

Descartes08_Workflow Leukapheresis 1. Leukapheresis (Patient PBMCs) TCell_Isolation 2. T-Cell Isolation (Immunomagnetic Selection) Leukapheresis->TCell_Isolation Activation 3. T-Cell Activation (anti-CD3/CD28) TCell_Isolation->Activation mRNA_Transfection 4. mRNA Transfection (Electroporation) Activation->mRNA_Transfection Expansion 5. Ex Vivo Expansion (Bioreactor) mRNA_Transfection->Expansion Harvest 6. Harvest & Formulation Expansion->Harvest Cryopreservation 7. Cryopreservation & QC Release Harvest->Cryopreservation Infusion 8. Infusion to Patient Cryopreservation->Infusion

Caption: High-level overview of the Descartes-08 manufacturing workflow.

Descartes-08 Mechanism of Action

Once infused into the patient, Descartes-08 CAR-T cells recognize and eliminate BCMA-expressing cells. This interaction triggers the activation of the CAR-T cell, leading to the destruction of the target cell.

MoA cluster_Descartes08 Descartes-08 CAR-T Cell cluster_Target Target Cell (e.g., Plasma Cell) CAR Anti-BCMA CAR Signaling Intracellular Signaling Domains CAR->Signaling BCMA BCMA CAR->BCMA Binding Activation T-Cell Activation Signaling->Activation Destruction Target Cell Destruction Activation->Destruction Leads to

Caption: Mechanism of action of Descartes-08 leading to target cell elimination.

Clinical Trial Data Summary

Clinical trials of Descartes-08 in patients with Myasthenia Gravis have demonstrated promising efficacy and a favorable safety profile.[3][10]

Table 2: Summary of Key Clinical Endpoints (Phase 2b Trial)
Endpoint Descartes-08 Group Placebo Group Significance
Primary Endpoint: ≥5-point improvement in MGC Score at Month 3 71% (10/14)25% (3/12)p=0.018
Average MG-ADL Reduction at Month 4 5.5 (±1.1)Not Reported-
Average MG-ADL Reduction at Month 12 4.8 (±1.4)Not Reported-
Minimum Symptom Expression (MSE) at Month 6 33% (4/12)Not Reported-

MGC: Myasthenia Gravis Composite; MG-ADL: Myasthenia Gravis-Activities of Daily Living. Data from heavily pretreated, highly symptomatic patients.[10][11]

Notably, there have been no reported cases of cytokine release syndrome (CRS) or immune effector cell-associated neurotoxicity syndrome (ICANS) in the clinical trials.[3][5]

Conclusion

The manufacturing and quality control of Descartes-08 represent a sophisticated process designed to deliver a safe and effective mRNA-based CAR-T cell therapy. The use of transient mRNA technology distinguishes it from conventional DNA-based CAR-T therapies and may underpin its favorable safety profile. The detailed protocols and quality control measures outlined here, based on established methodologies, are critical for the consistent production of this promising therapeutic for autoimmune diseases.

References

Application Notes and Protocols: CT-0508 Administration and Dosing in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT-0508 is an investigational chimeric antigen receptor macrophage (CAR-M) therapy currently under evaluation in clinical trials for the treatment of HER2-overexpressing solid tumors.[1][2] This document provides a detailed overview of the administration and dosing schedule of CT-0508 as reported in the Phase 1 clinical trial (NCT04660929), along with synthesized protocols for key experimental procedures and visualizations of the therapeutic workflow and mechanism of action. CT-0508 is comprised of autologous monocyte-derived pro-inflammatory macrophages engineered to express an anti-HER2 CAR.[1][3] Preclinical studies have indicated that CT-0508 can induce targeted phagocytosis of cancer cells, modulate the tumor microenvironment (TME), and activate an adaptive anti-tumor immune response.[3][4]

I. CT-0508 Dosing and Administration in Clinical Trials

The Phase 1 clinical trial (NCT04660929) for CT-0508 has explored different dosing strategies, including both fractionated and single-dose infusions.[5][6] The trial is designed to assess the safety, tolerability, and manufacturing feasibility of CT-0508.[7]

Table 1: CT-0508 Monotherapy Dosing Regimens[2][3][6][8]
Dosing GroupTotal Dose (up to)Administration Schedule
Group 1 (Fractionated Dose) 5 x 10⁹ cellsIntravenous infusion split over Day 1, Day 3, and Day 5
- Day 1: up to 0.5 x 10⁹ cells
- Day 3: up to 1.5 x 10⁹ cells
- Day 5: up to 3.0 x 10⁹ cells
Group 2 (Bolus Dose) 5 x 10⁹ cellsSingle intravenous infusion on Day 1
Table 2: CT-0508 Intraperitoneal Administration Cohorts[3]
CohortAdministration Schedule
Cohort 1 Intraperitoneal administration split over Day 1, Day 3, and Day 5
- Day 1: up to 0.5 x 10⁹ cells
- Day 3: up to 1.0 x 10⁹ cells
- Day 5: up to 1.5 x 10⁹ cells
Cohort 2 Intraperitoneal administration split over Day 1, Day 3, and Day 5
- Day 1: up to 1.5 x 10⁹ cells
- Day 3: up to 2.0 x 10⁹ cells
- Day 5: Any remaining cells
Cohort 3 Intraperitoneal administration split over Day 1 and Day 3
- Day 1: up to 2.5 x 10⁹ cells
- Day 3: up to 2.5 x 10⁹ cells
Cohort 4 Single intraperitoneal infusion on Day 1 of up to 5 x 10⁹ cells
Table 3: CT-0508 in Combination with Pembrolizumab[3]
Regimen LevelCT-0508 DosingPembrolizumab Dosing
Regimen Level 1 Split Dose: Day 1, 3, 5200 mg on Day 8
Regimen Level 2 Split Dose: Day 1, 3, 5200 mg on Day 1
Regimen Level 3 Full Dose: Day 1200 mg on Day 1

II. Experimental Protocols

The following protocols are synthesized from publicly available information on the CT-0508 clinical trial and preclinical studies. These are intended for informational purposes and do not represent a complete, proprietary manufacturing protocol.

Protocol 1: CT-0508 Manufacturing Process

This protocol outlines the major steps in the ex vivo manufacturing of autologous CT-0508 CAR-macrophages.

1. Patient Preparation and Monocyte Collection:

  • Patients are administered Filgrastim (G-CSF) to mobilize autologous monocytes into the peripheral blood.[1]

  • Monocytes are collected from the patient's peripheral blood via leukapheresis.[6]

2. Macrophage Differentiation and Transduction:

  • Collected CD14+ monocytes are purified from the apheresis product.

  • Monocytes are differentiated into macrophages ex vivo. This process includes promoting M1-like polarization to enhance pro-inflammatory and anti-tumor functions.[8]

  • Macrophages are transduced with a chimeric, replication-incompetent adenoviral vector, Ad5f35, which encodes the anti-HER2 chimeric antigen receptor.[5][8] The Ad5f35 vector is utilized for its high efficiency in transducing myeloid cells, which express high levels of the Ad35 receptor, CD46.

3. CT-0508 Formulation and Cryopreservation:

  • The engineered CAR-M (CT-0508) are harvested.

  • The final cell product is formulated for intravenous or intraperitoneal infusion and cryopreserved until administration.

  • Quality control testing is performed to ensure high viability, purity, and CAR expression of the final product.[8]

4. Administration:

  • CT-0508 is administered to the patient without a preparative lymphodepleting chemotherapy regimen.[1][5]

Protocol 2: Pharmacokinetic and Pharmacodynamic Assessments

This protocol describes the sample collection and analysis to evaluate the behavior and effects of CT-0508 in patients.

1. Sample Collection:

  • Blood Samples: Serial blood samples are collected at multiple time points to assess cellular kinetics, serum cytokine levels, and other biomarkers.[3]

  • Tumor Biopsies: One pre-treatment and two on-treatment tumor biopsies are collected to evaluate CT-0508 trafficking to the tumor, engagement with the target antigen, and remodeling of the tumor microenvironment.[3]

2. Sample Analysis:

  • Cellular Kinetics: The persistence and trafficking of CT-0508 in the peripheral blood are monitored.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines and chemokines are measured to assess the systemic immune response.

  • Tumor Microenvironment Analysis: Biopsy samples are analyzed to investigate:

    • Infiltration and activation of myeloid cells.

    • Infiltration, activation, and proliferation of T cells.

    • T-cell receptor (TCR) sequencing to identify the expansion of tumor-reactive T-cell clones, indicating the induction of an adaptive anti-tumor immune response.

III. Visualizations

Workflow and Signaling Pathways

CT0508_Workflow cluster_patient Patient cluster_manufacturing Ex Vivo Manufacturing cluster_administration Administration & Monitoring P Patient with HER2+ Solid Tumor A 1. Monocyte Collection (Apheresis after G-CSF) P->A B 6. Monitoring & Biopsies P->B M 2. Differentiation to M1 Macrophages A->M T 3. Transduction with Ad5f35-anti-HER2 CAR Vector M->T C 4. CT-0508 Product (CAR-M) T->C I 5. Infusion (No Lymphodepletion) C->I I->P

Caption: Clinical trial workflow for CT-0508 therapy.

CT0508_MoA cluster_carm CT-0508 (CAR-M) cluster_tumor Tumor Microenvironment cluster_response Anti-Tumor Response CARM Anti-HER2 CAR-M Tumor HER2+ Tumor Cell CARM->Tumor Binds HER2 Phago 1. Phagocytosis of Tumor Cell CARM->Phago Cytokine 2. Pro-inflammatory Cytokine Release CARM->Cytokine Tumor->Phago TME Immunosuppressive TME Tcell T-Cell Tcell_act 4. T-Cell Activation & Proliferation Tcell->Tcell_act Antigen 3. Antigen Presentation (Neoantigens) Phago->Antigen Cytokine->TME Remodels Antigen->Tcell Presents to

Caption: Mechanism of action of CT-0508 in the tumor microenvironment.

References

Application Notes and Protocols for Patient Selection in NSABP C-08

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 was a pivotal phase III clinical trial designed to evaluate the efficacy of adding bevacizumab to a standard adjuvant chemotherapy regimen (mFOLFOX6) for patients with stage II or III colon cancer. The careful selection of patients was critical to the integrity and outcomes of this study. These application notes provide a detailed protocol for the selection of patients, mirroring the criteria used in the NSABP C-08 trial, to guide researchers, scientists, and drug development professionals in designing similar studies or for retrospective analyses.

Patient Selection Protocol

The protocol for patient selection in the NSABP C-08 trial was based on a set of well-defined inclusion and exclusion criteria to ensure a homogenous patient population and to minimize risks associated with the investigational treatment.

Inclusion Criteria

To be eligible for enrollment in the NSABP C-08 trial, patients had to meet all of the following criteria:

  • Histological Confirmation: Patients must have had histologically confirmed adenocarcinoma of the colon.

  • Disease Stage: The disease must have been staged as either Stage II (T3, T4; N0; M0) or Stage III (any T; N1, N2; M0).

  • Surgical Resection: Patients must have undergone a potentially curative surgical resection of the primary colon tumor.

  • Performance Status: Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, indicating they were fully ambulatory and capable of self-care.[1]

  • Time to Randomization: Patients were to be randomized within 21 to 50 days after surgical removal of the primary tumor.[1]

Exclusion Criteria

Patients were excluded from the trial if they met any of the following criteria:

  • Prior Chemotherapy or Radiotherapy: No prior chemotherapy or radiotherapy for the current colon cancer diagnosis was permitted.

  • Metastatic Disease: Patients with evidence of metastatic disease (Stage IV) were excluded.

  • Inadequate Organ Function: Patients needed to have adequate hematologic, renal, and hepatic function.

  • Cardiovascular Disease: Significant cardiovascular comorbidities were grounds for exclusion. Specifically, patients with New York Heart Association Class III or IV cardiac disease, a history of myocardial infarction within the 12 months prior to study entry, unstable angina within the last 12 months, or symptomatic arrhythmia were not eligible.

  • Thromboembolic Events: A history of cerebral vascular accident, transient ischemic attack, symptomatic peripheral vascular disease, or any arterial thrombotic episode within the 12 months preceding randomization was exclusionary.[1][2]

  • Uncontrolled Hypertension: Patients with uncontrolled hypertension were not eligible to participate.

  • Other Malignancies: A history of other malignancies, with certain exceptions, was an exclusion criterion.

  • Pregnancy or Lactation: Pregnant or lactating women were excluded from the trial.

Experimental Design and Treatment Arms

Patients who met the eligibility criteria were randomized in a 1:1 ratio to one of two treatment arms:

  • Arm 1 (Control): mFOLFOX6 chemotherapy alone. The mFOLFOX6 regimen consisted of oxaliplatin, leucovorin, and 5-fluorouracil (B62378) administered every two weeks for a total of 12 cycles.

  • Arm 2 (Investigational): mFOLFOX6 chemotherapy plus bevacizumab. Patients in this arm received the same mFOLFOX6 regimen as the control arm, with the addition of bevacizumab administered every two weeks.

Data Presentation: Patient Characteristics

The following tables summarize the baseline characteristics of the patient population enrolled in the NSABP C-08 trial. This data is essential for understanding the generalizability of the trial's findings.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicmFOLFOX6 (N=1338)mFOLFOX6 + Bevacizumab (N=1335)Total (N=2673)
Age (years)
<5028%27%27.5%
50-5927%28%27.5%
60-6929%28%28.5%
≥7016%17%16.5%
Sex
Male51%51%51%
Female49%49%49%
Race
White90%90%90%
Black5%5%5%
Other5%5%5%
ECOG Performance Status
073%72%72.5%
127%28%27.5%

Table 2: Disease Characteristics at Baseline

CharacteristicmFOLFOX6 (N=1338)mFOLFOX6 + Bevacizumab (N=1335)Total (N=2673)
Disease Stage
Stage II25%25%25%
Stage III75%75%75%
Tumor Location
Right Colon38%39%38.5%
Left Colon55%54%54.5%
Both7%7%7%
Tumor Grade
Well Differentiated15%14%14.5%
Moderately Differentiated70%71%70.5%
Poorly Differentiated15%15%15%

Visualizations

Patient Selection Workflow

The following diagram illustrates the logical workflow for selecting patients for a clinical trial based on the NSABP C-08 protocol.

PatientSelectionWorkflow start Patient with Resected Colon Cancer inclusion Inclusion Criteria Met? - Stage II or III Adenocarcinoma - ECOG PS 0-1 start->inclusion exclusion Exclusion Criteria Met? - Prior Therapy - Metastatic Disease - Significant Comorbidities inclusion->exclusion Yes ineligible Ineligible for Trial inclusion->ineligible No eligible Eligible for Trial exclusion->eligible No exclusion->ineligible Yes

Caption: Logical workflow for patient selection in the NSABP C-08 trial.

References

Application of Descartes-08 in Relapsed/Refractory Myeloma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Descartes-08 is an investigational, first-in-class autologous CD8+ T-cell product engineered to transiently express a chimeric antigen receptor (CAR) targeting B-cell maturation antigen (BCMA) via mRNA transfection.[1] This non-viral approach is designed for a predictable and controllable pharmacokinetic profile, aiming to enhance the safety profile compared to conventional viral vector-based CAR-T therapies.[1][2] The transient expression of the anti-BCMA CAR, lasting for approximately one week, mitigates the risk of uncontrolled T-cell proliferation and long-term toxicity.[1] Descartes-08 is intended for outpatient administration and, in some contexts, does not require preconditioning chemotherapy.[2][3] While extensive clinical data has been generated in the context of autoimmune diseases, this document focuses on the application of Descartes-08 in relapsed/refractory multiple myeloma, drawing upon available preclinical and clinical data.

Mechanism of Action

Descartes-08 leverages the specificity of a CAR to target and eliminate cells expressing BCMA, a protein highly expressed on malignant plasma cells in multiple myeloma. The core of the technology lies in the transient modification of a purified population of the patient's own CD8+ T-cells with an anti-BCMA CAR mRNA.[1] CD8+ T-cells are the primary effector cells responsible for direct target cell lysis.[1] Upon infusion, the engineered T-cells recognize and bind to BCMA on myeloma cells, leading to T-cell activation and subsequent elimination of the target cells through cytotoxic mechanisms. The use of mRNA for transfection ensures that the anti-BCMA CAR is expressed for a limited duration, which is designed to reduce the risk of long-term side effects associated with persistent CAR-T cell activity.[1]

Signaling Pathway

Descartes-08 Signaling Pathway Descartes-08 Signaling Pathway cluster_Descartes08 Descartes-08 CAR-T Cell cluster_Myeloma Myeloma Cell Descartes08 Descartes-08 (Anti-BCMA mRNA CAR-T) CAR Anti-BCMA CAR CD8 CD8+ T-Cell BCMA BCMA CAR->BCMA Binding Activation T-Cell Activation CAR->Activation Myeloma Myeloma Cell Apoptosis Myeloma Cell Apoptosis BCMA->Activation Signal 1 Cytotoxicity Cytokine Release (IFN-γ, TNF-α) Granzyme/Perforin Release Activation->Cytotoxicity Signal 2 Activation->Cytotoxicity Cytotoxicity->Apoptosis Induces Descartes-08 Workflow Descartes-08 Manufacturing and Administration Workflow Leukapheresis 1. Leukapheresis (Patient's T-Cell Collection) CD8_Selection 2. CD8+ T-Cell Selection and Activation Leukapheresis->CD8_Selection mRNA_Transfection 3. mRNA Transfection (Anti-BCMA CAR) CD8_Selection->mRNA_Transfection Expansion 4. Cell Expansion mRNA_Transfection->Expansion Cryopreservation 5. Cryopreservation and Quality Control Expansion->Cryopreservation Infusion 6. Outpatient Infusion (With or without lymphodepletion) Cryopreservation->Infusion Monitoring 7. Patient Monitoring Infusion->Monitoring Descartes-08 Logical Relationships Descartes-08 Logical Relationships Patient Patient with Relapsed/ Refractory Myeloma Leukapheresis Leukapheresis Patient->Leukapheresis Targeting BCMA Targeting on Myeloma Cells Patient->Targeting In vivo Manufacturing Descartes-08 Manufacturing (mRNA Transfection) Leukapheresis->Manufacturing Descartes08_Product Descartes-08 Product Manufacturing->Descartes08_Product Infusion Outpatient Infusion Descartes08_Product->Infusion Infusion->Patient Outcome Clinical Outcome Targeting->Outcome

References

NSABP C-08 Clinical Trial: A Deep Dive into the Statistical Analysis Plan and Endpoints

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 was a pivotal phase III clinical trial designed to evaluate the efficacy and safety of adding bevacizumab to a standard adjuvant chemotherapy regimen, modified FOLFOX6 (mFOLFOX6), for patients with stage II or III colon cancer.[1][2] This document provides a detailed overview of the statistical analysis plan and the primary and secondary endpoints of the NSABP C-08 study, presenting key data in a structured format and outlining the experimental protocols.

Study Design and Endpoints

Study Objectives

The primary objective of the NSABP C-08 trial was to determine if the addition of bevacizumab to mFOLFOX6 chemotherapy prolonged disease-free survival (DFS) compared to mFOLFOX6 alone in patients with resected stage II or III carcinoma of the colon.[3] The secondary objective was to compare the overall survival (OS) between the two treatment arms.[3]

Endpoints

The study's endpoints were defined as follows:

  • Primary Endpoint: Disease-Free Survival (DFS) was defined as the time from randomization to the earliest occurrence of any of the following events: colon cancer recurrence, development of a second primary cancer of any type, or death from any cause.[1]

  • Secondary Endpoint: Overall Survival (OS) was defined as the time from randomization to death from any cause.[4]

Statistical Analysis Plan

The NSABP C-08 trial was designed as a prospective, randomized, open-label study.[1] Patients were stratified by the number of positive lymph nodes and the institution before being randomly assigned in a 1:1 ratio to one of the two treatment arms.[1]

The study was designed to have 90% power to detect a 23.4% reduction in the hazard of DFS events.[1][4] The analysis was planned to occur after the observation of 592 DFS events, which was anticipated to be at a median follow-up of approximately three years.[1][4]

Time-to-event endpoints like DFS and OS were analyzed using the Kaplan-Meier method to generate survival curves, and the log-rank test, stratified by nodal status, was used to compare the two arms.[4] Hazard ratios (HR) were calculated using Cox proportional-hazards models.[4] All p-values were two-sided.[4] The protocol included prospectively mandated interim analyses of DFS.[1]

Experimental Protocols

Patient Population

Eligible patients were those with histologically confirmed stage II (T3-4, N0, M0) or stage III (any T, N1-2, M0) adenocarcinoma of the colon who had undergone surgical resection.[5] Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[1]

Treatment Regimens

Patients were randomly assigned to one of two treatment arms:

  • Control Arm (mFOLFOX6 alone): Patients received mFOLFOX6 every two weeks for a total of 12 cycles (24 weeks).[6][7]

    • Oxaliplatin 85 mg/m² intravenously (IV) on day 1.[1][7]

    • Leucovorin 400 mg/m² IV on day 1.[1][7]

    • Fluorouracil (5-FU) 400 mg/m² IV bolus on day 1, followed by a 2,400 mg/m² continuous IV infusion over 46 hours.[1][7]

  • Experimental Arm (mFOLFOX6 + Bevacizumab): Patients received the same mFOLFOX6 regimen as the control arm for 12 cycles, with the addition of bevacizumab.[6][7]

    • Bevacizumab 5 mg/kg IV on day 1, given every two weeks for a total of 26 doses (approximately one year).[1][6]

The experimental workflow is depicted in the following diagram:

G cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_control Control Arm cluster_followup Follow-up P Eligible Patients (Stage II/III Colon Cancer, Resected) R Randomization P->R P->R C1 mFOLFOX6 (12 cycles, 24 weeks) R->C1 R->C1 mFOLFOX6 Alone E1 mFOLFOX6 (12 cycles, 24 weeks) R->E1 R->E1 mFOLFOX6 + Bevacizumab F1 Primary Endpoint: Disease-Free Survival C1->F1 E2 Bevacizumab (26 doses, 52 weeks) E2->F1 F2 Secondary Endpoint: Overall Survival F1->F2

NSABP C-08 Experimental Workflow

Results

Patient Demographics

A total of 2,710 patients were randomized, with 2,672 included in the final analysis.[2] The demographic and clinical characteristics were well balanced between the two treatment arms.

Efficacy Outcomes

The addition of bevacizumab to mFOLFOX6 did not result in a statistically significant improvement in the primary endpoint of DFS or the secondary endpoint of OS.

Table 1: Disease-Free Survival (DFS) Results

EndpointmFOLFOX6 + BevacizumabmFOLFOX6 AloneHazard Ratio (95% CI)p-value
3-Year DFS Rate77.4%[2][8]75.5%[2][8]0.89 (0.76 - 1.04)[2][9]0.15[2][9]
3-Year DFS Rate (Stage II)87.4%[2][8]84.7%[2][8]--
3-Year DFS Rate (Stage III)74.2%[2][8]72.4%[2][8]--

Table 2: Overall Survival (OS) Results (5-Year Follow-up)

EndpointmFOLFOX6 + BevacizumabmFOLFOX6 AloneHazard Ratio (95% CI)p-value
5-Year OS Rate82.5%[4]80.7%[4]0.95 (0.79 - 1.13)[4]0.56[4]

An exploratory analysis revealed a time-dependent effect on DFS, with a significant benefit for bevacizumab during the treatment period that diminished after treatment cessation.[2]

Conclusion

The NSABP C-08 trial concluded that the addition of one year of bevacizumab to six months of adjuvant mFOLFOX6 chemotherapy did not significantly improve disease-free survival or overall survival in patients with stage II or III colon cancer.[2][4] While a transient effect on DFS was observed during bevacizumab administration, this did not translate into a long-term benefit.[2]

Signaling Pathway

Bevacizumab is a humanized monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A). The diagram below illustrates the simplified mechanism of action.

G cluster_ligand Ligand cluster_receptor Receptor cluster_drug Drug cluster_effect Downstream Effects VEGFA VEGF-A VEGFR VEGF Receptor (VEGFR) VEGFA->VEGFR Binds to Angiogenesis Angiogenesis VEGFR->Angiogenesis Activates Proliferation Endothelial Cell Proliferation & Survival VEGFR->Proliferation Promotes Bevacizumab Bevacizumab Bevacizumab->VEGFA Binds and Neutralizes

Bevacizumab Mechanism of Action

References

Application Notes and Protocols for In Vivo Potency Testing of Descartes-08

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Descartes-08 is an autologous mRNA-based chimeric antigen receptor T-cell (CAR-T) therapy targeting the B-cell maturation antigen (BCMA).[1][2][3] Unlike conventional DNA-based CAR-T therapies, Descartes-08 is designed for transient expression of the CAR, potentially offering a better safety profile with controllable pharmacokinetics and is intended for outpatient administration without the need for preconditioning chemotherapy.[2][3][4][5] Assessing the in vivo potency of such a therapeutic is critical for its preclinical development and for establishing quality control metrics.

These application notes provide a detailed overview of the methodologies and protocols for evaluating the in vivo potency of anti-BCMA CAR-T cells, using models applicable to Descartes-08. The focus is on xenograft models of multiple myeloma, a primary indication for BCMA-targeted therapies.[6][7][8]

Key Concepts in In Vivo Potency Testing

In vivo potency assays for CAR-T cells are designed to measure their biological activity and therapeutic effect in a living organism.[9] For anti-BCMA CAR-T cells like Descartes-08, the primary measures of potency are the ability to control tumor growth and improve survival in animal models engrafted with human multiple myeloma cells.[10] Immunodeficient mouse models, such as NOD-scid gamma (NSG) mice, are essential as they permit the engraftment of human tumor cells (xenografts) without rejection.[7][11]

I. Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical in vivo studies of anti-BCMA CAR-T cells, demonstrating the typical endpoints used to evaluate potency. While specific preclinical data for Descartes-08's anti-tumor activity is not publicly detailed, the data presented here from a study on a second-generation anti-BCMA CAR with a 4-1BB costimulatory domain (H8BB) serves as a relevant example.[12]

Table 1: In Vivo Tumor Volume Reduction in NCI-H929 Xenograft Model

Treatment GroupDay 5 Post-Inoculation (mm³)Day 20 Post-Inoculation (mm³)Day 41 Post-Inoculation (mm³)
No Treatment~50~500>1500 (euthanized)
Control T-cells~50~600>1500 (euthanized)
H8BB CAR-T ~50 ~100 <50 (complete regression)

Data adapted from a study evaluating a BCMA-CAR with a 4-1BB costimulatory domain in an NCI-H929 xenograft model.[12]

Table 2: Overall Survival in NCI-H929 Xenograft Model

Treatment GroupMedian Survival (Days)Survival Percentage at Day 60
No Treatment~250%
Control T-cells~280%
H8BB CAR-T Not Reached 100%

Data adapted from a study evaluating a BCMA-CAR with a 4-1BB costimulatory domain. Survival benefit was statistically significant (P<0.0001).[12]

II. Signaling Pathway and Experimental Workflow

BCMA CAR-T Cell Activation Signaling Pathway

The binding of the CAR to BCMA on a target cell initiates a signaling cascade that leads to T-cell activation, cytokine release, and tumor cell lysis. The diagram below illustrates the key components of a second-generation CAR, similar in principle to constructs targeting BCMA, which typically include a CD3ζ chain for T-cell activation and a costimulatory domain like 4-1BB to enhance T-cell persistence and proliferation.[6][13]

BCMA_CAR_T_Signaling cluster_membrane Cell Membranes cluster_target Myeloma Cell cluster_cart CAR-T Cell cluster_cytoplasm CAR-T Cytoplasm BCMA BCMA scFv scFv BCMA->scFv Binding Hinge Hinge/TM scFv->Hinge Costim 4-1BB Hinge->Costim CD3z CD3ζ Costim->CD3z NFkB NF-κB Costim->NFkB Activates (non-canonical) Lck Lck CD3z->Lck Recruits ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates Cytotoxicity Cytotoxicity (Granzyme, Perforin) ZAP70->Cytotoxicity PI3K PI3K LAT->PI3K PLCg PLCγ LAT->PLCg AKT AKT PI3K->AKT PLCg->NFkB AP1 AP-1 PLCg->AP1 NFAT NFAT PLCg->NFAT Proliferation Proliferation & Survival AKT->Proliferation Cytokines Cytokine Production (IFN-γ, TNF-α) NFkB->Cytokines AP1->Cytokines NFAT->Cytokines

BCMA CAR-T cell signaling cascade.
Experimental Workflow for In Vivo Potency Assay

The following diagram outlines the typical workflow for assessing the potency of anti-BCMA CAR-T cells in a multiple myeloma xenograft model.

InVivo_Workflow cluster_prep Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoints A 1. Culture MM.1S-Luc (Multiple Myeloma Cell Line) B 2. Harvest & Prepare Cells (e.g., 1x10^7 cells/mL in PBS) A->B C 3. Intravenous Injection into NSG Mice B->C D 4. Tumor Engraftment (Monitor via Bioluminescence Imaging) C->D E 5. Randomize Mice into Treatment Groups D->E F 6. Prepare Descartes-08 (or control T-cells) E->F G 7. Intravenous Injection of CAR-T Cells (e.g., 1.5x10^6 cells) F->G H 8. Monitor Tumor Burden (Weekly Bioluminescence Imaging) G->H I 9. Monitor Survival H->I J 10. (Optional) Measure CAR-T Persistence via ddPCR/Flow Cytometry H->J K 11. Endpoint Analysis (Tumor Growth Inhibition, Survival Curves) I->K J->K

Workflow for in vivo CAR-T potency testing.

III. Experimental Protocols

Protocol 1: Establishment of Multiple Myeloma Xenograft Model

This protocol describes the establishment of a disseminated multiple myeloma model in immunodeficient mice using a luciferase-expressing cell line, which is essential for non-invasive monitoring of tumor burden.

Materials:

  • Human multiple myeloma cell line (e.g., MM.1S, OPM-2, or NCI-H929) transduced to express firefly luciferase (Luc+).[7]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Sterile Phosphate-Buffered Saline (PBS).

  • Immunodeficient mice (e.g., female NSG, 6-8 weeks old).

  • Trypan blue solution.

  • Hemocytometer or automated cell counter.

Procedure:

  • Cell Culture: Culture the Luc+ multiple myeloma cell line under standard conditions (37°C, 5% CO₂). Ensure cells are in the logarithmic growth phase before harvesting.

  • Cell Preparation:

    • Harvest cells and perform a cell count using trypan blue exclusion to determine viability. Viability should be >95%.

    • Centrifuge the cells and resuspend the pellet in sterile PBS to a final concentration of 1 x 10⁷ cells/mL.

  • Tumor Cell Implantation:

    • Warm mice under a heat lamp to dilate tail veins.

    • Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) intravenously (i.v.) into the tail vein of each NSG mouse.

  • Engraftment Monitoring:

    • Beginning 7-10 days post-injection, monitor tumor engraftment weekly using an in vivo imaging system (IVIS).

    • Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal (i.p.) injection and image mice 10-15 minutes later.

    • Tumor burden is quantified as total flux (photons/sec).

    • Proceed to the treatment phase when the mean total flux reaches a predetermined level (e.g., 10⁷-10⁸ photons/sec).[7]

Protocol 2: In Vivo Potency and Efficacy Assessment

This protocol details the administration of CAR-T cells and subsequent monitoring to assess anti-tumor potency.

Materials:

  • Tumor-bearing mice from Protocol 1.

  • Descartes-08 (or other anti-BCMA CAR-T cells) and control cells (non-transduced T-cells or mock-transfected T-cells).

  • Sterile PBS.

  • In vivo imaging system (IVIS).

  • D-luciferin.

Procedure:

  • Randomization: Once tumors are established, randomize mice into treatment groups (e.g., Vehicle Control, Control T-cells, Descartes-08).

  • CAR-T Cell Preparation: Thaw and prepare Descartes-08 and control T-cells according to the manufacturing protocol. Resuspend cells in sterile PBS at the desired concentration for injection.

  • CAR-T Cell Administration:

    • Administer a single intravenous (i.v.) injection of CAR-T cells (e.g., 1.5 x 10⁶ CAR+ cells in a 100-200 µL volume) via the tail vein. The cell dose may need to be optimized based on the specific CAR-T product and tumor model.

  • Monitoring Tumor Burden:

    • Perform bioluminescence imaging (BLI) weekly as described in Protocol 1, Step 4.

    • Record the total flux for each mouse at each time point. Plot the mean total flux ± SEM for each treatment group over time to generate tumor growth curves.

  • Monitoring Survival:

    • Monitor mice daily for clinical signs of distress, tumor-related morbidity (e.g., hind-limb paralysis), or weight loss exceeding 20% of baseline.

    • Euthanize mice that meet predefined endpoint criteria.

    • Record the date of death or euthanasia for each mouse and generate a Kaplan-Meier survival curve. Analyze for statistical significance using a log-rank test.

  • Monitoring CAR-T Cell Persistence (Optional):

    • Collect peripheral blood samples at various time points post-infusion.

    • Isolate genomic DNA from blood samples.

    • Quantify the number of CAR-T cells using droplet digital PCR (ddPCR) or quantitative PCR (qPCR) by detecting the CAR transgene. This provides data on the expansion and persistence of the CAR-T cells in vivo.

Conclusion

The in vivo potency of Descartes-08 can be rigorously evaluated using disseminated multiple myeloma xenograft models in immunodeficient mice. The key readouts of anti-tumor efficacy are significant inhibition of tumor growth, as measured by bioluminescence imaging, and a substantial increase in overall survival. These preclinical models are indispensable for determining the therapeutic potential of novel CAR-T cell products and for providing the necessary data to support clinical development.

References

Application Notes and Protocols for CT-0508 in HER2 Overexpressing Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial protocol for CT-0508, a first-in-class chimeric antigen receptor macrophage (CAR-M) therapy for HER2 overexpressing solid tumors. The information is compiled from publicly available clinical trial data and publications.

Introduction

CT-0508 is an investigational cell therapy product composed of autologous monocyte-derived macrophages engineered to express an anti-HER2 chimeric antigen receptor (CAR).[1] This therapy is being evaluated in a Phase 1, first-in-human clinical trial (NCT04660929) for the treatment of patients with recurrent or metastatic solid tumors that overexpress HER2.[2][3] Preclinical studies have demonstrated that CT-0508 can induce targeted phagocytosis of cancer cells, remodel the tumor microenvironment (TME), and activate an anti-tumor T-cell response.[4]

Mechanism of Action

CT-0508 utilizes the innate phagocytic capabilities of macrophages and redirects them specifically against HER2-expressing tumor cells. The proposed mechanism of action involves several key steps:

  • Target Recognition and Phagocytosis: The anti-HER2 CAR on the surface of the macrophages binds to the HER2 protein on tumor cells, triggering phagocytosis and subsequent destruction of the cancer cells.[4]

  • Antigen Presentation and T-Cell Activation: Following phagocytosis, the CAR-M processes and presents tumor-associated antigens to T-cells, leading to the activation and expansion of tumor-reactive T-cells.[4] This can result in "epitope spreading," where the immune system learns to recognize and attack other tumor antigens, not just HER2.

  • Tumor Microenvironment Remodeling: CT-0508 cells are designed to adopt a pro-inflammatory M1 phenotype, which can help to overcome the immunosuppressive nature of the solid tumor microenvironment.[1] This includes the secretion of pro-inflammatory cytokines and chemokines that attract other immune cells to the tumor site.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the CT-0508 Phase 1 clinical trial.

Table 1: Patient Demographics and Baseline Characteristics
CharacteristicValue
Number of Patients (Group 1 + 2)14
Median Age (years)58 (range, 45-81)
Sex (Female)71.4%
ECOG Performance Status 064.3%
HER2 Overexpression (IHC 3+)64.3%
Microsatellite Stable/Instability-Low92.9%
Low Tumor Mutational Burden78.6%
Prior Radiotherapy64.3%

Source:[2][3]

Table 2: Treatment Regimen
Cohort/GroupDosing ScheduleTotal Cells Administered
Group 1Fractionated dose on Day 1, 3, and 5Up to 5 x 10⁹ total cells
Group 2Single bolus dose on Day 1Up to 5 x 10⁹ total cells
Cohort 3Day 1 and Day 3Up to 2.5 billion cells on each day
Cohort 4Single dose on Day 1Up to 5 billion cells
89[Zr] Radiolabeled GroupSingle IV dose on Day 1Up to 500 million 89[Zr] radiolabeled CT-0508 and up to 4.5 billion non-radiolabeled CT-0508

Source:[2][5]

Table 3: Preliminary Efficacy Results
OutcomeResult
Best Overall ResponseStable Disease in 28.6% of patients (4 out of 14)
HER2 3+ Patients with Stable Disease44% (4 out of 9)
HER2 2+ Patients with Stable Disease0% (0 out of 5)

Source:[2][6]

Table 4: Treatment-Related Adverse Events (Most Common)
Adverse EventGradeFrequency
Cytokine Release Syndrome (CRS)Grade 1-2Occurred in 9 patients
Infusion-Related ReactionsGrade 1-2N/A
Decreased Lymphocyte CountGrade 1-2N/A

Note: No dose-limiting toxicities, Grade ≥3 CRS, or immune effector cell-associated neurotoxicity syndrome (ICANS) were observed.[2][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the CT-0508 clinical trial protocol.

CT-0508 Manufacturing Protocol

This protocol outlines the general steps for the ex vivo manufacturing of autologous CT-0508 CAR-macrophages.

  • Monocyte Collection:

    • Patient's peripheral blood mononuclear cells (PBMCs) are collected via leukapheresis.

    • Monocytes are isolated from the apheresis product.[7]

  • Macrophage Differentiation:

    • Isolated monocytes are cultured ex vivo under specific conditions to differentiate into macrophages.[7]

  • CAR Transduction:

    • Differentiated macrophages are transduced with a chimeric adenoviral vector (Ad5f35) encoding the anti-HER2 chimeric antigen receptor.[1]

  • Harvesting and Formulation:

    • The engineered CAR-macrophages (CT-0508) are harvested.

    • The final product is formulated for intravenous administration.

  • Quality Control:

    • The final CT-0508 product is assessed for viability, purity, and CAR expression before release.[8]

Correlative Studies Protocols

Serial blood samples and tumor biopsies are collected before and after CT-0508 infusion to assess the mechanism of action and identify potential biomarkers.[7]

  • Pharmacokinetics:

    • The presence and persistence of CT-0508 in peripheral blood and the tumor microenvironment are monitored.[7]

  • Immunophenotyping:

    • Changes in immune cell populations in the blood and tumor are analyzed using techniques such as flow cytometry.

  • T-Cell Receptor (TCR) Sequencing:

    • TCR sequencing is performed on T-cells from the blood and tumor to assess for clonal expansion of tumor-reactive T-cells.[7]

  • Single-Cell RNA Sequencing (scRNA-seq):

    • scRNA-seq is used to analyze the gene expression profiles of individual cells within the tumor microenvironment to understand the impact of CT-0508 on various cell types.

  • Cytokine Analysis:

    • Levels of various cytokines and chemokines in the blood are measured to assess the systemic immune response to CT-0508 infusion.

Visualizations

HER2 Signaling Pathway

The following diagram illustrates the major signaling pathways activated by HER2 in cancer cells, leading to cell proliferation, survival, and invasion.

HER2_Signaling_Pathway HER2 HER2 HER_dimer HER Dimerization (e.g., HER2/HER3) HER2->HER_dimer Ligand Binding or Overexpression PI3K PI3K HER_dimer->PI3K RAS RAS HER_dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CT0508_Workflow Patient Patient with HER2+ Solid Tumor Apheresis Leukapheresis Patient->Apheresis Biopsy Tumor Biopsy & Blood Collection (Pre- & Post-infusion) Patient->Biopsy Manufacturing CT-0508 Manufacturing (Monocyte Isolation, Differentiation, Transduction) Apheresis->Manufacturing Infusion CT-0508 Infusion Manufacturing->Infusion Monitoring Patient Monitoring (Safety & Efficacy) Infusion->Monitoring Infusion->Biopsy Analysis Correlative Studies (scRNA-seq, TCR-seq, Cytokine Analysis) Biopsy->Analysis

References

Application Notes and Protocols for Bevacizumab in NSABP C-08

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and experimental protocol for bevacizumab as utilized in the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 clinical trial. This trial investigated the efficacy of adding bevacizumab to the mFOLFOX6 chemotherapy regimen for the adjuvant treatment of stage II and III colon cancer.

Quantitative Data Summary

The NSABP C-08 trial was a large, randomized, open-label phase III study. Below is a summary of the key quantitative data from the trial.

Table 1: Patient Demographics and Disease Characteristics
CharacteristicmFOLFOX6 + Bevacizumab (N=1334)mFOLFOX6 Alone (N=1338)Total (N=2672)
Median Age (Years) 585858
Sex (Female) 50.2%50.2%50.2%
Race (White) 87.0%87.6%87.3%
ECOG Performance Status 0 71.5%71.5%71.5%
Tumor Stage
    Stage II25.0%24.8%24.9%
    Stage III75.0%75.2%75.1%
Nodal Stage
    N025.0%24.8%24.9%
    N1 (1-3 positive nodes)45.5%45.7%45.6%
    N2 (≥4 positive nodes)29.5%29.5%29.5%
Table 2: Treatment Regimens[1][2]
Treatment ArmRegimen ComponentDosageAdministration ScheduleDuration
Experimental Arm Bevacizumab5 mg/kgIntravenous (IV) infusion every 2 weeks52 weeks (26 cycles)
mFOLFOX626 weeks (12 cycles)
    Oxaliplatin85 mg/m²IV infusion on Day 1 of each cycle
    Leucovorin400 mg/m²IV infusion on Day 1 of each cycle
    5-Fluorouracil (5-FU)400 mg/m² bolus, then 2400 mg/m² continuous infusionIV bolus on Day 1, then 46-hour continuous IV infusion
Control Arm mFOLFOX626 weeks (12 cycles)
    Oxaliplatin85 mg/m²IV infusion on Day 1 of each cycle
    Leucovorin400 mg/m²IV infusion on Day 1 of each cycle
    5-Fluorouracil (5-FU)400 mg/m² bolus, then 2400 mg/m² continuous infusionIV bolus on Day 1, then 46-hour continuous IV infusion
Table 3: Efficacy Outcomes (3-Year Disease-Free Survival)[2][3][4]
Patient SubgroupmFOLFOX6 + BevacizumabmFOLFOX6 AloneHazard Ratio (95% CI)P-value
Overall Population 77.4%75.5%0.89 (0.76 - 1.04)0.15
Stage II Disease 87.4%84.7%0.82 (0.54 - 1.25)0.35
Stage III Disease 74.2%72.4%0.90 (0.76 - 1.08)0.25

Experimental Protocols

Patient Eligibility and Randomization

Patients with histologically confirmed stage II or III adenocarcinoma of the colon who had undergone curative-intent surgery were eligible.[1] Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[2][3] Patients were randomly assigned in a 1:1 ratio to receive either mFOLFOX6 with bevacizumab or mFOLFOX6 alone.[3]

Bevacizumab Administration Protocol
  • Dosage and Preparation : Bevacizumab was administered at a dose of 5 mg/kg. The calculated dose was diluted in 100 mL of 0.9% sodium chloride for intravenous infusion. Bevacizumab should not be mixed with glucose solutions.

  • Infusion Schedule :

    • Initial Dose : The first infusion was administered over 90 minutes.

    • Subsequent Doses : If the first infusion was well-tolerated, the second infusion could be administered over 60 minutes. If the 60-minute infusion was also well-tolerated, all subsequent infusions could be administered over 30 minutes.

  • Monitoring : Patients were monitored for infusion-related reactions. Blood pressure was monitored every 2-3 weeks, and urine was tested for proteinuria.

  • Dose Modifications : Dose adjustments for bevacizumab were not specified, but treatment was discontinued (B1498344) for severe adverse events such as gastrointestinal perforation, wound healing complications, and severe hemorrhage.

mFOLFOX6 Administration Protocol[1][2]

The mFOLFOX6 regimen was administered every 2 weeks for 12 cycles.

  • Day 1 :

    • Oxaliplatin 85 mg/m² was administered as a 2-hour intravenous infusion concurrently with Leucovorin.

    • Leucovorin 400 mg/m² was administered as a 2-hour intravenous infusion.

    • 5-Fluorouracil (5-FU) 400 mg/m² was given as an intravenous bolus after the Leucovorin infusion.

    • A 46-hour continuous intravenous infusion of 5-FU 2400 mg/m² was initiated.

Signaling Pathways and Experimental Workflows

VEGF Signaling Pathway and Bevacizumab's Mechanism of Action

Bevacizumab is a humanized monoclonal antibody that targets the vascular endothelial growth factor A (VEGF-A). By binding to VEGF-A, bevacizumab prevents its interaction with VEGF receptors (VEGFRs) on the surface of endothelial cells, thereby inhibiting angiogenesis (the formation of new blood vessels) which is critical for tumor growth and metastasis.

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Endothelial Cell VEGF VEGF-A VEGFR VEGFR VEGF->VEGFR Binds Bevacizumab Bevacizumab Bevacizumab->VEGF Binds & Neutralizes Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Signaling Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Signaling->Angiogenesis Promotes

Caption: Bevacizumab blocks VEGF-A from binding to its receptor.

NSABP C-08 Experimental Workflow

The following diagram illustrates the logical flow of the NSABP C-08 clinical trial from patient enrollment to the analysis of the primary endpoint.

NSABP_C08_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Eligibility Inclusion/Exclusion Criteria Met (Stage II/III Colon Cancer, ECOG 0-1) Arm_A Experimental Arm: mFOLFOX6 + Bevacizumab Eligibility->Arm_A Arm_B Control Arm: mFOLFOX6 Alone Eligibility->Arm_B Treatment_A mFOLFOX6 (12 cycles) Bevacizumab (26 cycles) Arm_A->Treatment_A Treatment_B mFOLFOX6 (12 cycles) Arm_B->Treatment_B Endpoint Primary Endpoint: Disease-Free Survival (DFS) Treatment_A->Endpoint Treatment_B->Endpoint Analysis Statistical Analysis Endpoint->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Managing Adverse Events in the NSABP C-08 Trial

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse events observed in the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial. The NSABP C-08 was a randomized Phase III study evaluating the addition of bevacizumab to modified FOLFOX6 (mFOLFOX6) chemotherapy for the adjuvant treatment of patients with stage II or III colon cancer.

Frequently Asked Questions (FAQs)

Q1: What were the most common Grade 3 or higher adverse events associated with the addition of bevacizumab in the NSABP C-08 trial?

A1: The addition of bevacizumab to mFOLFOX6 in the NSABP C-08 trial was associated with a statistically significant increase in the incidence of several Grade 3 or higher adverse events. These included hypertension, proteinuria, wound complications, and pain.[1][2][3]

Q2: Was there an increased risk of death or other severe complications with bevacizumab in this trial?

A2: No, the initial safety report of the NSABP C-08 trial found that the addition of bevacizumab to mFOLFOX6 did not result in a significant increase in gastrointestinal perforation, hemorrhage, arterial or venous thrombotic events, or death.[4] The overall rates of Grade 4 or 5 toxicities were similar between the two treatment arms.[4]

Q3: How should hypertension be monitored and managed in patients receiving a bevacizumab-containing regimen?

A3: Blood pressure should be monitored at baseline and regularly throughout treatment. For patients who develop hypertension, management strategies are based on the severity (grade) of the condition and may include the initiation or adjustment of antihypertensive medications. In cases of severe or persistent hypertension, holding or discontinuing bevacizumab may be necessary.

Q4: What is the recommended approach for managing proteinuria in patients on bevacizumab?

A4: Patients should be monitored for the development of proteinuria using urinalysis. The management of proteinuria is graded. For mild to moderate proteinuria, continued bevacizumab with close monitoring may be appropriate. In cases of severe (nephrotic range) proteinuria, bevacizumab should be discontinued.

Q5: What precautions should be taken regarding wound healing in patients scheduled to receive bevacizumab?

A5: Bevacizumab can impair wound healing. Therefore, it is recommended that bevacizumab not be initiated for at least 28 days following major surgery and until the surgical wound is fully healed.

Troubleshooting Guides

Management of Hypertension

Hypertension is a common adverse event associated with bevacizumab. The following guide, based on the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE v3.0) used in the NSABP C-08 trial, provides a structured approach to its management.

GradeClinical Description (CTCAE v3.0)Recommended Action
1 Asymptomatic, transient (<24 hrs) increase by >20 mmHg (diastolic) or to >150/100 if previously WNLMonitor blood pressure regularly. Continue bevacizumab.
2 Recurrent or persistent (>24 hrs) or symptomatic increase by >20 mmHg (diastolic) or to >150/100 if previously WNLInitiate or adjust antihypertensive medication. Continue bevacizumab with close monitoring.
3 Requiring more than one drug or more intensive therapy than previouslyHold bevacizumab. Optimize antihypertensive therapy. Resume bevacizumab when blood pressure is controlled.
4 Life-threatening consequences (e.g., hypertensive crisis)Permanently discontinue bevacizumab.
Management of Proteinuria

Proteinuria is another key adverse event to monitor in patients receiving bevacizumab.

GradeClinical Description (CTCAE v3.0)Recommended Action
1 1+ or 0.15-1.0 g/24h Continue bevacizumab. Monitor urinalysis with each cycle.
2 2+ to 3+ or 1.0-3.5 g/24h Continue bevacizumab with increased monitoring frequency. Consider consultation with a nephrologist.
3 4+ or >3.5 g/24h Hold bevacizumab. Perform a 24-hour urine protein collection. If >3.5 g/24h , consider discontinuation.
4 Nephrotic syndromePermanently discontinue bevacizumab.

Quantitative Data on Adverse Events

The following tables summarize the incidence of key adverse events observed in the NSABP C-08 trial.

Table 1: Incidence of Grade 3 or Higher Adverse Events of Interest

Adverse EventmFOLFOX6 Alone (%)mFOLFOX6 + Bevacizumab (%)
Hypertension1.812.0
Proteinuria0.82.7
Wound Complications0.31.7
Pain6.311.1

Data from the initial safety report of the NSABP C-08 trial.[4]

Table 2: Overall Incidence of High-Grade Toxicities

Toxicity GrademFOLFOX6 Alone (%)mFOLFOX6 + Bevacizumab (%)
Grade 354.862.0
Grade 414.214.1
Grade 5 (Death)1.00.9

Data from the initial safety report of the NSABP C-08 trial.[4]

Experimental Protocols & Methodologies

The management of adverse events in the NSABP C-08 trial would have followed protocols based on the NCI CTCAE v3.0. While the specific internal standard operating procedures of the trial are not publicly available, the following represents a standard methodology for monitoring and managing bevacizumab-related toxicities in a clinical trial setting.

Protocol: Monitoring and Management of Hypertension

  • Baseline Assessment: Record the patient's blood pressure at baseline before initiating treatment.

  • Routine Monitoring: Measure blood pressure at each study visit.

  • Patient Education: Instruct patients on the symptoms of hypertension and the importance of regular blood pressure monitoring at home, if feasible.

  • Intervention:

    • For Grade 1 hypertension, continue treatment and monitoring.

    • For Grade 2 hypertension, initiate or adjust antihypertensive medication according to institutional guidelines.

    • For Grade 3 hypertension, hold bevacizumab administration. Initiate or intensify antihypertensive therapy. Re-initiate bevacizumab only when blood pressure is controlled to ≤ Grade 2.

    • For Grade 4 hypertension, permanently discontinue bevacizumab.

Protocol: Monitoring and Management of Proteinuria

  • Baseline Assessment: Perform a baseline urinalysis to assess for proteinuria.

  • Routine Monitoring: Conduct a dipstick urinalysis prior to each bevacizumab infusion.

  • Intervention:

    • If dipstick urinalysis is 1+, continue treatment.

    • If dipstick urinalysis is ≥2+, perform a 24-hour urine collection for protein.

    • If 24-hour urine protein is <2g, continue bevacizumab.

    • If 24-hour urine protein is ≥2g, hold bevacizumab. Re-initiate bevacizumab when 24-hour urine protein is <2g.

    • For nephrotic syndrome (Grade 4), permanently discontinue bevacizumab.

Visualizations

AdverseEventManagement cluster_hypertension Hypertension Management cluster_proteinuria Proteinuria Management H_start Monitor Blood Pressure H_grade1 Grade 1 H_start->H_grade1 Asymptomatic H_grade2 Grade 2 H_start->H_grade2 Symptomatic/ Persistent H_grade3 Grade 3 H_start->H_grade3 Severe H_grade4 Grade 4 H_start->H_grade4 Life-threatening H_continue Continue Bevacizumab H_grade1->H_continue H_medicate Initiate/Adjust Antihypertensives H_grade2->H_medicate H_hold Hold Bevacizumab H_grade3->H_hold H_discontinue Discontinue Bevacizumab H_grade4->H_discontinue H_medicate->H_continue H_hold->H_medicate P_start Monitor Urinalysis P_grade1 Grade 1 (1+) P_start->P_grade1 P_grade2 Grade 2 (2-3+) P_start->P_grade2 P_grade4 Grade 4 (Nephrotic) P_start->P_grade4 P_continue Continue Bevacizumab P_grade1->P_continue P_24h_urine 24h Urine Protein P_grade2->P_24h_urine P_grade3 Grade 3 (>3.5g/24h) P_hold Hold Bevacizumab P_grade3->P_hold P_discontinue Discontinue Bevacizumab P_grade4->P_discontinue P_24h_urine->P_grade3 ≥2g P_24h_urine->P_continue <2g

Caption: Management workflow for hypertension and proteinuria.

BevacizumabSignaling cluster_pathway VEGF Signaling Pathway VEGF VEGF-A VEGFR VEGF Receptor (VEGFR-2) VEGF->VEGFR Binds to Bevacizumab Bevacizumab Bevacizumab->VEGF Binds and Neutralizes Angiogenesis Angiogenesis (Tumor Blood Supply) VEGFR->Angiogenesis VascularPermeability Vascular Permeability VEGFR->VascularPermeability CellSurvival Endothelial Cell Survival VEGFR->CellSurvival EndothelialCell Endothelial Cell

Caption: Mechanism of action of Bevacizumab.

References

Technical Support Center: Descartes-08 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Descartes-08 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to Descartes-08 therapy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Descartes-08 and what is its mechanism of action?

Descartes-08 is an autologous mRNA-engineered chimeric antigen receptor T-cell (mRNA CAR-T) therapy.[1][2][3] It targets the B-cell maturation antigen (BCMA), a protein expressed on the surface of plasma cells and some mature B-cells.[1][4][5] The therapy involves collecting a patient's own T-cells, modifying them with mRNA to express a CAR that recognizes BCMA, and then infusing these engineered cells back into the patient.[6] Unlike DNA-based CAR-T therapies, Descartes-08 does not require preconditioning chemotherapy.[1][7] The mRNA-based engineering results in transient CAR expression, which is designed to provide a more controlled and potentially safer therapeutic effect.[2][8]

Q2: What are the theoretical advantages of an mRNA-based CAR-T therapy like Descartes-08?

The use of mRNA to engineer the T-cells in Descartes-08 offers several potential advantages over traditional DNA-based CAR-T therapies. Because the mRNA is transient and not integrated into the T-cell's genome, the CAR expression is temporary. This may lead to a better safety profile, with a reduced risk of long-term complications such as B-cell aplasia and neurotoxicity.[2] Additionally, the transient nature of CAR expression allows for repeat dosing to control the therapeutic effect. The manufacturing process for mRNA CAR-T cells can also be faster than for DNA-based therapies.

Q3: What are the potential mechanisms of resistance to BCMA-targeting CAR-T therapies like Descartes-08?

While specific resistance mechanisms to Descartes-08 have not been extensively reported in publicly available literature, potential mechanisms can be extrapolated from research on other BCMA-targeting CAR-T therapies. These can be broadly categorized into three areas:

  • Antigen Escape: This includes the complete loss or downregulation of BCMA expression on target cells, which prevents the CAR-T cells from recognizing and killing them.[9][10][11][12] Mechanisms for this can include genetic mutations in the BCMA gene or epigenetic modifications.[9][10][13] Shedding of BCMA from the cell surface, creating soluble BCMA (sBCMA), can also neutralize CAR-T cells before they reach their target.[13][14]

  • CAR T-Cell Dysfunction: The infused Descartes-08 cells may become exhausted or lose their ability to effectively kill target cells over time.[10] This can be due to persistent stimulation by target cells or an immunosuppressive tumor microenvironment.[10][13][15]

  • Immunosuppressive Microenvironment: Factors within the local tissue environment can inhibit the function of CAR-T cells. This can include the presence of regulatory T-cells (Tregs), myeloid-derived suppressor cells (MDSCs), and inhibitory cytokines.[10][13][15]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common experimental issues that may suggest resistance to Descartes-08 therapy.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Reduced or no target cell lysis in vitro after co-culture with Descartes-08 cells. 1. Suboptimal Descartes-08 cell function: The CAR-T cells may have poor viability, low CAR expression, or are functionally exhausted. 2. Target cell antigen loss: The target cells may have low or no BCMA expression. 3. Incorrect Effector-to-Target (E:T) ratio: The ratio of CAR-T cells to target cells may not be optimal for effective killing.1. Assess Descartes-08 cell quality: Perform flow cytometry to check for viability (e.g., using a viability dye) and CAR expression (e.g., using an anti-CAR antibody or Protein L).[16][17] Conduct a cytokine release assay (e.g., ELISA or multiplex bead array for IFN-γ, TNF-α, IL-2) to assess functionality upon target cell engagement.[18][19] 2. Verify BCMA expression on target cells: Use flow cytometry with a validated anti-BCMA antibody to confirm high levels of surface BCMA on your target cell line.[11] 3. Optimize E:T ratio: Perform a titration experiment with a range of E:T ratios (e.g., 1:1, 5:1, 10:1) to determine the optimal ratio for your specific target cells.[20]
Initial response to Descartes-08 followed by relapse in an in vivo model. 1. Antigen escape: Emergence of BCMA-negative or low-expressing target cells. 2. Poor CAR-T cell persistence: The Descartes-08 cells are not surviving or expanding sufficiently in vivo. 3. CAR-T cell exhaustion: The Descartes-08 cells that are present have become functionally exhausted. 4. Development of anti-CAR antibodies: The host immune system may be generating antibodies against the CAR, leading to its clearance.1. Analyze relapsed tumor cells: If possible, isolate target cells from the relapsed animal and analyze BCMA expression by flow cytometry or immunohistochemistry.[11] 2. Monitor Descartes-08 persistence: Track the presence of Descartes-08 cells in peripheral blood or tissues over time using flow cytometry or qPCR for the CAR transgene.[16][21][22] 3. Assess phenotype of persistent CAR-T cells: Isolate remaining Descartes-08 cells and analyze for expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) by flow cytometry.[10] 4. Screen for anti-CAR antibodies: Develop an ELISA or flow cytometry-based assay to detect antibodies in the serum that bind to the Descartes-08 CAR.[13][23]
High variability in efficacy between different batches of Descartes-08 cells. 1. Inconsistent manufacturing process: Variations in T-cell activation, transduction, or expansion can lead to differences in the final product.[24][25][26] 2. Poor starting material: The quality of the initial T-cells from the donor can impact the final CAR-T cell product.[25]1. Standardize manufacturing protocol: Ensure all steps of the Descartes-08 manufacturing process are standardized and followed consistently.[20] Implement in-process quality control checks, such as monitoring T-cell phenotype and CAR expression at different stages. 2. Characterize starting T-cell population: Analyze the phenotype of the initial T-cell population (e.g., naive vs. memory T-cell subsets) as this can influence the persistence and efficacy of the final product.[27]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol details a standard chromium-51 (B80572) (⁵¹Cr) release assay to assess the cytotoxic potential of Descartes-08 cells.

Materials:

  • Descartes-08 cells (effector cells)

  • BCMA-positive target cells

  • BCMA-negative control cells

  • Complete RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • ⁵¹Cr-sodium chromate (B82759)

  • Triton X-100

  • Gamma counter

Methodology:

  • Target Cell Labeling:

    • Resuspend 1 x 10⁶ target cells in 100 µL of complete medium.

    • Add 100 µCi of ⁵¹Cr-sodium chromate and incubate for 1-2 hours at 37°C, mixing every 30 minutes.

    • Wash the labeled cells three times with complete medium to remove unincorporated ⁵¹Cr.

    • Resuspend the cells in complete medium at a concentration of 1 x 10⁵ cells/mL.

  • Co-culture:

    • Plate 100 µL of the labeled target cells (1 x 10⁴ cells) into each well of a 96-well round-bottom plate.

    • Add Descartes-08 cells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

    • For spontaneous release control, add 100 µL of medium instead of effector cells.

    • For maximum release control, add 100 µL of 2% Triton X-100 instead of effector cells.

    • Incubate the plate for 4-6 hours at 37°C.

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect 100 µL of supernatant from each well.

    • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

Protocol 2: CAR-T Cell Persistence Assay by Flow Cytometry

This protocol describes how to quantify the persistence of Descartes-08 cells in peripheral blood from an in vivo model.

Materials:

  • Peripheral blood sample

  • Red blood cell (RBC) lysis buffer

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled antibodies:

    • Anti-human CD3

    • Anti-human CD4

    • Anti-human CD8

    • Anti-CAR detection reagent (e.g., biotinylated Protein L followed by streptavidin-PE, or a specific anti-CAR antibody)[17][28][29]

  • Flow cytometer

Methodology:

  • Sample Preparation:

    • Collect peripheral blood into tubes containing an anticoagulant.

    • Lyse red blood cells using RBC lysis buffer according to the manufacturer's instructions.

    • Wash the remaining cells with PBS.

  • Antibody Staining:

    • Resuspend the cells in flow cytometry staining buffer.

    • Add the cocktail of fluorescently labeled antibodies and the anti-CAR detection reagent.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in a suitable volume for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter.

    • Identify human T-cells by gating on CD3-positive cells.

    • Within the CD3-positive population, identify Descartes-08 cells by gating on the CAR-positive cells.

    • Quantify the percentage and absolute number of Descartes-08 cells.

Visualizations

Signaling and Experimental Diagrams

Descartes08_Mechanism cluster_0 Descartes-08 CAR-T Cell cluster_1 Target Cell (e.g., Plasma Cell) CAR Chimeric Antigen Receptor (CAR) T_Cell T-Cell BCMA BCMA CAR->BCMA Binding Target_Cell Target Cell T_Cell->Target_Cell Target Cell Lysis Cytokine_Release Cytokine Release (IFN-γ, TNF-α) T_Cell->Cytokine_Release Activation

Caption: Mechanism of action of Descartes-08 CAR-T cells.

Resistance_Pathways cluster_mechanisms Potential Resistance Mechanisms Start Descartes-08 Therapy Response Initial Clinical Response Start->Response Relapse Relapse / Resistance Response->Relapse Time Antigen_Escape Antigen Escape (BCMA loss/downregulation) Relapse->Antigen_Escape T_Cell_Dysfunction CAR T-Cell Dysfunction/Exhaustion Relapse->T_Cell_Dysfunction Microenvironment Immunosuppressive Microenvironment Relapse->Microenvironment

Caption: Potential pathways leading to resistance to Descartes-08 therapy.

Experimental_Workflow Start Observe Reduced Efficacy (In Vitro or In Vivo) Step1 Assess CAR-T Cell Quality (Viability, CAR Expression) Start->Step1 Step2 Verify Target Antigen (BCMA) Expression Start->Step2 Step3 Evaluate CAR-T Persistence and Exhaustion (In Vivo) Start->Step3 Decision Identify Potential Cause of Resistance Step1->Decision Step2->Decision Step3->Decision

Caption: Troubleshooting workflow for investigating resistance to Descartes-08.

References

Optimizing CT-0508 Efficacy in the Tumor Microenvironment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the efficacy of CT-0508, a first-in-class anti-HER2 Chimeric Antigen Receptor Macrophage (CAR-M) therapy. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CT-0508?

A1: CT-0508 is an autologous cell therapy where a patient's own monocytes are collected, differentiated into macrophages, and then engineered to express a chimeric antigen receptor (CAR) that targets the HER2 protein on tumor cells.[1] The mechanism of action is multi-faceted:

  • Direct Phagocytosis: The anti-HER2 CAR on the macrophage surface enables it to recognize and engulf HER2-overexpressing tumor cells.[2]

  • Tumor Microenvironment (TME) Remodeling: CT-0508 CAR-Ms are polarized to a pro-inflammatory M1 phenotype.[3] Upon engaging with HER2-positive tumor cells, they release pro-inflammatory cytokines and chemokines. This helps to alter the immunosuppressive TME into a more pro-inflammatory state.[4]

  • Antigen Presentation and T-Cell Activation: After phagocytosing tumor cells, CT-0508 processes and presents tumor-associated antigens to T-cells. This can lead to the activation and expansion of tumor-specific T-cells, initiating a broader and more durable anti-tumor immune response.[1][5]

Q2: What are the key characteristics of the CT-0508 final product?

A2: The final CT-0508 product consists of autologous monocyte-derived macrophages with high viability and purity. These cells are engineered to express an anti-HER2 CAR and are polarized towards a pro-inflammatory M1 phenotype.[1][6]

Q3: What were the main safety and efficacy findings from the Phase 1 clinical trial of CT-0508?

A3: The first-in-human Phase 1 trial (NCT04660929) demonstrated that CT-0508 was well-tolerated in patients with HER2-overexpressing solid tumors.[4][7] No dose-limiting toxicities were observed. The most common treatment-related adverse events were Grade 1-2 cytokine release syndrome (CRS) and infusion reactions, which were manageable.[8] In terms of efficacy, the best overall response was stable disease in a subset of patients, particularly those with higher HER2 expression (IHC 3+).[3][9] Correlative studies from patient biopsies confirmed that CT-0508 traffics to the tumor, remodels the TME, and leads to an expansion of CD8+ T-cells.[5][9]

Troubleshooting Guide

Issue 1: Low Transduction Efficiency of Macrophages

  • Question: We are observing low CAR expression in our macrophages after transduction with the adenoviral vector. What are the potential causes and solutions?

  • Answer:

    • Suboptimal Vector Titer: Ensure the adenoviral vector (similar to the Ad5f35 used for CT-0508) has a high titer and has been properly stored.[10] Perform a titration experiment to determine the optimal multiplicity of infection (MOI) for your specific macrophage culture conditions.

    • Macrophage Activation State: The differentiation and activation state of the macrophages can influence transduction efficiency. Ensure that monocytes are differentiated into macrophages under consistent and optimized conditions. The use of specific cytokines during differentiation can impact receptor expression necessary for viral entry.

    • Inhibitory Factors in Serum: Some lots of serum may contain inhibitory factors. Test different lots of fetal bovine serum (FBS) or consider using serum-free media if compatible with your protocol.

    • Cell Density: Optimize the cell density at the time of transduction. Both too low and too high cell densities can negatively impact transduction efficiency.

Issue 2: Poor In Vitro Phagocytosis or Killing Activity

  • Question: Our CT-0508-like CAR-Ms show low phagocytic activity against HER2-positive tumor cells in our co-culture assays. How can we improve this?

  • Answer:

    • Target Cell HER2 Expression: Confirm the level of HER2 expression on your target cell line using flow cytometry or immunohistochemistry. CT-0508 efficacy is correlated with high HER2 expression.[3]

    • Effector-to-Target (E:T) Ratio: Optimize the E:T ratio in your assay. A higher E:T ratio may be required to see significant phagocytosis. Preclinical studies with CT-0508 have used E:T ratios such as 1:1 for phagocytosis assays and 3:1 for killing assays.[10]

    • Assay Duration: The kinetics of phagocytosis can vary. Perform a time-course experiment to determine the optimal co-incubation time.

    • CAR-M Health and Viability: Ensure your CAR-Ms are healthy and viable before the assay. Poor cell health will negatively impact their effector functions.

    • M1 Polarization: Confirm that the CAR-Ms are skewed towards an M1 phenotype, as this is associated with enhanced phagocytic capacity.[6] This can be assessed by analyzing the expression of M1 markers (e.g., CD80, CD86) and the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-12).

Issue 3: Limited In Vivo Efficacy in Animal Models

  • Question: We are not observing significant tumor growth inhibition with our anti-HER2 CAR-Ms in our xenograft mouse model. What factors should we consider?

  • Answer:

    • Tumor Model: The choice of tumor model is critical. Ensure the tumor cell line establishes well in vivo and maintains high HER2 expression.

    • CAR-M Dose and Administration Route: The dose of CAR-Ms and the route of administration can significantly impact efficacy. Consider dose-escalation studies and different routes of administration (e.g., intravenous vs. intratumoral) to determine the optimal regimen.

    • CAR-M Persistence and Trafficking: Assess the persistence and trafficking of the CAR-Ms to the tumor site. This can be done using techniques like bioluminescence imaging (if cells are luciferase-tagged) or qPCR for the CAR transgene in tumor tissue.

    • Immunosuppressive TME: The tumor microenvironment in your model may be highly immunosuppressive, hindering CAR-M function. Consider using immunocompetent models if possible, or co-administering agents that can modulate the TME, such as checkpoint inhibitors. Preclinical studies have shown that combining CAR-Ms with anti-PD1 therapy can enhance anti-tumor activity.

Quantitative Data Summary

Table 1: Phase 1 Clinical Trial (NCT04660929) Patient Demographics and Response

CharacteristicValue
Number of Patients14
Median Age (years)58 (range: 45-73)[7]
Tumor TypesBreast, Esophageal, Salivary Carcinoma, Cholangiocarcinoma, Ovarian[3]
Median Prior Therapies3 (range: 2-11)[7]
Best Overall ResponseStable Disease: 28.6% (4/14 patients)[3]
HER2 3+ Patients with Stable Disease4 out of 9[3]
HER2 2+ Patients with Stable Disease0 out of 5[3]

Table 2: CT-0508 Manufacturing and Product Characteristics

ParameterSpecification
Cell SourceAutologous Peripheral Blood Monocytes[3]
Engineering MethodTransduction with Ad5f35 adenoviral vector[6]
Final Product PhenotypeM1-polarized anti-HER2 CAR Macrophages[3]
ViabilityHigh[1]
PurityHigh[1]
CAR ExpressionHigh[1]

Experimental Protocols

1. In Vitro Phagocytosis Assay

  • Objective: To quantify the ability of CT-0508 to phagocytose HER2-positive tumor cells.

  • Methodology:

    • Label HER2-positive target tumor cells (e.g., AU565) with a fluorescent dye (e.g., CFSE).

    • Co-culture CT-0508 (effector cells) with the labeled target cells at various E:T ratios (e.g., 1:1, 2:1, 5:1).

    • Incubate the co-culture for a predetermined time (e.g., 4 hours).

    • Harvest the cells and stain for a macrophage-specific marker (e.g., CD11b) conjugated to a different fluorophore.

    • Analyze the cells by flow cytometry. The percentage of double-positive cells (macrophage marker and target cell dye) represents the phagocytic activity.

2. In Vitro Killing Assay

  • Objective: To assess the cytotoxic potential of CT-0508 against HER2-positive tumor cells.

  • Methodology:

    • Seed HER2-positive target tumor cells engineered to express luciferase in a 96-well plate.

    • Add CT-0508 at various E:T ratios (e.g., 1:1, 5:1, 10:1).

    • Co-culture for 24-72 hours.

    • Add luciferin (B1168401) substrate and measure the bioluminescence signal using a plate reader.

    • A decrease in the bioluminescence signal compared to control wells (tumor cells alone) indicates cytotoxic activity.

3. In Vivo Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of CT-0508 in a living organism.

  • Methodology:

    • Implant HER2-positive tumor cells (e.g., SKOV3) subcutaneously into the flank of immunodeficient mice.

    • Allow tumors to establish to a palpable size (e.g., 100-150 mm³).

    • Administer CT-0508 to the mice via intravenous or intratumoral injection. A control group should receive untransduced macrophages or vehicle.

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

    • Monitor the overall health and survival of the mice.

    • At the end of the study, tumors can be harvested for histological and immunological analysis (e.g., T-cell infiltration, macrophage polarization).

Visualizations

CT0508_Mechanism_of_Action cluster_TME Tumor Microenvironment TumorCell HER2+ Tumor Cell CT0508 CT-0508 (Anti-HER2 CAR-M) TCell T-Cell TCell->TumorCell 4. Tumor Cell Killing CT0508->TumorCell 1. Recognition & Phagocytosis CT0508->TCell 3. Antigen Presentation cluster_TME cluster_TME CT0508->cluster_TME 2. Cytokine Release & TME Remodeling

Caption: Mechanism of action of CT-0508 CAR-M therapy.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Phagocytosis Phagocytosis Assay Killing Killing Assay Cytokine Cytokine Release Assay Tumor_Implantation Tumor Implantation Treatment CT-0508 Treatment Tumor_Implantation->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Analysis Endpoint Analysis Monitoring->Analysis Monocyte_Isolation Monocyte Isolation Transduction CAR Transduction Monocyte_Isolation->Transduction CAR_M_Product CT-0508 Product Transduction->CAR_M_Product CAR_M_Product->Phagocytosis CAR_M_Product->Killing CAR_M_Product->Cytokine CAR_M_Product->Treatment

Caption: General experimental workflow for CT-0508 evaluation.

References

Navigating Patient Recruitment in Adjuvant Colon Cancer Trials: A Technical Support Center for NSABP C-08

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in patient recruitment for clinical trials, with a specific focus on the design and parameters of the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial. The NSABP C-08 study was a significant phase III clinical trial that investigated the efficacy of adding bevacizumab to a standard chemotherapy regimen for stage II and III colon cancer. While the trial successfully enrolled over 2,700 patients, its protocol and the nature of adjuvant therapy present inherent recruitment challenges that can inform future trial design and execution.

Frequently Asked Questions (FAQs)

Q1: What were the primary eligibility criteria for patient enrollment in NSABP C-08, and what were the potential challenges associated with them?

A1: The core eligibility criteria for NSABP C-08 focused on patients with resected stage II or III adenocarcinoma of the colon. Potential recruitment challenges often stem from the specificity of these criteria.

  • Histological Confirmation: Requirement for histologically confirmed adenocarcinoma of the colon.

    • Challenge: Delays in obtaining pathology reports or ambiguous findings could hinder timely enrollment.

  • Disease Stage: Patients must have had Stage II (T3/4, N0, M0) or Stage III (any T, N1/2, M0) disease.

    • Challenge: Accurately staging patients post-surgically requires thorough pathological assessment. Discrepancies between clinical and pathological staging could lead to screen failures.

  • Surgical Resection: Complete surgical resection of the primary tumor was mandatory.

    • Challenge: Ensuring and documenting complete resection with negative margins can be a hurdle. Patients with positive margins or metastatic disease discovered during or after surgery would be ineligible.

  • Performance Status: Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, indicating they were fully ambulatory and capable of self-care.

    • Challenge: Post-operative recovery can be variable, and some patients may not meet this criterion within the enrollment window.

  • Time from Surgery to Enrollment: A specified window between surgery and randomization (typically a few weeks) is common in adjuvant trials.

    • Challenge: This relatively short timeframe necessitates efficient post-operative referral and screening processes. Delays in patient recovery or administrative hurdles could lead to missed opportunities for enrollment.

  • Organ Function: Adequate organ function (hematologic, renal, and hepatic) is a standard requirement.

    • Challenge: Pre-existing comorbidities or post-operative complications could result in laboratory values outside the acceptable range.

Q2: A patient who appears to be a good candidate based on their disease stage was excluded. What are some common, less obvious reasons for screen failure in a trial like NSABP C-08?

A2: Beyond the primary inclusion criteria, several exclusion factors, often related to patient safety and the specific mechanism of the investigational drug (bevacizumab), could lead to ineligibility.

  • Cardiovascular Comorbidities: Patients with a recent history of myocardial infarction, unstable angina, or New York Heart Association Class III or IV heart disease were likely excluded.

    • Rationale: Bevacizumab is associated with risks of cardiovascular events.

  • Thrombotic Events: A history of significant thromboembolic events could be an exclusion criterion.

  • Wound Healing Complications: Given that bevacizumab can impair wound healing, patients with recent major surgery (required for trial entry) who experienced significant post-operative wound complications might have been excluded.

  • Gastrointestinal Issues: A history of gastrointestinal perforation or other significant GI issues would be a major contraindication.

  • Uncontrolled Hypertension: Bevacizumab is known to cause or exacerbate hypertension. Patients with pre-existing, poorly controlled hypertension would likely have been ineligible.

  • Concurrent Medications: Use of other investigational agents or certain medications that could interact with the study drugs would lead to exclusion.

Q3: We are experiencing a high rate of patient refusal for a similar adjuvant trial. What are some common patient-related barriers to recruitment?

A3: Patient-related factors are a significant component of recruitment challenges.

  • Treatment Burden: The prospect of a lengthy and intensive chemotherapy regimen, particularly with the addition of an investigational agent with its own side-effect profile, can be daunting for patients who have just undergone major surgery.

  • Desire to "Move On": After potentially curative surgery, some patients may be psychologically resistant to undergoing further aggressive treatment, especially in the adjuvant setting where the benefit is prophylactic.

  • Fear of Side Effects: The known side effects of FOLFOX (neuropathy, fatigue, nausea) and the potential unknown or added side effects of an investigational drug can be a major deterrent.

  • Logistical Challenges: The requirement for frequent clinic visits for treatment and monitoring can pose a significant burden in terms of travel, time off work, and caregiver support.

  • Information Overload: The complexity of the clinical trial, including the informed consent process, can be overwhelming for patients who are already coping with a new cancer diagnosis.

Troubleshooting Guides

Guide 1: Mitigating Screen Failures Related to Eligibility Criteria
Issue Potential Cause Troubleshooting Steps
High rate of screen failures due to incomplete staging information. Inefficient communication between surgical, pathology, and oncology departments.- Establish a streamlined communication pathway for rapid sharing of post-operative and pathology reports.- Develop a pre-screening checklist to ensure all necessary staging information is available before the formal screening visit.
Patients failing screening due to out-of-range lab values. Post-operative complications or underlying comorbidities not identified prior to screening.- Conduct a thorough pre-screening review of the patient's medical history and recent lab work.- Allow for a re-testing window if lab values are borderline and likely to normalize with recovery.
Exclusion due to cardiovascular history. Lack of detailed cardiovascular assessment prior to referral for the trial.- Implement a standardized pre-screening questionnaire that specifically addresses cardiovascular history and risk factors.- Ensure timely access to cardiology consultation if needed.
Guide 2: Addressing Patient-Related Recruitment Barriers
Issue Potential Cause Troubleshooting Steps
High patient refusal rate after initial discussion. Ineffective communication of trial rationale and potential benefits vs. risks.- Develop patient-friendly educational materials (brochures, videos) that clearly explain the trial in lay terms.- Utilize patient navigators or research nurses to spend dedicated time with patients and their families to answer questions.
Patients declining due to fear of side effects. Lack of understanding of side effect management strategies.- Provide clear information on the proactive management of potential side effects.- Offer access to supportive care services (e.g., nutritionists, social workers, palliative care) from the outset.
Patients citing logistical challenges as a reason for non-participation. Transportation, accommodation, or financial burdens associated with trial participation.- Explore options for patient support programs, such as travel reimbursement or assistance with accommodation.- Offer flexible scheduling for appointments when possible.

Experimental Protocols

The NSABP C-08 trial had two treatment arms:

  • Control Arm (mFOLFOX6):

    • Oxaliplatin: 85 mg/m² intravenously (IV) on Day 1.

    • Leucovorin: 400 mg/m² IV on Day 1.

    • 5-Fluorouracil (5-FU): 400 mg/m² IV bolus on Day 1, followed by a 2400 mg/m² continuous IV infusion over 46 hours.

    • Cycle Length: Repeated every 2 weeks for 12 cycles (approximately 6 months).

  • Investigational Arm (mFOLFOX6 + Bevacizumab):

    • mFOLFOX6: Same regimen as the control arm.

    • Bevacizumab: 5 mg/kg IV on Day 1.

    • Cycle Length: Bevacizumab was administered every 2 weeks for 26 cycles (approximately 1 year).

Visualizations

G cluster_screening Patient Screening and Enrollment cluster_treatment Treatment Arms patient Patient with Resected Colon Cancer eligibility Eligibility Assessment - Stage II/III - Performance Status 0-1 - Adequate Organ Function - No Contraindications patient->eligibility consent Informed Consent eligibility->consent Eligible screen_fail Screen Failure eligibility->screen_fail Ineligible randomization Randomization consent->randomization refusal Patient Refusal consent->refusal Refuses arm_a Arm A: mFOLFOX6 (6 months) randomization->arm_a arm_b Arm B: mFOLFOX6 (6 months) + Bevacizumab (1 year) randomization->arm_b

Caption: High-level workflow for patient screening and randomization in the NSABP C-08 trial.

G cluster_pathway Potential Logic for Patient Ineligibility (Bevacizumab Arm) patient Potential Candidate (Stage II/III Colon Cancer) cv_history History of Recent MI or Unstable Angina? patient->cv_history htn Uncontrolled Hypertension? cv_history->htn No ineligible Ineligible cv_history->ineligible Yes wound Significant Wound Healing Complications? htn->wound No htn->ineligible Yes gi History of GI Perforation? wound->gi No wound->ineligible Yes eligible Eligible for Consideration gi->eligible No gi->ineligible Yes

Improving the persistence of Descartes-08 CAR T-cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving Descartes-08, an mRNA-based chimeric antigen receptor (CAR) T-cell therapy. The content is designed to address specific issues you may encounter and to provide a framework for experimentally modulating the therapy's characteristics for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is Descartes-08 and how does it fundamentally differ from conventional CAR T-cell therapies?

Descartes-08 is an autologous CAR T-cell therapy that targets the B-cell maturation antigen (BCMA).[1][2][3] Unlike conventional DNA-based CAR T-cell therapies (e.g., Kymriah®, Yescarta®) which use viral vectors to permanently integrate the CAR gene into the T-cell's DNA, Descartes-08 utilizes messenger RNA (mRNA) to transiently express the CAR.[3][4][5] This core difference means the anti-BCMA CAR is not a permanent feature of the cell and its progeny.

Key Differences:

  • Genetic Modification: Descartes-08 uses non-integrating mRNA, whereas conventional CAR-T therapies use integrating DNA vectors (typically lentivirus or retrovirus).[2][3][4]

  • Persistence: The CAR expression in Descartes-08 is transient and designed to diminish over time as the mRNA naturally degrades. Conventional CAR T-cells have the potential for long-term or lifelong persistence.

  • Safety Profile: The transient nature of Descartes-08 is a key safety feature. It avoids the risk of genomic integration and allows for more precise control over the therapy's activity.[2][4][5] This design has been associated with a favorable safety profile, notably with no reported cases of cytokine release syndrome (CRS) or immune effector cell-associated neurotoxicity syndrome (ICANS) in clinical trials.[2][3]

  • Administration: Descartes-08 is administered without the need for lymphodepleting chemotherapy, which is a requirement for conventional CAR T-cell therapies.[1][3][6] It is given as a series of weekly outpatient infusions.[6][7]

Q2: Why is the persistence of Descartes-08 inherently limited?

The persistence of Descartes-08 is intentionally limited by its underlying technology. The therapy involves introducing CAR-encoding mRNA into the patient's T-cells. mRNA is an inherently unstable molecule with a finite half-life within the cell. Once the introduced mRNA is degraded by normal cellular processes, the T-cell ceases to produce the CAR protein, and the cell and its descendants will no longer function as CAR T-cells. This is a deliberate design choice to enhance the safety and controllability of the therapy.[8]

Q3: What are the clinical advantages of this transient CAR expression?

The transient nature of Descartes-08 provides several significant clinical advantages, particularly in the context of autoimmune diseases:

  • Enhanced Safety: By avoiding permanent genetic alteration, the risk of insertional mutagenesis (a potential cause of cancerous transformation) is eliminated.[2][4] The controllable, finite activity also reduces the risk of long-term B-cell aplasia and other off-target toxicities.

  • No Preconditioning Chemotherapy: Patients do not require lymphodepleting chemotherapy prior to infusion, sparing them from the associated toxicities.[1][3]

  • Outpatient Administration: The favorable safety profile allows for administration in an outpatient setting, which is more convenient for patients and less burdensome on the healthcare system.[2][3][6]

  • Controllable Dosing: The therapy is administered in multiple infusions, allowing for a "stop" or "pause" in treatment if adverse events occur.[6][7]

Q4: What is the observed duration of clinical response with Descartes-08?

Despite its transient nature, Descartes-08 has demonstrated deep and durable clinical responses in trials for Myasthenia Gravis (MG) and Systemic Lupus Erythematosus (SLE).[1][2][3] In a Phase 2b trial for MG, a single 6-week course of therapy resulted in clinically meaningful responses that were sustained for up to 12 months.[7][8][9]

Table 1: Summary of Descartes-08 Clinical Efficacy Data

IndicationTrial PhaseKey Efficacy EndpointResultCitation
Myasthenia Gravis (gMG) Phase 2bPts. with ≥2-point MG-ADL reduction at 12 months83% (10 of 12) of evaluable participants maintained a clinically meaningful response.[10]
Average MG-ADL Score Reduction at 12 months4.8-point reduction in the overall group; 7.1-point reduction in biologic-naïve patients.[8][10][11]
Minimum Symptom Expression (MSE) at 12 months33% (4 of 12) of participants achieved MSE, all of whom maintained it through Month 12.[10]
Systemic Lupus Erythematosus (SLE) Phase 2Lupus Low Disease Activity State (LLDAS) at 3 months100% of participants who reached Month 3 follow-up (n=3) achieved LLDAS response.[1][2]
Disease Remission (DORIS response) at 3 months2 out of 3 participants achieved remission.[2]

Troubleshooting and Experimental Guides

This section is for researchers aiming to experimentally modulate the functional persistence of mRNA CAR T-cells for specific preclinical applications.

Issue: CAR expression diminishes too quickly for my experimental model. How can I experimentally extend it?

While Descartes-08 is designed for transient expression, there are several experimental avenues a researcher could explore to prolong the window of CAR expression and function in a laboratory setting. These strategies focus on optimizing the mRNA construct itself, improving the delivery method, or adjusting the administration schedule.

Q5: How can modifications to the mRNA sequence itself potentially improve its stability and translational efficiency?

The stability and protein expression from an mRNA molecule can be significantly influenced by its sequence and structure. Experimenting with these features may extend CAR expression.

  • Untranslated Regions (UTRs): The 5' and 3' UTRs are critical regulators of mRNA stability and translation.[12]

    • Troubleshooting Tip: Systematically screen different combinations of 5' and 3' UTRs from highly stable endogenous transcripts (e.g., hemoglobin, actin) to flank your CAR coding sequence. A high-throughput screen using a reporter like GFP instead of the CAR can quickly identify UTR combinations that confer the longest expression.

  • Codon Optimization: The choice of codons for a given amino acid can impact translation speed and mRNA stability.[12]

    • Troubleshooting Tip: Use codon optimization algorithms that are specifically tailored for expression in human T-cells. Avoid simply choosing the most frequent codons, as this can sometimes lead to premature mRNA degradation. The goal is to optimize for a balance of translational efficiency and mRNA stability.

  • RNA Secondary Structure: Highly structured mRNA can be more resistant to degradation.

    • Troubleshooting Tip: Utilize computational tools to predict and design mRNA sequences with stable secondary structures, particularly in the UTRs. This "superfolder" approach has been shown to improve both stability and protein output.

Q6: Can the mRNA delivery method impact the duration of CAR expression?

Yes, the delivery method is critical. While electroporation is a common method for introducing mRNA into T-cells, it can be cytotoxic and may not be the most efficient for sustained expression.[1][3] Lipid nanoparticles (LNPs) represent a promising alternative.

  • Electroporation vs. Lipid Nanoparticles (LNPs):

    • Electroporation: Creates transient pores in the cell membrane. While effective, it can cause significant cell stress and mortality, potentially impacting the subsequent functional capacity and persistence of the transfected cells.[1]

    • Lipid Nanoparticles (LNPs): Encapsulate the mRNA and deliver it via membrane fusion. This process is generally less cytotoxic than electroporation.[3] Studies have shown that LNP-mediated delivery can lead to more prolonged CAR expression compared to electroporation, likely due to improved cell health and a different intracellular mRNA release mechanism.[1]

  • Troubleshooting Tip: If you are observing rapid loss of CAR expression and high cell death post-transfection, consider switching from electroporation to an LNP-based delivery system. Optimize the LNP formulation for T-cells, as factors like lipid composition, cholesterol content, and PEGylation can significantly affect transfection efficiency.[7][13]

Q7: How can I design an effective repeat dosing experiment to maintain a functional CAR T-cell population?

Given the transient nature of mRNA, a repeat dosing strategy is the most direct way to prolong the therapeutic effect, as demonstrated in the clinical application of Descartes-08.[6][7]

  • Experimental Design:

    • Establish a Baseline: First, perform a time-course experiment with a single dose to determine the peak and subsequent decay of CAR expression in your specific T-cell culture system.

    • Determine Dosing Interval: Based on the decay curve, design a repeat dosing schedule. For example, if CAR expression falls by 75% after 72 hours, a dosing interval of every 48-72 hours could be tested.

    • Monitor Cell Health: Repeatedly transfecting T-cells can be stressful. Closely monitor cell viability, proliferation, and markers of exhaustion (e.g., PD-1, TIM-3, LAG-3) throughout the experiment.

    • Functional Assays: The ultimate goal is sustained function. Perform serial cytotoxicity or cytokine release assays to confirm that the redosed CAR T-cells remain functionally potent.

Table 2: Comparison of Experimental Strategies to Modulate mRNA CAR T-Cell Function

StrategyMechanism of ActionPotential Impact on PersistenceKey Experimental Considerations
mRNA Construct Optimization Increases intrinsic half-life of mRNA molecule and/or improves translation rate.Modest extension (hours to a few days) per transfection.Requires molecular cloning and screening of different UTRs, codons, and structural elements.
Lipid Nanoparticle (LNP) Delivery Reduces cytotoxicity of transfection, potentially leading to healthier cells and more sustained mRNA release.Modest to significant extension (hours to several days) compared to electroporation.Requires optimization of LNP formulation for T-cells. May be more costly upfront than electroporation.
Repeat Dosing Schedule Replenishes the intracellular pool of CAR mRNA before it is fully degraded.Can theoretically extend function indefinitely, limited only by cell health and exhaustion.Requires careful monitoring of T-cell viability and phenotype to avoid exhaustion from repeated stimulation/transfection.
Combination with Cytokines Promotes survival and proliferation of T-cells (e.g., IL-7, IL-15).Indirectly enhances the functional population size over time, but does not extend expression per cell.Cytokine choice can skew T-cell differentiation (e.g., towards memory phenotypes). Must control for effects on non-transfected cells.

Detailed Experimental Protocols

Protocol: Comparing LNP vs. Electroporation for Extended CAR Expression Duration

This protocol provides a framework for directly comparing the two primary non-viral delivery methods for their ability to sustain CAR expression in primary human T-cells.

1. Materials:

  • Isolated primary human T-cells

  • CAR-encoding mRNA (with optimized UTRs and codons)

  • T-cell activation beads (e.g., anti-CD3/CD28)

  • T-cell culture medium (e.g., RPMI-1640 + 10% FBS, IL-2)

  • Electroporator and compatible cuvettes

  • T-cell optimized LNP formulation kit

  • Fluorescently-labeled anti-CAR antibody or anti-Fab antibody for flow cytometry

  • Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)

  • Flow cytometer

2. Experimental Workflow:

  • T-Cell Activation: Activate primary human T-cells with anti-CD3/CD28 beads for 48 hours prior to transfection. This step is crucial for efficient mRNA uptake.

  • Cell Preparation: On the day of transfection, harvest activated T-cells, remove beads, and count viable cells. Resuspend cells in the appropriate buffer for each method (electroporation buffer or culture medium for LNP).

  • Group Preparation:

    • Group A (LNP Delivery): Prepare LNP-mRNA complexes according to the manufacturer's protocol. Add the complexes to the T-cell culture at the optimized ratio.

    • Group B (Electroporation): Resuspend T-cells in electroporation buffer. Add mRNA to the cell suspension, transfer to a cuvette, and apply the electric pulse using a pre-optimized program for human T-cells. Immediately transfer cells to pre-warmed culture medium.

    • Group C (Control): Untransfected T-cells.

  • Time-Course Analysis:

    • Culture all groups under standard conditions.

    • At 24, 48, 72, 96, and 120 hours post-transfection, collect aliquots from each group.

  • Flow Cytometry Analysis:

    • Stain cells with the viability dye and the fluorescently-labeled anti-CAR/Fab antibody.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on live, single cells.

    • For each time point, quantify the percentage of CAR-positive cells and the Mean Fluorescence Intensity (MFI) of the CAR-positive population.

    • Plot the percentage of CAR+ cells and MFI over time for both LNP and electroporation groups to compare the duration and intensity of expression.

    • Compare cell viability between the groups at each time point.

Visualizations: Pathways and Workflows

BCMA CAR T-Cell Signaling Pathway

The diagram below illustrates the general signaling cascade initiated upon the engagement of a BCMA-targeting CAR with its antigen on a target cell.

BCMA_CAR_Signaling cluster_CAR_T_Cell CAR T-Cell cluster_downstream Downstream Signaling cluster_Target_Cell Target Cell (e.g., Plasma Cell) cluster_outcomes Effector Functions CAR BCMA CAR CD3z CD3-zeta (Primary Signal) Costim Costimulatory Domain (e.g., 4-1BB or CD28) Activation T-Cell Activation (e.g., LCK, ZAP70) CD3z->Activation PI3K PI3K / Akt Pathway Costim->PI3K Activation->PI3K MAPK MAPK Pathway Activation->MAPK NFkB NF-kB / NFAT Activation->NFkB Proliferation Proliferation & Survival PI3K->Proliferation Cytokines Cytokine Release (e.g., IFN-γ, IL-2) MAPK->Cytokines Cytotoxicity Cytotoxicity (Granzyme/Perforin) NFkB->Cytotoxicity NFkB->Cytokines BCMA BCMA Antigen BCMA->CAR Antigen Recognition

Caption: BCMA CAR T-Cell signaling cascade upon antigen recognition.

Experimental Workflow for Modulating Persistence

This workflow outlines the standard process for generating mRNA CAR T-cells and an experimental branch for testing persistence-enhancing modifications.

Experimental_Workflow cluster_transfection Transfection Step Start 1. Isolate PBMCs from whole blood Activate 2. Activate T-Cells (e.g., anti-CD3/CD28 beads) Start->Activate Prepare 3. Prepare Cells for Transfection Activate->Prepare Standard 4a. Standard Protocol (e.g., Electroporation with standard CAR mRNA) Prepare->Standard Control Group Experimental 4b. Experimental Protocol (e.g., LNP delivery with 'stabilized' CAR mRNA) Prepare->Experimental Test Group Culture 5. Culture Cells (with IL-2) Standard->Culture Experimental->Culture Monitor 6. Time-Course Monitoring (Flow Cytometry for CAR expression, viability, exhaustion markers) Culture->Monitor Functional 7. Functional Assays (Cytotoxicity, Cytokine Release) Monitor->Functional Result 8. Compare Persistence and Function Functional->Result

Caption: Workflow for testing persistence-enhancing modifications.

Decision Framework for Persistence Strategy

This diagram provides a logical guide for selecting an experimental strategy based on research goals.

Decision_Framework Start What is the primary experimental goal? Goal1 Modest extension of expression with a single transfection. Start->Goal1 Short-term Model Goal2 Sustained function over a long period (>5 days) in vitro. Start->Goal2 Long-term Model Strategy1 Optimize mRNA Construct (UTRs, Codons) Goal1->Strategy1 Focus on mRNA stability Strategy2 Improve Delivery Method (Switch to LNP) Goal1->Strategy2 Focus on cell health Strategy3 Implement Repeat Dosing Schedule Goal2->Strategy3 Focus on replenishing mRNA Strategy4 Combine LNP Delivery with Repeat Dosing Goal2->Strategy4 Maximize both cell health and mRNA levels

Caption: Decision guide for selecting a persistence enhancement strategy.

References

Addressing on-target off-tumor toxicity of CT-0508

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Addressing On-Target Off-Tumor Toxicity and Management of Other Potential Adverse Events Associated with CT-0508

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities associated with the investigational anti-HER2 CAR macrophage (CAR-M) therapy, CT-0508.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

On-Target Off-Tumor Toxicity

Q1: What is on-target off-tumor toxicity, and is it a concern for CT-0508?

A1: On-target off-tumor toxicity occurs when a targeted therapy, such as a CAR-T or CAR-M cell, attacks healthy tissues that express the target antigen, in this case, HER2. While HER2 is overexpressed in certain cancers, it can be present at low levels on normal tissues. However, based on available clinical trial data, no on-target off-tumor toxicities have been reported for CT-0508 .[1][2][3] Pre-clinical studies also indicated that CT-0508 was safe and effective, inducing targeted cancer cell phagocytosis while sparing normal cells.[4]

Q2: Why has on-target off-tumor toxicity not been observed with CT-0508?

A2: While the exact reasons are still under investigation, the mechanism of action of CAR-macrophages may differ from CAR-T cells in ways that mitigate this risk. Macrophages primarily kill through phagocytosis (engulfing target cells) rather than the lytic killing mechanism of T-cells.[2] This may require a higher threshold of antigen expression for activation, potentially sparing healthy tissues with low HER2 expression.

Q3: What proactive monitoring strategies are recommended for potential on-target off-tumor effects?

A3: Although not reported, a proactive monitoring approach is prudent. This includes:

  • Baseline Assessment: Thoroughly document the patient's baseline organ function, particularly cardiac, pulmonary, and gastrointestinal, before administration of CT-0508.

  • Regular Monitoring: Conduct regular post-infusion assessments of organ function through laboratory tests and clinical evaluation.

  • Biopsies: As per the clinical trial protocol, serial biopsies of tumor tissue can be analyzed to assess for CT-0508 infiltration and its effects on the tumor microenvironment.[1][3]

Cytokine Release Syndrome (CRS) and Infusion-Related Reactions

Q4: What are the common adverse events observed with CT-0508?

A4: The most common treatment-related adverse events are Cytokine Release Syndrome (CRS) and infusion-related reactions.[5] These have been predominantly mild to moderate (Grade 1-2) and have resolved quickly.[1][3] Other reported adverse events include decreased lymphocyte and neutrophil counts.[5]

Q5: What are the signs and symptoms of CRS to monitor for?

A5: Key signs and symptoms include fever, hypoxia (low blood oxygen levels), and hypotension (low blood pressure).[1][6]

Q6: How should Grade 1-2 CRS be managed?

A6: Grade 1-2 CRS associated with CT-0508 has been reported to be self-limiting.[1][2] Management is typically supportive and may include hospitalization for monitoring.[1][3] Unlike some CAR-T cell therapies, the use of tocilizumab has not been required for the management of CRS in the reported cases.[3]

Q7: Have any dose-limiting toxicities been observed?

A7: No dose-limiting toxicities have been reported in the phase 1 clinical trials of CT-0508.[1][5][7]

Quantitative Data Summary

Table 1: Adverse Events in Phase 1 Clinical Trial of CT-0508

Adverse EventGradeIncidence/DetailsReference
Cytokine Release Syndrome (CRS)Grade 1-2Observed in 11 patients (out of 14). All cases were mild to moderate and resolved.[5]
Grade 2One patient experienced fever and hypoxia, which resolved in ~72 hours.[1]
Severe (Grade 3-4)None reported.[5][8]
Infusion-Related ReactionsGrade 1-2Observed in 5 patients (out of 14).[5]
Grade 2One patient experienced a reaction that resolved within 1 hour.[1]
Decreased Lymphocyte CountGrade 3Reported in 3 patients.[5]
Decreased Neutrophil CountGrade 3Reported in 1 patient.[5]
Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)Any GradeNone reported.[5][9]
On-Target Off-Tumor ToxicitiesAny GradeNone reported.[1][2][3]
Major Organ ToxicitiesAny GradeNone reported.[1][7]

Experimental Protocols

1. CT-0508 Manufacturing and Administration

  • Monocyte Isolation: Monocytes are isolated from mobilized apheresis products from the patient (autologous).[1][3]

  • Macrophage Differentiation and Engineering: The isolated monocytes are differentiated into macrophages and then engineered with an anti-HER2 CAR using an adenoviral vector (Ad5f35).[1][10] The resulting CAR-M product, CT-0508, exhibits a pro-inflammatory M1 phenotype.[4][5]

  • Administration: CT-0508 is administered to patients without preparative chemotherapy (lymphodepletion).[1][8] Dosing regimens have included a fractionated dose on days 1, 3, and 5, and a single full dose on day 1.[1][3]

2. Pharmacokinetic and Pharmacodynamic Monitoring

  • Blood Sampling: Serial blood samples are collected to assess the persistence of CT-0508 and monitor for changes in cytokine levels and T-cell clones.[1]

  • Tumor Biopsies: Tumor biopsies are collected at baseline and at specified time points post-infusion (e.g., 8 days and 4 weeks) to evaluate the trafficking of CT-0508 to the tumor microenvironment (TME) and its impact on TME modulation.[1]

  • Analysis: Techniques such as RNAscope and TCR sequencing are used to detect CT-0508 in the TME and to identify newly expanding T-cell clones, respectively.[1][7]

Visualizations

CT0508_Mechanism_of_Action cluster_blood Bloodstream cluster_tme Tumor Microenvironment (TME) CT0508 CT-0508 (CAR-M) TumorCell HER2+ Tumor Cell CT0508->TumorCell 1. Trafficking & Phagocytosis TCell T-Cell CT0508->TCell 3. T-Cell Recruitment & Activation TumorCell->CT0508 2. Antigen Presentation ActivatedTCell Activated Anti-Tumor T-Cell TCell->ActivatedTCell 4. Proliferation ActivatedTCell->TumorCell 5. Tumor Cell Killing

Caption: Mechanism of Action of CT-0508.

CRS_Management_Workflow Start Patient receives CT-0508 Monitor Monitor for CRS Symptoms (Fever, Hypoxia, etc.) Start->Monitor Symptoms_Present Symptoms Present? Monitor->Symptoms_Present No_Symptoms Continue Monitoring Symptoms_Present->No_Symptoms No Grade_CRS Grade CRS Severity (e.g., ASTCT Criteria) Symptoms_Present->Grade_CRS Yes Grade_1_2 Grade 1-2 CRS Grade_CRS->Grade_1_2 Supportive_Care Supportive Care & Close Monitoring Grade_1_2->Supportive_Care Yes Escalate_Care Consider Escalation of Care (if symptoms worsen) Grade_1_2->Escalate_Care No (Higher Grade) Resolution Symptoms Resolve Supportive_Care->Resolution Continue_Monitoring Continue Monitoring Resolution->Continue_Monitoring Yes Resolution->Escalate_Care No

Caption: Workflow for Management of Cytokine Release Syndrome.

OnTarget_OffTumor_Logic cluster_on_target On-Target Effects Therapy Targeted Therapy (e.g., CT-0508) Target Target Antigen (e.g., HER2) Therapy->Target Tumor Tumor Cells (High Antigen Expression) Target->Tumor Healthy Healthy Tissue (Low/No Antigen Expression) Target->Healthy Low Expression OnTumor On-Tumor (Desired Efficacy) Tumor->OnTumor OffTumor Off-Tumor (Potential Toxicity) Healthy->OffTumor

Caption: Logic of On-Target Off-Tumor Toxicity.

References

Technical Support Center: Understanding the NSABP C-08 Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive overview of the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial. This resource addresses key questions regarding the trial's design, outcomes, and the potential reasons why the addition of bevacizumab to standard adjuvant chemotherapy did not meet its primary endpoint for stage II and III colon cancer.

Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the NSABP C-08 trial?

The primary goal of the NSABP C-08 trial was to determine if adding the anti-angiogenic agent bevacizumab to a standard adjuvant chemotherapy regimen, modified FOLFOX6 (mFOLFOX6), would improve disease-free survival (DFS) in patients with resected stage II or III colon cancer.[1] The secondary objective was to assess overall survival (OS).[1]

Q2: Did the NSABP C-08 trial meet its primary endpoint?

No, the NSABP C-08 trial did not meet its primary endpoint. The addition of one year of bevacizumab to six months of mFOLFOX6 chemotherapy did not result in a statistically significant improvement in disease-free survival (DFS) compared to mFOLFOX6 alone.[2][3][4]

Q3: What were the overall results for Disease-Free Survival (DFS) and Overall Survival (OS)?

After a median follow-up of 35.6 months, the addition of bevacizumab to mFOLFOX6 did not lead to a significant increase in DFS (hazard ratio [HR], 0.89; 95% CI, 0.76 to 1.04; P = .15).[2] The 3-year DFS rates were 77.4% in the bevacizumab group and 75.5% in the control group.[2] Similarly, there was no significant improvement in overall survival (OS).[5]

Q4: Was there any evidence of a treatment effect with bevacizumab at any point during the trial?

Interestingly, exploratory analyses revealed a significant, though transient, benefit in DFS during the one-year period that patients were receiving bevacizumab.[6] A post-hoc analysis showed a significant improvement in DFS at one year for the bevacizumab arm (94.3%) compared to the control arm (90.7%), which corresponded to a 40% reduction in events (P = .0004).[7] However, this benefit diminished after the cessation of bevacizumab therapy.[3][7]

Q5: What are the leading hypotheses for why the NSABP C-08 trial failed to meet its primary endpoint?

Several hypotheses have been proposed:

  • Transient Effect of Anti-Angiogenic Therapy: The temporary improvement in DFS while on bevacizumab suggests that the drug may suppress the growth of micrometastases rather than eradicate them. Once the anti-angiogenic pressure is removed, the dormant tumor cells may resume growth.[7]

  • Insufficient Duration of Therapy: The one-year duration of bevacizumab treatment may not have been long enough to achieve a lasting effect on micrometastatic disease. Some experts have suggested that longer-term or even continuous anti-VEGF therapy might be necessary in the adjuvant setting.[7]

  • Lack of Predictive Biomarkers: The trial enrolled an unselected patient population. It is possible that a sub-group of patients may have benefited from bevacizumab, but without predictive biomarkers, this effect was diluted across the entire study population.

  • Different Biology of Micrometastatic Disease: The biological mechanisms driving the growth of micrometastases in the adjuvant setting may be different from those in established metastatic disease, where bevacizumab has shown efficacy. Angiogenesis might play a less critical role in the early stages of tumor recurrence.

Q6: What are the implications of the NSABP C-08 results for future clinical trial design in the adjuvant setting?

The results of the NSABP C-08 trial have several important implications for future research:

  • Re-evaluation of Endpoints: The transient DFS benefit suggests that traditional DFS as a primary endpoint might not fully capture the activity of cytostatic agents like bevacizumab in the adjuvant setting.

  • Exploration of Treatment Duration: Future trials with anti-angiogenic agents in the adjuvant setting may need to investigate longer treatment durations.[7]

  • Focus on Biomarker Development: There is a critical need to identify predictive biomarkers to select patients who are most likely to benefit from anti-angiogenic therapies.

  • Investigation of Novel Combinations: Combining anti-angiogenic agents with other targeted therapies or immunotherapies may be a more effective strategy in the adjuvant setting.

Quantitative Data Summary

The following table summarizes the key efficacy data from the NSABP C-08 trial.

EndpointTreatment ArmResultHazard Ratio (95% CI)P-value
3-Year Disease-Free Survival (DFS) mFOLFOX6 + Bevacizumab77.4%0.89 (0.76 - 1.04)0.15[2]
mFOLFOX6 Alone75.5%
1-Year Disease-Free Survival (DFS) mFOLFOX6 + Bevacizumab94.3%0.60 (not reported)0.0004[7]
mFOLFOX6 Alone90.7%
Overall Survival (OS) mFOLFOX6 + BevacizumabNot significantly different0.95 (0.79 - 1.13)0.56[5]
mFOLFOX6 Alonefrom control

Experimental Protocols

Trial Design:

The NSABP C-08 was a prospective, randomized, open-label, phase III clinical trial.[8] A total of 2,710 patients with resected stage II or III colon cancer were randomized to one of two treatment arms.[7]

  • Control Arm: Patients received a modified FOLFOX6 (mFOLFOX6) regimen every two weeks for a total of 12 cycles (24 weeks).[2]

  • Experimental Arm: Patients received mFOLFOX6 every two weeks for 12 cycles, along with bevacizumab (5 mg/kg) administered intravenously every two weeks. After completion of chemotherapy, patients in the experimental arm continued to receive bevacizumab every two weeks for an additional 26 weeks, for a total of 52 weeks of bevacizumab therapy.[2]

Primary Endpoint Definition:

Disease-Free Survival (DFS) was defined as the time from randomization to the earliest occurrence of any of the following: colon cancer recurrence, the development of a second primary cancer, or death from any cause.[8]

Visualizations

VEGF Signaling Pathway and Bevacizumab's Mechanism of Action

VEGF_Pathway Tumor_Cell Tumor Cell VEGF-A VEGF-A (Vascular Endothelial Growth Factor A) Tumor_Cell->VEGF-A VEGFR2 VEGFR-2 (VEGF Receptor 2) Bevacizumab Bevacizumab Bevacizumab->VEGF-A_ext Binds to & Sequesters VEGF-A_ext->VEGFR2 Signaling Intracellular Signaling Cascade (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling Activates Angiogenesis Angiogenesis (New Blood Vessel Formation) Signaling->Angiogenesis Promotes

Caption: Bevacizumab binds to VEGF-A, preventing its interaction with VEGFR-2 on endothelial cells.

Logical Flow of NSABP C-08 Trial Outcome

G A Stage II/III Colon Cancer Patients (Post-Surgery) B Randomization A->B C Control Arm: mFOLFOX6 B->C D Experimental Arm: mFOLFOX6 + Bevacizumab B->D E Primary Endpoint: Disease-Free Survival (DFS) C->E D->E F Result: No Significant Improvement in DFS (HR 0.89, p=0.15) E->F G Exploratory Finding: Transient DFS Benefit During Bevacizumab Treatment F->G I Conclusion: Bevacizumab Not Recommended in Adjuvant Setting for Colon Cancer F->I H Hypothesis: Suppression of Micrometastases, Not Eradication G->H H->I

References

Descartes-08 Cell Expansion: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Descartes-08, an autologous mRNA-engineered chimeric antigen receptor T-cell (mRNA CAR-T) therapy. Descartes-08 targets the B-cell maturation antigen (BCMA) and is developed for autoimmune diseases.[1][2][3] Unlike conventional DNA-based CAR-T therapies, Descartes-08 is designed for outpatient administration without requiring preconditioning chemotherapy.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying technology of Descartes-08?

Descartes-08 is a first-in-class, engineered mRNA CAR T-cell therapy.[4] It involves modifying a patient's own T-cells with messenger RNA (mRNA) to express a chimeric antigen receptor that targets BCMA.[1][2] This approach is designed to be safer than DNA-based cell therapies as it avoids the risk of genomic integration and has predictable, controllable pharmacokinetics.[2][3]

Q2: What are the typical starting cell populations for Descartes-08 manufacturing?

While specific protocols for Descartes-08 are proprietary, CAR-T cell therapies are generally manufactured from a patient's own T-cells, which are collected via leukapheresis. For optimal expansion and in vivo persistence, a starting population rich in naïve (TN) and central memory (TCM) T-cells is often considered beneficial due to their high proliferative capacity.[5]

Q3: What is the expected fold expansion and viability for a successful Descartes-08 culture?

Specific performance metrics for Descartes-08 are not publicly available. However, for T-cell therapies in general, a successful expansion can yield a several hundred-fold increase in cell number over 7-14 days while maintaining high viability (>85-90%).[6][7][8]

Q4: What are the key quality control checkpoints during the expansion process?

Key quality control steps in T-cell expansion typically include:

  • Initial Cell Assessment: Purity, viability, and cell count of the initial T-cell population.

  • In-process Monitoring: Regular checks of cell viability, concentration, and morphology.[9] This can also include monitoring for contamination.

  • Final Product Release: Sterility testing, endotoxin (B1171834) levels, CAR expression efficiency, viability, and cell dose confirmation.

Troubleshooting Guide

Issue 1: Low Cell Viability (<80%)

Low cell viability during expansion can compromise the final product's efficacy. Below are potential causes and recommended actions.

Potential Cause Recommended Action
Suboptimal Starting Material Ensure apheresis product is processed promptly. Assess the initial viability of peripheral blood mononuclear cells (PBMCs); low initial viability can negatively impact the entire culture.
Nutrient Depletion/Waste Accumulation Adhere to the recommended media change schedule. Consider increasing the frequency of media changes if cell density is high. Ensure the use of a specialized T-cell expansion medium.[10]
Incorrect Cell Density Seeding T-cells at too low a density can lead to apoptosis, while too high a density can cause rapid nutrient depletion and accumulation of toxic byproducts.[11] Maintain cell density within the recommended range (see Table 1).
Overstimulation/Activation-Induced Cell Death (AICD) Excessive stimulation can lead to T-cell exhaustion and death.[9] Use the recommended concentration of activation reagents (e.g., anti-CD3/CD28 beads or antibodies).
Contamination (Mycoplasma, Bacteria, Fungi) Perform routine sterility testing. If contamination is suspected, discard the culture and investigate the source. Prophylactic use of antibiotics/antifungals can be considered but is not a substitute for aseptic technique.
Issue 2: Poor Cell Expansion (Low Fold-Change)

Insufficient proliferation will result in a failure to meet the target therapeutic dose.

Potential Cause Recommended Action
Inefficient T-Cell Activation Confirm the proper concentration and functionality of activation reagents. Ensure homogenous mixing of activation beads with the cell suspension.
Suboptimal Cytokine Support Cytokines like IL-2, IL-7, and IL-15 are crucial for T-cell proliferation and survival.[5][12] Verify the concentration and bioactivity of supplemented cytokines.
Inappropriate Cell Seeding Density Both low and high cell densities can negatively impact proliferation.[11] Refer to the recommended seeding densities in Table 1. Early-stage dilution can be critical for optimal growth.[7][8]
Cell Senescence/Exhaustion This can be caused by prolonged culture or overstimulation.[13] Ensure the culture duration does not exceed the recommended timeframe. Analyze cells for exhaustion markers like PD-1.
Poor Quality Culture Medium Use a high-quality, serum-free T-cell expansion medium. Ensure proper storage and handling of media and supplements to maintain their stability.
Issue 3: Unexpected Cell Phenotype or Low CAR Expression

The final cell product must contain a sufficient percentage of CAR-positive cells with a desirable phenotype for therapeutic efficacy.

Potential Cause Recommended Action
Inefficient mRNA Transfection Optimize electroporation or other transfection parameters according to the established protocol. Ensure the quality and integrity of the CAR mRNA.
T-Cell Differentiation into Effector Phenotypes The choice of cytokines can influence the differentiation state of the final product. A combination of IL-7 and IL-15, for instance, has been shown to favor the maintenance of less differentiated, more persistent T-cell subsets.[5]
Loss of Central Memory T-Cell Population Extended culture time can push T-cells towards a terminally differentiated state. Consider shortening the culture duration if feasible or enriching for central memory T-cells in the starting population.
Analytic Tool Inaccuracy Ensure flow cytometers are properly calibrated and compensation controls are correctly set for accurate measurement of CAR expression and cell surface markers.

Data and Protocols

Table 1: Recommended In-Process Control Parameters for T-Cell Expansion
ParameterDay 0Day 3Day 5-7Day 10-14 (Harvest)
Seeding Density (cells/mL) 1 x 1061 - 2.5 x 105 (Post-dilution)Maintain at ~0.5 - 2 x 106N/A
Viability >90%>85%>85%>85%
pH 7.2 - 7.47.0 - 7.47.0 - 7.47.0 - 7.4
Glucose (g/L) >1.0>1.0>1.0>0.5
Lactate (g/L) <0.5<1.5<2.0<2.5
Culture Dilution N/AIncrease volume 4- to 8-fold[7][8]Increase volume as neededN/A

Note: These values are representative for general T-cell expansion and should be optimized for the specific Descartes-08 protocol.

Experimental Protocols

Protocol 1: Cell Viability and Count Assessment using Trypan Blue
  • Sample Preparation: Aseptically collect a representative 20 µL sample of the cell culture suspension.

  • Staining: Mix the cell sample with an equal volume (20 µL) of 0.4% Trypan Blue stain. Incubate for 1-2 minutes at room temperature.

  • Loading: Load 10 µL of the stained cell suspension into a hemocytometer.

  • Counting:

    • Using a light microscope, count the number of non-stained (viable) and blue-stained (non-viable) cells in the four large corner squares of the hemocytometer grid.

    • Calculate the average cell count per square.

  • Calculations:

    • Cell Concentration (cells/mL) = Average live cell count × Dilution factor (2) × 104

    • Viability (%) = (Number of viable cells / Total number of cells) × 100

Protocol 2: Immunophenotyping by Flow Cytometry
  • Cell Preparation: Collect 1-2 x 105 cells from the culture. Wash the cells with 1 mL of FACS buffer (PBS + 2% FBS). Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing pre-titrated fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD62L, anti-CCR7, and a reagent to detect the CAR).

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Add 1 mL of FACS buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat the wash step.

  • Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire the samples on a calibrated flow cytometer.

  • Analysis: Analyze the data using appropriate software to quantify cell populations and CAR expression levels.

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Phase 1: Cell Processing & Activation cluster_1 Phase 2: mRNA Transfection & Expansion cluster_2 Phase 3: Harvest & Formulation Leukapheresis 1. Leukapheresis Isolation 2. T-Cell Isolation Leukapheresis->Isolation Activation 3. Activation (CD3/CD28) Isolation->Activation Transfection 4. mRNA Transfection (Descartes-08 CAR) Activation->Transfection Expansion 5. Cell Expansion (Cytokine Cocktail) Transfection->Expansion QC1 In-Process QC: Viability, Count, Phenotype Expansion->QC1 Harvest 6. Cell Harvest & Wash QC1->Harvest Formulation 7. Formulation & Cryopreservation Harvest->Formulation QC2 Final Product Release: Sterility, Purity, Potency Formulation->QC2 G cluster_0 T-Cell Activation Cascade cluster_1 Downstream Signaling cluster_2 Cellular Response TCR TCR/CD3 Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg AP1 AP-1 LAT->AP1 Akt Akt/mTOR PI3K->Akt NFkB NF-κB PLCg->NFkB NFAT NFAT PLCg->NFAT Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Cytokines Cytokine Production NFkB->Cytokines NFAT->Cytokines AP1->Proliferation G start Low Cell Viability Detected (<80%) q1 Is culture contaminated? start->q1 a1_yes Discard Culture & Investigate Breach q1->a1_yes Yes q2 Is cell density optimal? q1->q2 No a2_no Adjust Cell Density & Review Seeding Protocol q2->a2_no No q3 Are media & cytokines fresh? q2->q3 Yes a3_no Replace Reagents & Check Storage Conditions q3->a3_no No q4 Is activation stimulus correct? q3->q4 Yes a4_no Verify Activator Concentration & Lot Number q4->a4_no No end Monitor Culture Closely/ Consult Senior Scientist q4->end Yes

References

Technical Support Center: Enhancing CT-0508 Macrophage Infiltration into Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with CT-0508 and investigating CAR-macrophage infiltration into solid tumors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

General

  • What is CT-0508? CT-0508 is a first-in-class chimeric antigen receptor macrophage (CAR-M) therapy. It consists of autologous monocyte-derived macrophages that are genetically engineered to express a CAR targeting HER2 (human epidermal growth factor receptor 2).[1][2] These macrophages are polarized to a pro-inflammatory M1 phenotype to enhance their anti-tumor activity.[2][3]

  • What is the proposed mechanism of action for CT-0508? CT-0508 is designed to combat solid tumors through a multi-faceted approach. The CAR-macrophages are intended to recognize and phagocytose HER2-overexpressing tumor cells.[1][2] Beyond direct killing, they are believed to activate the tumor microenvironment (TME), recruit T cells, and present tumor antigens to the adaptive immune system, potentially leading to a broader and more durable anti-tumor response.[1][4]

  • What are the main challenges in using CAR-macrophage therapy for solid tumors? Solid tumors present several hurdles for CAR-macrophage therapy. These include the dense physical barrier of the tumor stroma, an immunosuppressive tumor microenvironment that can polarize macrophages to a pro-tumoral M2 phenotype, limited persistence of CAR-macrophages in vivo, and challenges in efficient trafficking of the engineered cells to the tumor site.[5][6][7][8][9]

Experimental Design & Protocols

  • What are the key in vitro assays to assess CT-0508 functionality? To evaluate the effectiveness of CT-0508 or similar CAR-macrophages in vitro, researchers typically perform phagocytosis assays, cytokine release assays, and T-cell activation co-culture assays.

  • How can I measure the infiltration of CT-0508 into solid tumors in animal models? Assessing CAR-macrophage infiltration in vivo can be achieved through various methods. Immunohistochemistry (IHC) or immunofluorescence (IF) on tumor sections using antibodies against human macrophage markers (if using human cells in a xenograft model) or the CAR construct can visualize the presence and location of the engineered cells. Flow cytometry of digested tumors can quantify the percentage of CAR-macrophages within the tumor. Additionally, qPCR for the CAR transgene in tumor lysates can provide a quantitative measure of infiltration.

Troubleshooting Guides

Low CAR Expression in Macrophages

Potential Cause Recommended Solution
Low lentiviral transduction efficiency. Macrophages are known to be difficult to transduce with lentivirus.- Increase the multiplicity of infection (MOI). - Consider using Vpx-containing lentiviral particles to enhance transduction efficiency.[10] - Optimize the transduction enhancer used; for example, polybrene can be toxic to macrophages, so alternatives should be considered.[6][11] - Extend the incubation time of the virus with the cells.[11]
Poor viability of macrophages post-transduction.- Use a lower MOI and compensate with a longer incubation time. - Ensure the lentiviral preparation is of high purity and free of contaminants. - Confirm that the culture conditions (media, supplements) are optimal for macrophage survival.
Issues with the CAR construct.- Verify the integrity of the lentiviral vector and the CAR construct sequence. - Ensure the promoter driving CAR expression is active in macrophages.

Inconsistent Phagocytosis Assay Results

Potential Cause Recommended Solution
Suboptimal effector-to-target (E:T) ratio.- Perform a titration experiment to determine the optimal E:T ratio for your specific cell lines.
Variability in target cell antigen expression.- Regularly check the HER2 expression levels on your target cancer cells using flow cytometry. - Use a target cell line with stable and high HER2 expression.
Macrophage viability and activation state.- Ensure high viability of CAR-macrophages before starting the assay. - Confirm the M1 polarization of your macrophages, as this can influence their phagocytic capacity.
Issues with labeling or detection.- If using fluorescent dyes, ensure proper labeling of both macrophages and target cells and check for spectral overlap. - For microscopy-based assays, ensure that you are distinguishing between engulfed cells and cells that are merely attached to the macrophage surface.

Low Cytokine Release Detected

Potential Cause Recommended Solution
Insufficient stimulation of CAR-macrophages.- Increase the E:T ratio in your co-culture. - Confirm high antigen expression on target cells.
Timing of supernatant collection.- Perform a time-course experiment to determine the peak of cytokine secretion for the specific cytokines of interest (e.g., TNF-α, IL-6).
Assay sensitivity.- Use a more sensitive detection method, such as ELISpot, if ELISA results are consistently low.[4] - Ensure that the ELISA kit is validated for the specific cytokines and species you are testing.

Experimental Protocols

1. Generation of CAR-Macrophages via Lentiviral Transduction

This protocol provides a general framework for transducing human monocytes to generate CAR-macrophages.

  • Isolation of Monocytes: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation. Further purify monocytes using CD14+ magnetic bead selection.

  • Differentiation into Macrophages: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and M-CSF or GM-CSF to differentiate them into macrophages over 5-7 days.

  • Lentiviral Transduction:

    • On the day of transduction, replace the culture medium with fresh medium containing the lentiviral vector encoding the CAR. To enhance transduction, Vpx-containing lentivirus can be used.[10]

    • Incubate the cells with the virus overnight. Note: Polybrene can be toxic to macrophages and may not be necessary.[6][11]

    • The following day, remove the virus-containing medium and replace it with fresh culture medium.

  • Confirmation of CAR Expression: After 48-72 hours, assess CAR expression on the macrophage surface by flow cytometry using an antibody that recognizes a component of the CAR construct (e.g., the scFv or a tag).

2. In Vitro Phagocytosis Assay

This protocol describes how to assess the ability of CAR-macrophages to engulf target cancer cells.

  • Cell Preparation:

    • Label HER2-positive target cancer cells with a fluorescent dye (e.g., CFSE).

    • Label the CAR-macrophages with a different colored fluorescent dye (e.g., CellTrace Violet).

  • Co-culture:

    • Plate the labeled CAR-macrophages in a multi-well plate.

    • Add the labeled target cells at a suitable E:T ratio (e.g., 1:2).

    • Co-culture the cells for 2-4 hours.

  • Analysis by Flow Cytometry:

    • Gently harvest the cells.

    • Analyze the cells using a flow cytometer. The percentage of CAR-macrophages that are also positive for the target cell's fluorescent dye represents the phagocytosis efficiency.[2]

3. Cytokine Release Assay

This protocol outlines the measurement of cytokines secreted by CAR-macrophages upon target cell recognition.

  • Co-culture:

    • Plate CAR-macrophages in a multi-well plate.

    • Add HER2-positive target cells at an appropriate E:T ratio. Include control wells with CAR-macrophages alone and target cells alone.

    • Incubate for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-12) in the supernatant using ELISA or a multiplex cytokine array according to the manufacturer's instructions.[4]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_invitro In Vitro Functional Assays cluster_invivo In Vivo Studies Isolate Monocytes Isolate Monocytes Differentiate to Macrophages Differentiate to Macrophages Isolate Monocytes->Differentiate to Macrophages Lentiviral Transduction Lentiviral Transduction Differentiate to Macrophages->Lentiviral Transduction Confirm CAR Expression Confirm CAR Expression Lentiviral Transduction->Confirm CAR Expression Phagocytosis Assay Phagocytosis Assay Confirm CAR Expression->Phagocytosis Assay Cytokine Release Assay Cytokine Release Assay Confirm CAR Expression->Cytokine Release Assay T-cell Activation Assay T-cell Activation Assay Confirm CAR Expression->T-cell Activation Assay CAR-M Administration CAR-M Administration Confirm CAR Expression->CAR-M Administration Tumor Implantation Tumor Implantation Tumor Implantation->CAR-M Administration Assess Infiltration & Efficacy Assess Infiltration & Efficacy CAR-M Administration->Assess Infiltration & Efficacy signaling_pathway CAR-Macrophage CAR-Macrophage CAR Binding to HER2 CAR Binding to HER2 CAR-Macrophage->CAR Binding to HER2 Tumor Cell (HER2+) Tumor Cell (HER2+) Tumor Cell (HER2+)->CAR Binding to HER2 Intracellular Signaling Intracellular Signaling CAR Binding to HER2->Intracellular Signaling Phagocytosis Phagocytosis Intracellular Signaling->Phagocytosis Cytokine Release (TNF-α, IL-6) Cytokine Release (TNF-α, IL-6) Intracellular Signaling->Cytokine Release (TNF-α, IL-6) Antigen Presentation Antigen Presentation Phagocytosis->Antigen Presentation T-cell Activation T-cell Activation Antigen Presentation->T-cell Activation

References

Technical Support Center: Understanding the NSABP C-08 Trial and Bevacizumab Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth information and troubleshooting guidance related to the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 clinical trial, with a specific focus on the limitations of the one-year bevacizumab treatment duration.

Frequently Asked Questions (FAQs)

Q1: What was the primary objective and design of the NSABP C-08 trial?

The NSABP C-08 trial was a phase III randomized study designed to evaluate the efficacy and safety of adding bevacizumab to the modified FOLFOX6 (mFOLFOX6) chemotherapy regimen as an adjuvant treatment for patients with stage II or III colon cancer.[1][2][3][4] The primary endpoint of the study was disease-free survival (DFS).[2][3] Patients in the control arm received mFOLFOX6 for six months, while the experimental arm received mFOLFOX6 for six months plus bevacizumab for a total of one year.[2][3][5]

Q2: Why was a one-year duration of bevacizumab chosen for the NSABP C-08 trial?

The rationale for the one-year duration of bevacizumab in the NSABP C-08 trial was based on the prevailing understanding of angiogenesis and the mechanism of action of bevacizumab at the time of the trial's design. Bevacizumab targets the vascular endothelial growth factor (VEGF), a key driver of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize.[6][7] The thinking was that a sustained blockade of VEGF for one year would be sufficient to inhibit the growth of micrometastases and prevent disease recurrence after surgery and chemotherapy. This duration was also consistent with the treatment duration used in some trials of bevacizumab in the metastatic setting, where it had shown a survival benefit.[1]

Q3: What were the main findings regarding the one-year bevacizumab treatment in NSABP C-08?

The addition of one year of bevacizumab to mFOLFOX6 chemotherapy did not result in a statistically significant improvement in the primary endpoint of disease-free survival (DFS) or the secondary endpoint of overall survival (OS) in patients with stage II or III colon cancer.[1][8][9] However, an interesting and crucial observation was a transient, statistically significant improvement in DFS during the period of bevacizumab administration.[3][10][11] This benefit was lost after the discontinuation of bevacizumab, with the DFS curves converging over time.[2][11]

Q4: What are the potential biological explanations for the transient benefit of bevacizumab observed in NSABP C-08?

Several hypotheses have been proposed to explain the temporary benefit of bevacizumab followed by a loss of efficacy after its cessation:

  • Cytostatic vs. Cytotoxic Effect: Bevacizumab is thought to have a primarily cytostatic effect, meaning it inhibits tumor cell growth and proliferation rather than directly killing cancer cells. Once the anti-angiogenic pressure from bevacizumab is removed, dormant tumor cells may resume growth, leading to disease recurrence.

  • Tumor Dormancy: Bevacizumab may induce a state of dormancy in micrometastases by cutting off their blood supply. These dormant cells can survive in a quiescent state and reactivate upon cessation of therapy when angiogenesis is no longer inhibited.

  • Clonal Evolution and Resistance: The pressure exerted by anti-VEGF therapy could lead to the selection and expansion of more aggressive and resistant tumor cell clones that are less dependent on VEGF for survival.[12][13] These clones may utilize alternative pro-angiogenic pathways to establish a blood supply.

  • Upregulation of Alternative Angiogenic Pathways: Tumors can develop resistance to bevacizumab by upregulating other pro-angiogenic factors, such as other members of the VEGF family (e.g., VEGF-C, VEGF-D) or placental growth factor (PlGF).[14] This creates alternative signaling routes for angiogenesis that are not blocked by bevacizumab.[14]

Q5: What were the key toxicities associated with the one-year bevacizumab treatment in NSABP C-08?

The addition of bevacizumab to mFOLFOX6 was associated with an increase in certain grade 3 or higher toxicities. These included hypertension, proteinuria, wound-healing complications, and pain.[5] However, there was no significant increase in gastrointestinal perforations, hemorrhage, or thromboembolic events, which are other known side effects of bevacizumab.[5]

Troubleshooting and Experimental Guidance

Investigating Mechanisms of Bevacizumab Resistance

For researchers studying resistance to anti-angiogenic therapies, the findings from NSABP C-08 provide a clinical context for investigating several biological phenomena. Here are some experimental approaches:

  • In vivo models of tumor dormancy and recurrence: Utilize patient-derived xenograft (PDX) models from colon cancer patients treated with bevacizumab. These models can be used to study the biology of dormant tumor cells and identify the molecular pathways that are activated upon treatment cessation and lead to relapse.

  • Analysis of pro-angiogenic factor expression: In preclinical models or patient samples, perform comprehensive profiling of angiogenic factors beyond VEGF-A, both during and after bevacizumab treatment. This can be done using techniques like multiplex immunoassays or RNA sequencing to identify upregulated alternative pathways.

  • Studying clonal dynamics: Employ next-generation sequencing techniques to track the clonal evolution of tumors under the selective pressure of bevacizumab. This can help identify the emergence of resistant clones and the genetic alterations that drive resistance.

Data Summary

The following table summarizes the key efficacy outcomes from the 5-year update of the NSABP C-08 trial.[1][9]

EndpointmFOLFOX6 + Bevacizumab (1 year)mFOLFOX6 AloneHazard Ratio (95% CI)p-value
Disease-Free Survival (DFS) 0.93 (0.81 - 1.08)0.35
Before 1.25-year landmark0.61 (0.48 - 0.78)<0.001
After 1.25-year landmark1.22 (0.98 - 1.52)0.076
Overall Survival (OS) 0.95 (0.79 - 1.13)0.56
Stage II Disease0.62 (0.36 - 1.08)0.093
Stage III Disease1.00 (0.83 - 1.21)0.99

Visualizing the NSABP C-08 Findings

Signaling Pathway: VEGF and Bevacizumab's Mechanism of Action

VEGF_Pathway cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell Tumor Tumor Cell VEGF VEGF-A Tumor->VEGF secretes VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR binds to Angiogenesis Angiogenesis (New Blood Vessel Growth) VEGFR->Angiogenesis activates Bevacizumab Bevacizumab Bevacizumab->VEGF sequesters

Caption: Mechanism of bevacizumab in inhibiting VEGF-mediated angiogenesis.

Experimental Workflow: NSABP C-08 Trial Design

NSABP_C08_Workflow cluster_control Control Arm cluster_experimental Experimental Arm Patient Patients with Stage II/III Colon Cancer Post-Surgery mFOLFOX6_alone mFOLFOX6 (6 months) Patient->mFOLFOX6_alone Randomization mFOLFOX6_bev mFOLFOX6 (6 months) Patient->mFOLFOX6_bev Randomization Endpoint Primary Endpoint: Disease-Free Survival (DFS) mFOLFOX6_alone->Endpoint Bevacizumab Bevacizumab (12 months) Bevacizumab->Endpoint

Caption: Simplified workflow of the NSABP C-08 clinical trial.

Logical Relationship: Interpretation of NSABP C-08 Results

C08_Interpretation cluster_hypotheses Potential Explanations Observation Observation: Transient DFS benefit during bevacizumab treatment, but no long-term DFS or OS benefit. Cytostatic Cytostatic Effect: Inhibition of tumor growth, not cell death. Observation->Cytostatic Dormancy Tumor Dormancy: Induction of a quiescent state in micrometastases. Observation->Dormancy Resistance Acquired Resistance: Selection of resistant clones and upregulation of alternative angiogenic pathways. Observation->Resistance Conclusion Conclusion: One year of adjuvant bevacizumab is not recommended for Stage II/III colon cancer. Cytostatic->Conclusion Dormancy->Conclusion Resistance->Conclusion

References

Validation & Comparative

Adjuvant Bevacizumab in Stage II/III Colon Cancer: A Comparative Analysis of NSABP C-08 Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial, which investigated the efficacy of adding bevacizumab to standard adjuvant chemotherapy for stage II and III colon cancer. This guide provides a detailed comparison with other key adjuvant therapy trials, offering researchers and drug development professionals a thorough analysis of the findings.

The NSABP C-08 trial was a pivotal phase III study designed to determine whether the addition of the anti-angiogenic agent bevacizumab to a standard chemotherapy regimen, modified FOLFOX6 (mFOLFOX6), could improve outcomes for patients with resected stage II or III colon cancer. The primary endpoint of the study was disease-free survival (DFS).

Experimental Protocols

The NSABP C-08 trial enrolled 2,672 patients with surgically resected stage II or III carcinoma of the colon.[1] Patients were randomly assigned to one of two treatment arms:

  • Control Arm: Received mFOLFOX6 chemotherapy every two weeks for a total of 12 cycles (24 weeks).[2]

  • Experimental Arm: Received mFOLFOX6 chemotherapy for 12 cycles plus bevacizumab (5 mg/kg) every two weeks for a total of 26 cycles (52 weeks).[2]

The mFOLFOX6 regimen consisted of:

  • Oxaliplatin 85 mg/m² intravenously on day 1.[3][4]

  • Leucovorin 400 mg/m² intravenously on day 1.[3][4]

  • Fluorouracil (5-FU) 400 mg/m² intravenous bolus on day 1, followed by a 2,400 mg/m² continuous infusion over 46 hours.[3][4]

The experimental workflow for the NSABP C-08 trial is depicted in the diagram below.

NSABP_C08_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Enrollment Enrollment of Patients with Resected Stage II/III Colon Cancer Randomization Randomization (n=2,672) Enrollment->Randomization Control Control Arm: mFOLFOX6 (12 cycles) Randomization->Control 1:1 Ratio Experimental Experimental Arm: mFOLFOX6 (12 cycles) + Bevacizumab (26 cycles) Randomization->Experimental 1:1 Ratio FollowUp Follow-up for DFS and OS Control->FollowUp Experimental->FollowUp Analysis Data Analysis FollowUp->Analysis

NSABP C-08 Experimental Workflow

NSABP C-08 Trial Results

The initial analysis of the NSABP C-08 trial, with a median follow-up of 35.6 months, did not show a statistically significant improvement in DFS with the addition of bevacizumab to mFOLFOX6.[1][5] The 3-year DFS rate was 77.4% in the bevacizumab arm compared to 75.5% in the control arm.[1][5]

Long-term follow-up data with a median of 5 years also failed to demonstrate a significant benefit in either DFS or overall survival (OS). The 5-year OS was 82.5% for the experimental arm and 80.7% for the control arm.[6]

An interesting exploratory analysis revealed a transient, significant improvement in DFS during the first 15 months of treatment with bevacizumab.[1][5] However, this benefit did not persist after the cessation of bevacizumab therapy.[1][5]

Comparison with Other Adjuvant Trials

The results of the NSABP C-08 trial can be contextualized by comparing them with other key adjuvant therapy trials for colon cancer, such as NSABP C-07, MOSAIC, and AVANT.

TrialTreatment Arms3-Year DFS5-Year DFS5-Year OS6-Year OS10-Year OS
NSABP C-08 mFOLFOX675.5%[5]-80.7%[6]--
mFOLFOX6 + Bevacizumab77.4%[5]-82.5%[6]--
NSABP C-07 FULV71.8%[7]----
FLOX (FULV + Oxaliplatin)76.1%[7]----
MOSAIC LV5FU2-67.4%[8]-76.0%[8]67.1%[9][10]
FOLFOX4-73.3%[8]-78.5%[8]71.7%[9][10]
AVANT FOLFOX476%[11]73.2%[12]--74.6%[12]
FOLFOX4 + Bevacizumab73%[11]68.5%[12]--67.2%[12]
XELOX + Bevacizumab75%[11]71.0%[12]--69.9%[12]

The NSABP C-07 and MOSAIC trials were instrumental in establishing oxaliplatin-based chemotherapy (FOLFOX) as the standard of care for adjuvant treatment of stage III colon cancer, demonstrating a significant improvement in DFS and OS compared to 5-FU/leucovorin alone.[7][8]

The AVANT trial, similar to NSABP C-08, also investigated the addition of bevacizumab to oxaliplatin-based chemotherapy (FOLFOX4 or XELOX).[5][6][11] The results of AVANT were consistent with NSABP C-08, showing no improvement in DFS with the addition of bevacizumab.[5][11] In fact, the AVANT trial suggested a potential detrimental effect on overall survival in one of the bevacizumab arms.[13]

Conclusion

The NSABP C-08 trial, along with the corroborating evidence from the AVANT trial, demonstrated that the addition of bevacizumab to standard oxaliplatin-based adjuvant chemotherapy does not provide a significant long-term benefit in terms of disease-free or overall survival for patients with resected stage II or III colon cancer. While a transient effect on DFS was observed during bevacizumab administration in the NSABP C-08 study, this did not translate into a lasting clinical advantage. These findings have been crucial in shaping the guidelines for the adjuvant treatment of colon cancer, indicating that anti-angiogenic therapy with bevacizumab is not recommended in this setting.

References

A Comparative Guide to BCMA-Targeting CAR T-Cell Therapies: Descartes-08, Abecma, and Carvykti

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three prominent B-cell maturation antigen (BCMA)-targeting chimeric antigen receptor (CAR) T-cell therapies: Descartes-08, Abecma (idecabtagene vicleucel), and Carvykti (ciltacabtagene autoleucel). While all three therapies target BCMA, a key antigen in certain autoimmune diseases and multiple myeloma, they differ significantly in their underlying technology, manufacturing processes, and clinical applications. This guide aims to provide an objective comparison supported by available experimental data and methodologies to inform research and development efforts in the field of cell therapy.

Key Distinctions and Technological Overview

The most fundamental difference lies in the genetic modification strategy. Descartes-08 utilizes messenger RNA (mRNA) to transiently express the CAR, whereas Abecma and Carvykti employ lentiviral vectors to permanently integrate the CAR gene into the T-cell genome.[1][2][3] This distinction has profound implications for the safety profile, manufacturing, and administration of these therapies.

Descartes-08 , developed by Cartesian Therapeutics, is an autologous anti-BCMA mRNA CAR T-cell therapy.[2] The use of mRNA results in a non-integrating, transient expression of the CAR, which is designed to mitigate the risk of genomic integration and associated secondary malignancies.[1][3] This approach also allows for repeat dosing and outpatient administration without the need for lymphodepleting chemotherapy.[2] Descartes-08 is primarily being investigated for the treatment of autoimmune diseases such as myasthenia gravis (MG) and systemic lupus erythematosus (SLE).[4]

Abecma (idecabtagene vicleucel) , co-developed by Bristol Myers Squibb and 2seventy bio, is an autologous BCMA-directed CAR T-cell therapy approved for the treatment of relapsed or refractory multiple myeloma.[5][6] It uses a lentiviral vector to genetically modify the patient's T cells.[6] The CAR construct of Abecma includes a murine single-chain variable fragment (scFv) for BCMA binding, a CD8α hinge and transmembrane domain, and 4-1BB and CD3ζ intracellular signaling domains.[6][7]

Carvykti (ciltacabtagene autoleucel) , from Janssen Biotech and Legend Biotech, is another autologous BCMA-directed CAR T-cell therapy approved for relapsed or refractory multiple myeloma.[8] A key feature of Carvykti's CAR construct is the inclusion of two BCMA-targeting single-domain antibodies, designed to confer high avidity binding to BCMA.[9][10] It also utilizes a 4-1BB costimulatory domain and a CD3ζ signaling domain.[10]

Data Presentation: Comparative Tables

Table 1: General Characteristics of BCMA-Targeting CAR T-Cell Therapies
FeatureDescartes-08Abecma (idecabtagene vicleucel)Carvykti (ciltacabtagene autoleucel)
Technology mRNA-based CAR TLentiviral-based CAR TLentiviral-based CAR T
Target Antigen B-cell Maturation Antigen (BCMA)B-cell Maturation Antigen (BCMA)B-cell Maturation Antigen (BCMA)
CAR Expression TransientStableStable
Primary Indication Myasthenia Gravis, Systemic Lupus Erythematosus (Investigational)Relapsed/Refractory Multiple Myeloma (Approved)Relapsed/Refractory Multiple Myeloma (Approved)
Administration Outpatient, repeat infusionsInpatient, single infusionInpatient, single infusion
Lymphodepletion Not requiredRequired (Fludarabine and Cyclophosphamide)Required (Fludarabine and Cyclophosphamide)
Table 2: Comparison of Manufacturing Processes
StepDescartes-08Abecma (idecabtagene vicleucel)Carvykti (ciltacabtagene autoleucel)
Starting Material Patient's peripheral blood mononuclear cells (PBMCs)Patient's peripheral blood mononuclear cells (PBMCs)Patient's peripheral blood mononuclear cells (PBMCs)
Cell Collection LeukapheresisLeukapheresisLeukapheresis
Genetic Modification Electroporation with CAR mRNALentiviral transductionLentiviral transduction
Cell Expansion Ex vivo expansion of T cellsEx vivo expansion of CAR T cellsEx vivo expansion of CAR T cells
Manufacturing Time Information not publicly availableApproximately 4 weeks[5][11]Approximately 4-5 weeks[8][12]
Final Product Cryopreserved autologous mRNA CAR T cellsCryopreserved autologous CAR T cellsCryopreserved autologous CAR T cells
Table 3: Overview of Pivotal Clinical Trial Protocols
AspectDescartes-08 (Phase 2b - NCT04146051)Abecma (KarMMa-3 - NCT03651128)Carvykti (CARTITUDE-4 - NCT04181827)
Indication Generalized Myasthenia GravisRelapsed/Refractory Multiple MyelomaRelapsed/Refractory Multiple Myeloma
Study Design Randomized, double-blind, placebo-controlled, crossoverPhase 3, open-label, randomized, controlledPhase 3, open-label, randomized, controlled
Patient Population Adults with generalized MGAdults with RRMM after 2-4 prior lines of therapyAdults with RRMM after 1-3 prior lines of therapy
Intervention Six weekly infusions of Descartes-08 or placeboSingle infusion of Abecma vs. standard of care regimensSingle infusion of Carvykti vs. standard of care regimens
Primary Endpoint Proportion of participants with ≥6-point improvement in MG-ADL score at 12 weeksProgression-Free Survival (PFS)Progression-Free Survival (PFS)
Key Secondary Endpoints Safety, other MG severity scores (MGC, QMG)Overall Response Rate (ORR), Overall Survival (OS), Complete Response (CR) rateOverall Response Rate (ORR), Overall Survival (OS), Minimal Residual Disease (MRD) negativity rate

Experimental Protocols

Descartes-08: Phase 2b Trial in Myasthenia Gravis (NCT04146051)

The Phase 2b trial for Descartes-08 is a randomized, placebo-controlled, multicenter study designed to evaluate the efficacy and safety of Descartes-08 in patients with generalized myasthenia gravis.[13]

  • Patient Selection: The study enrolls adults with a confirmed diagnosis of generalized myasthenia gravis.[14]

  • Study Design: Participants are randomized to receive either Descartes-08 or a placebo.[15] The treatment consists of six weekly intravenous infusions.[15] A key feature of the trial is a crossover design, allowing patients who initially received the placebo to receive Descartes-08 in an open-label extension.[15]

  • Dosing and Administration: Descartes-08 is administered in an outpatient setting without prior lymphodepleting chemotherapy.[13]

  • Efficacy Assessment: The primary endpoint is the proportion of patients achieving a clinically significant improvement in the Myasthenia Gravis Activities of Daily Living (MG-ADL) score at 12 weeks.[13] Secondary endpoints include changes in other validated MG severity scales such as the MG Composite (MGC) and Quantitative MG (QMG) scores.[14]

  • Safety Monitoring: Patients are closely monitored for adverse events throughout the study.

Abecma: KarMMa-3 Trial in Multiple Myeloma (NCT03651128)

The KarMMa-3 trial is a pivotal Phase 3 study that evaluated the efficacy and safety of Abecma compared to standard-of-care regimens in patients with relapsed and refractory multiple myeloma.[16]

  • Patient Selection: The trial enrolled adult patients who had received two to four prior lines of therapy, including an immunomodulatory agent, a proteasome inhibitor, and an anti-CD38 monoclonal antibody, and were refractory to their last treatment regimen.[16]

  • Study Design: This was an open-label, randomized, controlled trial where patients were assigned to receive either a single infusion of Abecma or one of several standard combination regimens.[17]

  • Treatment Protocol:

    • Leukapheresis: Collection of the patient's T cells.

    • Bridging Therapy: Patients could receive bridging therapy for disease control while Abecma was being manufactured.[17]

    • Lymphodepletion: Patients in the Abecma arm received a 3-day course of chemotherapy (cyclophosphamide and fludarabine) to prepare their bodies for the CAR T-cell infusion.[17]

    • Abecma Infusion: A single intravenous infusion of Abecma was administered.

  • Efficacy Assessment: The primary endpoint was progression-free survival (PFS).[18] Key secondary endpoints included overall response rate (ORR), overall survival (OS), and complete response (CR) rate.[18]

Carvykti: CARTITUDE-4 Trial in Multiple Myeloma (NCT04181827)

The CARTITUDE-4 study is a Phase 3, randomized, open-label trial comparing Carvykti to standard of care in patients with relapsed and lenalidomide-refractory multiple myeloma.[19][20]

  • Patient Selection: The study included adult patients who had received one to three prior lines of therapy, including a proteasome inhibitor and an immunomodulatory agent.[19]

  • Study Design: Patients were randomized to receive either a single infusion of Carvykti or standard therapy, which consisted of either pomalidomide, bortezomib, and dexamethasone (B1670325) (PVd) or daratumumab, pomalidomide, and dexamethasone (DPd).[20]

  • Treatment Protocol:

    • Apheresis: Collection of the patient's T cells.

    • Bridging Therapy: Bridging therapy was permitted between apheresis and the start of lymphodepletion.[19]

    • Lymphodepletion: Patients in the Carvykti arm received a 3-day regimen of cyclophosphamide (B585) and fludarabine.[21]

    • Carvykti Infusion: A single intravenous infusion of Carvykti was administered 5-7 days after the start of lymphodepletion.[21]

  • Efficacy Assessment: The primary endpoint was progression-free survival (PFS).[22] Secondary endpoints included overall response rate (ORR), overall survival (OS), and minimal residual disease (MRD) negativity rate.[9]

Mandatory Visualization

BCMA_CAR_T_Signaling_Pathway cluster_CAR_T_Cell CAR T-Cell cluster_Target_Cell Target Cell (e.g., Plasma Cell) CAR Chimeric Antigen Receptor (CAR) scFv Antigen Binding Domain (scFv or VHH) Hinge Hinge & Transmembrane Domain Costim Costimulatory Domain (e.g., 4-1BB) CD3z CD3ζ Signaling Domain Target BCMA Antigen scFv->Target Binding Activation T-Cell Activation CD3z->Activation Proliferation Proliferation & Expansion Activation->Proliferation Cytotoxicity Cytotoxicity Activation->Cytotoxicity Cytokine Cytokine Release Activation->Cytokine Apoptosis Cell Death (Apoptosis) Cytotoxicity->Apoptosis Induces Manufacturing_Workflows cluster_Descartes_08 Descartes-08 (mRNA-based) cluster_Abecma_Carvykti Abecma / Carvykti (Lentiviral-based) d_aph 1. Apheresis (T-Cell Collection) d_exp 2. T-Cell Expansion d_aph->d_exp d_rna 3. mRNA Electroporation (Transient CAR Expression) d_exp->d_rna d_cryo 4. Cryopreservation d_rna->d_cryo d_inf 5. Outpatient Infusion (Repeat Dosing, No Lymphodepletion) d_cryo->d_inf ac_aph 1. Apheresis (T-Cell Collection) ac_trans 2. Lentiviral Transduction (Stable CAR Integration) ac_aph->ac_trans ac_exp 3. CAR T-Cell Expansion ac_trans->ac_exp ac_cryo 4. Cryopreservation ac_exp->ac_cryo ac_ld 5. Lymphodepletion (Chemotherapy) ac_cryo->ac_ld ac_inf 6. Inpatient Infusion (Single Dose) ac_ld->ac_inf Clinical_Trial_Workflow cluster_Autoimmune Descartes-08 (Autoimmune Disease Trial) cluster_Oncology Abecma / Carvykti (Multiple Myeloma Trial) au_enroll Patient Enrollment (e.g., Myasthenia Gravis) au_rand Randomization (Descartes-08 vs. Placebo) au_enroll->au_rand au_treat Treatment Period (6 Weekly Outpatient Infusions) au_rand->au_treat au_follow Follow-up & Efficacy Assessment (e.g., MG-ADL Score) au_treat->au_follow au_cross Crossover Option for Placebo Group au_follow->au_cross on_enroll Patient Enrollment (Relapsed/Refractory Multiple Myeloma) on_rand Randomization (CAR-T vs. Standard of Care) on_enroll->on_rand on_apheresis Apheresis & Bridging Therapy on_rand->on_apheresis on_lympho Lymphodepletion on_apheresis->on_lympho on_infusion Single CAR T-Cell Infusion on_lympho->on_infusion on_follow Follow-up & Efficacy Assessment (e.g., PFS, ORR) on_infusion->on_follow

References

A Comparative Guide to CT-0508 and Other HER2-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CT-0508, a novel HER2-targeted chimeric antigen receptor macrophage (CAR-M) therapy, with established HER2-targeted therapies: Trastuzumab, Pertuzumab, and Ado-trastuzumab emtansine (T-DM1). The information is intended for an audience with a background in oncology, immunology, and drug development.

Executive Summary

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, most notably breast cancer. For decades, monoclonal antibodies and antibody-drug conjugates have formed the cornerstone of HER2-targeted treatment. CT-0508 represents a paradigm shift, leveraging the innate phagocytic and antigen-presenting capabilities of macrophages to elicit a multi-faceted anti-tumor response. This guide will delve into the mechanisms of action, clinical efficacy, safety profiles, and underlying experimental methodologies of these therapies to provide a comprehensive comparative analysis.

Mechanism of Action

The therapeutic strategies against HER2-positive tumors vary significantly in their approach to disrupting oncogenic signaling and inducing tumor cell death.

CT-0508: This therapy consists of autologous monocytes engineered to express an anti-HER2 chimeric antigen receptor (CAR).[1] These CAR-macrophages (CAR-M) are designed to recognize and phagocytose HER2-overexpressing tumor cells.[2] Beyond direct cell killing, CT-0508 is designed to remodel the tumor microenvironment (TME) by polarizing macrophages to a pro-inflammatory M1 phenotype, activating and recruiting T cells, and presenting tumor antigens to initiate a broader anti-tumor immune response.[1][3][4]

Trastuzumab: A humanized monoclonal antibody that binds to the extracellular domain IV of the HER2 receptor.[5][6] Its primary mechanisms of action include inhibition of HER2-mediated signaling pathways, prevention of HER2 extracellular domain shedding, and induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[7][8]

Pertuzumab: Another humanized monoclonal antibody that binds to a different epitope on the HER2 extracellular domain (subdomain II).[5][9] This binding sterically inhibits the dimerization of HER2 with other HER family members, particularly HER3, which is a potent activator of downstream signaling.[7][9] Like trastuzumab, it also mediates ADCC.[9]

Ado-trastuzumab emtansine (T-DM1): An antibody-drug conjugate (ADC) that links trastuzumab to the potent microtubule-inhibiting agent, DM1.[4][10] T-DM1 binds to HER2 and is internalized by the cancer cell.[6] Once inside, lysosomal degradation releases DM1, leading to cell cycle arrest and apoptosis.[4][11] T-DM1 also retains the HER2-inhibitory and ADCC-mediating functions of trastuzumab.[4][8]

HER2 Signaling Pathway

The following diagram illustrates the HER2 signaling pathway and the points of intervention for the discussed therapies.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_therapies Therapeutic Interventions Ligand Ligand HER3 HER3 Ligand->HER3 Binds HER2 HER2 HER2_dimer HER2/HER3 Heterodimer HER2->HER2_dimer HER3->HER2_dimer Dimerizes with HER2 PI3K PI3K HER2_dimer->PI3K Activates RAS RAS HER2_dimer->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Trastuzumab Trastuzumab Trastuzumab->HER2 Binds to Domain IV Pertuzumab Pertuzumab Pertuzumab->HER2 Binds to Domain II T-DM1 T-DM1 T-DM1->HER2 Binds & Internalizes CT-0508 CT-0508 CT-0508->HER2 Recognizes & Phagocytoses

Caption: HER2 signaling pathway and points of therapeutic intervention.

Clinical Data Comparison

The following tables summarize the clinical data for CT-0508 and other HER2-targeted therapies. It is important to note that the data for CT-0508 is from a Phase 1 trial and should be interpreted as preliminary.

Efficacy Data
TherapyTrialPatient PopulationObjective Response Rate (ORR)Progression-Free Survival (PFS)Overall Survival (OS)
CT-0508 Phase 1 (NCT04660929)[1][12]HER2-overexpressing solid tumors (heavily pre-treated)[1][12]Stable Disease: 28.6% (in HER2 3+ patients)[13]Not ReportedNot Reported
Trastuzumab (+ Chemo)Pivotal Phase 3[14]HER2+ metastatic breast cancer (first-line)[14]49%[14]7.6 months[14]25.4 months[14]
Pertuzumab (+ Trastuzumab + Docetaxel)CLEOPATRA (Phase 3)[15][16]HER2+ metastatic breast cancer (first-line)[15][16]80.2%[17]18.7 months[16]57.1 months[15]
Ado-trastuzumab emtansine (T-DM1) EMILIA (Phase 3)[2][10]HER2+ metastatic breast cancer (previously treated with trastuzumab and a taxane)[2][10]43.6%[18]9.6 months[18]29.9 months[2]
Safety Data
TherapyCommon Adverse Events (Grade ≥3)Black Box Warnings
CT-0508 Cytokine Release Syndrome (CRS) (Grade 1-2), infusion reactions. No dose-limiting toxicities reported in early data.[12][19]Not yet established.
Trastuzumab Cardiotoxicity (congestive heart failure), infusion reactions, pulmonary toxicity.[20]Cardiomyopathy, Infusion Reactions, Embryo-Fetal Toxicity, Pulmonary Toxicity.
Pertuzumab Diarrhea, neutropenia, febrile neutropenia, cardiotoxicity (when given with trastuzumab and chemotherapy).[15][17]Cardiomyopathy, Embryo-Fetal Toxicity.
Ado-trastuzumab emtansine (T-DM1) Thrombocytopenia, hepatotoxicity (increased transaminases), fatigue, nausea.[2][18]Hepatotoxicity, Cardiac Toxicity, Embryo-Fetal Toxicity.

Experimental Protocols

Detailed methodologies for key experiments cited in the development and evaluation of these therapies are provided below.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of an antibody to lyse target cells via the engagement of effector cells.

ADCC_Assay_Workflow Start Start Target_Cells HER2+ Target Cells (e.g., SK-BR-3) Start->Target_Cells Effector_Cells Effector Cells (e.g., NK cells) Start->Effector_Cells Antibody HER2-Targeted Antibody Start->Antibody Co-culture Co-culture Target Cells, Effector Cells, and Antibody Target_Cells->Co-culture Effector_Cells->Co-culture Antibody->Co-culture Incubation Incubate for several hours Co-culture->Incubation Lysis_Measurement Measure Target Cell Lysis (e.g., LDH release, flow cytometry) Incubation->Lysis_Measurement Data_Analysis Analyze and Quantify % Cytotoxicity Lysis_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.

Methodology:

  • Cell Preparation: HER2-expressing target cancer cells (e.g., SK-BR-3) are cultured and harvested. Effector cells, typically Natural Killer (NK) cells isolated from peripheral blood mononuclear cells (PBMCs), are also prepared.[21]

  • Assay Setup: Target cells are plated in a 96-well plate. The HER2-targeted antibody is added at various concentrations.[22]

  • Co-culture: Effector cells are added to the wells containing target cells and antibody at a specific effector-to-target (E:T) ratio.[22]

  • Incubation: The plate is incubated for a defined period (e.g., 4-6 hours) to allow for ADCC to occur.

  • Lysis Measurement: Target cell lysis is quantified. Common methods include measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant or using flow cytometry to identify dead target cells (e.g., staining with propidium (B1200493) iodide or 7-AAD).[23]

Cell Proliferation Assay (BrdU Assay)

This assay is used to quantify the proliferation of cancer cells in response to treatment.

BrdU_Assay_Workflow Start Start Cell_Seeding Seed HER2+ Cancer Cells in a 96-well plate Start->Cell_Seeding Treatment Treat cells with HER2-targeted therapy Cell_Seeding->Treatment BrdU_Labeling Add BrdU labeling solution and incubate Treatment->BrdU_Labeling Fixation_Denaturation Fix cells and denature DNA BrdU_Labeling->Fixation_Denaturation Antibody_Incubation Incubate with anti-BrdU primary antibody Fixation_Denaturation->Antibody_Incubation Secondary_Antibody Add HRP-conjugated secondary antibody Antibody_Incubation->Secondary_Antibody Substrate_Addition Add TMB substrate and measure absorbance Secondary_Antibody->Substrate_Addition Data_Analysis Analyze Proliferation Rate Substrate_Addition->Data_Analysis End End Data_Analysis->End Xenograft_Model_Workflow Start Start Cell_Implantation Implant HER2+ human cancer cells subcutaneously into immunocompromised mice Start->Cell_Implantation Tumor_Growth Allow tumors to grow to a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment_Administration Administer HER2-targeted therapy Randomization->Treatment_Administration Tumor_Monitoring Monitor tumor volume and animal well-being Treatment_Administration->Tumor_Monitoring Endpoint_Analysis At endpoint, excise tumors for further analysis (e.g., IHC, Western blot) Tumor_Monitoring->Endpoint_Analysis Data_Analysis Analyze tumor growth inhibition Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

References

Independent Validation of NSABP C-08: A Comparative Analysis with the AVANT Trial

Author: BenchChem Technical Support Team. Date: December 2025

The landmark National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial, which investigated the efficacy of adding bevacizumab to standard chemotherapy for stage II and III colon cancer, concluded that the anti-angiogenic agent did not significantly improve disease-free survival (DFS) or overall survival (OS). This finding, pivotal for adjuvant treatment strategies, has been independently corroborated by the similarly designed AVANT (BO17920) trial. This guide provides a detailed comparison of the methodologies and results of these two crucial phase III clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of the evidence.

Experimental Protocols at a Glance

The fundamental designs of NSABP C-08 and the relevant arms of the AVANT trial were comparable, both aiming to assess the benefit of bevacizumab in the adjuvant setting for colon cancer. Both were large, randomized, open-label, phase III trials. Key aspects of their experimental protocols are summarized below.

FeatureNSABP C-08AVANT
Patient Population 2,672 patients with resected Stage II or III colon carcinoma.3,451 patients with resected high-risk Stage II or Stage III colon carcinoma.
Control Arm mFOLFOX6 (modified Fluorouracil, Leucovorin, Oxaliplatin) for 6 months.FOLFOX4 (Fluorouracil, Leucovorin, Oxaliplatin) for 6 months.
Experimental Arm(s) mFOLFOX6 for 6 months plus bevacizumab (5 mg/kg every 2 weeks) for 1 year.1. FOLFOX4 for 6 months plus bevacizumab (5 mg/kg every 2 weeks) for 1 year.2. XELOX (Capecitabine, Oxaliplatin) for 6 months plus bevacizumab (7.5 mg/kg every 3 weeks) for 1 year.
Primary Endpoint Disease-Free Survival (DFS)Disease-Free Survival (DFS) in Stage III patients.
Secondary Endpoints Overall Survival (OS), toxicityOverall Survival (OS), toxicity

NSABP C-08 Regimen: The mFOLFOX6 regimen consisted of oxaliplatin (B1677828) 85 mg/m², leucovorin 400 mg/m², and fluorouracil 400 mg/m² bolus followed by a 2400 mg/m² 46-hour continuous infusion, administered every two weeks for 12 cycles.[1]

AVANT Regimen: The FOLFOX4 regimen included oxaliplatin 85 mg/m² on day 1, leucovorin 200 mg/m² on days 1 and 2, and fluorouracil 400 mg/m² bolus and 600 mg/m² 22-hour continuous infusion on days 1 and 2, repeated every two weeks for 12 cycles. The XELOX regimen consisted of oxaliplatin 130 mg/m² on day 1 and capecitabine (B1668275) 1000 mg/m² twice daily on days 1-14, repeated every three weeks for eight cycles.[2][3]

Comparative Efficacy Outcomes

Both studies failed to demonstrate a statistically significant improvement in their primary endpoint of disease-free survival with the addition of bevacizumab. The key quantitative findings are presented below for direct comparison.

Disease-Free Survival (DFS)
TrialPatient GroupTreatment Arm3-Year DFS RateHazard Ratio (95% CI)P-value
NSABP C-08 [4]Overall (Stage II & III)mFOLFOX6 + Bevacizumab77.4%0.89 (0.76 - 1.04)0.15
mFOLFOX675.5%
Stage IImFOLFOX6 + Bevacizumab87.4%0.82 (0.54 - 1.25)0.35
mFOLFOX684.7%
Stage IIImFOLFOX6 + Bevacizumab74.2%0.90 (0.76 - 1.08)0.25
mFOLFOX672.4%
AVANT [2][5]Stage IIIFOLFOX4 + Bevacizumab73.7%1.17 (0.98 - 1.39)0.07
FOLFOX476.9%
XELOX + Bevacizumab75.2%1.07 (0.90 - 1.28)0.44

An interesting exploratory analysis in the NSABP C-08 trial revealed a transient, statistically significant improvement in DFS during the one-year period of bevacizumab administration (HR 0.61; 95% CI, 0.48 to 0.78; P < .001), a benefit that was not sustained after treatment cessation.[4]

Overall Survival (OS)

Long-term follow-up in both trials confirmed no significant difference in overall survival. In fact, the AVANT trial suggested a potential detrimental effect on OS in the bevacizumab-containing arms for Stage III patients.

TrialPatient GroupTreatment Arm5-Year OS RateHazard Ratio (95% CI)P-value
NSABP C-08 (5-year update) [6]Overall (Stage II & III)mFOLFOX6 + BevacizumabNot Reported0.95 (0.79 - 1.13)0.56
mFOLFOX6
Stage IIImFOLFOX6 + BevacizumabNot Reported1.00 (0.83 - 1.21)0.99
mFOLFOX6
AVANT (updated results) [7]Stage IIIFOLFOX4 + BevacizumabNot Reported1.29 (1.07 - 1.55)0.008
FOLFOX4
XELOX + BevacizumabNot Reported1.15 (0.95 - 1.39)0.147

Visualizing Experimental Design and Biological Rationale

To further clarify the methodologies and the underlying biological target, the following diagrams illustrate the experimental workflows and the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

experimental_workflows cluster_nsabp NSABP C-08 cluster_avant AVANT p1 Stage II/III Colon Cancer Patients (n=2,672) rand1 Randomization p1->rand1 armA Control Arm: mFOLFOX6 for 6 months rand1->armA 1:1 armB Experimental Arm: mFOLFOX6 for 6 months + Bevacizumab for 1 year rand1->armB p2 High-Risk Stage II/Stage III Colon Cancer Patients (n=3,451) rand2 Randomization p2->rand2 armC Control Arm: FOLFOX4 for 6 months rand2->armC 1:1:1 armD Experimental Arm 1: FOLFOX4 for 6 months + Bevacizumab for 1 year rand2->armD armE Experimental Arm 2: XELOX for 6 months + Bevacizumab for 1 year rand2->armE

Experimental workflows of the NSABP C-08 and AVANT trials.

VEGF_pathway cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR VEGF Receptor 2 (VEGFR2) VEGF->VEGFR Binding & Activation Bevacizumab Bevacizumab Bevacizumab->VEGF Inhibition PLCg PLCγ VEGFR->PLCg Phosphorylation EndothelialCell Endothelial Cell PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) MAPK->Proliferation

References

Descartes-08: A Comparative Analysis Against Standard of Care for Myasthenia Gravis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Descartes-08, an investigational mRNA CAR-T cell therapy, with the current standard of care for the treatment of generalized Myasthenia Gravis (gMG). The information is supported by experimental data from clinical trials to aid in the evaluation of this novel therapeutic approach.

Overview of Therapies

Descartes-08 is an autologous mRNA-engineered chimeric antigen receptor T-cell (CAR-T) therapy. It targets B-cell maturation antigen (BCMA), a protein expressed on the surface of plasma cells, which are responsible for producing the pathogenic autoantibodies that drive Myasthenia Gravis. A key feature of Descartes-08 is that it is administered without the need for lymphodepleting chemotherapy, a common requirement for conventional DNA-based CAR-T therapies.[1][2]

Standard of Care (SoC) for gMG is multifaceted and typically involves a combination of therapies aimed at managing symptoms and suppressing the autoimmune response. Initial treatment often includes acetylcholinesterase inhibitors for symptomatic relief. For long-term immunosuppression, corticosteroids and steroid-sparing agents like azathioprine (B366305) and mycophenolate mofetil are commonly used. In recent years, targeted biologic therapies have been introduced, including complement inhibitors (e.g., eculizumab, ravulizumab) and neonatal Fc receptor (FcRn) blockers (e.g., efgartigimod, rozanolixizumab), which offer more specific mechanisms of action.

Efficacy Comparison

The following tables summarize the quantitative efficacy data from clinical trials of Descartes-08 and key standard of care treatments for generalized Myasthenia Gravis.

Table 1: Efficacy of Descartes-08 in Generalized Myasthenia Gravis (Phase 2b Trial)

EndpointTimepointAll Patients (n=14)Biologic-Naïve Patients (n=7)Placebo (n=12)
Mean Change from Baseline in MG-ADL Score Month 3-5.6--
Month 4-5.5-6.6-
Month 12-4.8-7.1-
Mean Change from Baseline in QMG Score Month 4-4.8--
Month 12-6.0-9.4-
Mean Change from Baseline in MGC Score Month 3-8.3--
MG-ADL Responder Rate (≥2-point improvement) Month 1283% (10/12 evaluable)100% (7/7)-
MGC Responder Rate (≥5-point improvement) Month 371%-25%
Minimal Symptom Expression (MSE) Rate (MG-ADL score of 0 or 1) Month 633%57%-
Month 1233%57%-

Table 2: Efficacy of Standard of Care Therapies in Generalized Myasthenia Gravis

TherapyMechanism of ActionClinical TrialKey Efficacy Endpoint
Eculizumab Complement C5 InhibitorREGAIN (Phase 3)Mean Change from Baseline in MG-ADL Score (Week 26): -4.2 (Eculizumab) vs. -2.3 (Placebo)
Ravulizumab Long-acting Complement C5 InhibitorCHAMPION MG (Phase 3)Mean Change from Baseline in MG-ADL Score (Week 26): -3.1 (Ravulizumab) vs. -1.4 (Placebo)
Efgartigimod Neonatal Fc Receptor (FcRn) BlockerADAPT (Phase 3)MG-ADL Responder Rate (≥2-point improvement for ≥4 consecutive weeks): 67.7% (Efgartigimod) vs. 29.7% (Placebo)
Rozanolixizumab Neonatal Fc Receptor (FcRn) BlockerMycarinG (Phase 3)Mean Change from Baseline in MG-ADL Score (Day 43): -3.4 (Rozanolixizumab 7mg/kg) vs. -0.8 (Placebo)
Azathioprine Purine Synthesis Inhibitor (Immunosuppressant)VariousPrimarily demonstrated as a steroid-sparing agent, reducing the required prednisone (B1679067) dose and treatment failures compared to prednisone alone.[3][4][5] Quantitative data on MG-ADL/QMG changes from recent large-scale trials are limited.
Mycophenolate Mofetil Inosine Monophosphate Dehydrogenase Inhibitor (Immunosuppressant)VariousEvidence for efficacy is mixed in randomized controlled trials, with some studies not showing a significant benefit over placebo as a steroid-sparing agent.[6]
Prednisone Corticosteroid (Immunosuppressant)VariousEffective in inducing remission and improving symptoms, but long-term use is associated with significant side effects.[7]

Experimental Protocols

Descartes-08 Phase 2b Clinical Trial (NCT04146051)
  • Study Design: A randomized, double-blind, placebo-controlled, crossover trial.

  • Participants: Patients with generalized Myasthenia Gravis.

  • Intervention: Participants received six weekly intravenous infusions of either Descartes-08 or placebo.

  • Primary Efficacy Endpoint: The proportion of patients with a reduction of five points or more in the Myasthenia Gravis Composite (MGC) score at Month 3.

  • Key Secondary Endpoints: Changes from baseline in the Myasthenia Gravis Activities of Daily Living (MG-ADL) score, Quantitative Myasthenia Gravis (QMG) score, and safety assessments.

Standard of Care Clinical Trial Methodologies (General Overview)

Clinical trials for standard of care treatments in gMG, particularly for the newer biologic agents, have generally followed a randomized, double-blind, placebo-controlled design.

  • Participants: Patients with generalized Myasthenia Gravis, often with specific autoantibody status (e.g., anti-AChR positive).

  • Intervention: The investigational drug is administered for a defined period, and the control group receives a placebo.

  • Primary Efficacy Endpoints: Commonly, the primary endpoint is the change from baseline in the MG-ADL total score at a specific time point (e.g., week 26).

  • Secondary Endpoints: These typically include changes in the QMG score, MGC score, quality of life assessments, and responder analyses.

Visualizations

Descartes-08 Mechanism of Action

Descartes08_Mechanism_of_Action cluster_patient Patient cluster_manufacturing Manufacturing Process Patient_T_Cells Patient's T-Cells mRNA_transfection mRNA Transfection (ex vivo) Patient_T_Cells->mRNA_transfection Plasma_Cell Plasma Cell Autoantibodies Pathogenic Autoantibodies Plasma_Cell->Autoantibodies Produces Descartes_08 Descartes-08 (mRNA CAR-T Cell) Plasma_Cell->Descartes_08 Induces Apoptosis NMJ Neuromuscular Junction Autoantibodies->NMJ Attacks mRNA_transfection->Descartes_08 Engineering Descartes_08->Plasma_Cell Infusion & Targeting Descartes_08->Plasma_Cell BCMA Recognition

Caption: Mechanism of action of Descartes-08 targeting BCMA on plasma cells.

Descartes-08 Clinical Trial Workflow

Descartes08_Clinical_Trial_Workflow Screening Patient Screening (gMG Diagnosis) Randomization Randomization (1:1) Screening->Randomization Treatment_Arm Descartes-08 (6 weekly infusions) Randomization->Treatment_Arm Placebo_Arm Placebo (6 weekly infusions) Randomization->Placebo_Arm Follow_up Follow-up Assessments (MG-ADL, QMG, MGC, Safety) Treatment_Arm->Follow_up Placebo_Arm->Follow_up Crossover Optional Crossover to Descartes-08 Follow_up->Crossover Primary_Endpoint Primary Endpoint Analysis (Month 3) Follow_up->Primary_Endpoint Long_Term_Follow_up Long-Term Follow-up (e.g., 12 Months) Primary_Endpoint->Long_Term_Follow_up

Caption: Simplified workflow of the Descartes-08 Phase 2b clinical trial.

Safety and Tolerability

Descartes-08 has been generally well-tolerated in clinical trials. Notably, there have been no reported cases of cytokine release syndrome (CRS) or immune effector cell-associated neurotoxicity syndrome (ICANS), which are potential severe side effects associated with some CAR-T cell therapies. The administration of Descartes-08 does not require preconditioning chemotherapy, thus avoiding the toxicities associated with such regimens.

Standard of Care therapies have varied safety profiles.

  • Corticosteroids and traditional immunosuppressants are associated with a wide range of well-documented side effects, particularly with long-term use, including infections, metabolic changes, and organ toxicities.

  • Complement inhibitors carry an increased risk of meningococcal infections, requiring vaccination.

  • FcRn blockers can lead to an increased susceptibility to infections and headaches.

Conclusion

Descartes-08 represents a novel therapeutic modality for Myasthenia Gravis with a distinct mechanism of action targeting the source of pathogenic autoantibodies. Clinical trial data suggest a promising efficacy and safety profile, with the significant advantage of not requiring preconditioning chemotherapy. In comparison, while standard of care treatments, particularly the newer biologic agents, have demonstrated efficacy in managing gMG, they are associated with different safety considerations and mechanisms of action.

The data presented in this guide are intended to provide a comparative overview for research and professional evaluation. As Descartes-08 is an investigational therapy, further data from ongoing and future clinical trials will be crucial for a more definitive assessment of its place in the Myasthenia Gravis treatment landscape.

References

CT-0508: A Preclinical Comparative Guide for a Novel HER2-Targeted CAR-Macrophage Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the preclinical data supporting CT-0508, a first-in-class anti-HER2 chimeric antigen receptor macrophage (CAR-M) therapy. The data presented herein demonstrates the potential of CT-0508 to elicit potent anti-tumor activity, remodel the tumor microenvironment (TME), and synergize with existing immunotherapies. This document is intended for researchers, scientists, and drug development professionals interested in the next generation of cellular therapies for solid tumors.

Superior Efficacy in Preclinical Models

Preclinical studies have demonstrated the robust anti-tumor efficacy of CT-0508 in various HER2-overexpressing solid tumor models. These studies highlight the unique mechanism of action of CAR-macrophages, which not only directly target and eliminate cancer cells through phagocytosis but also orchestrate a broader anti-tumor immune response.

In Vivo Tumor Growth Inhibition

In a key preclinical study published in Nature Biotechnology, the efficacy of anti-HER2 CAR-M was evaluated in two distinct xenograft models of human cancer. In an ovarian cancer model using SKOV3 cells, a single intravenous injection of CAR-Ms resulted in a significant reduction in tumor burden and a notable increase in overall survival compared to control groups.[1][2] Similarly, in a model of metastatic lung cancer using SKOV3-luciferase cells, CAR-M treatment led to a significant decrease in the metastatic burden.[1][2]

Table 1: In Vivo Efficacy of Anti-HER2 CAR-M in a HER2+ Ovarian Cancer Xenograft Model (SKOV3)

Treatment GroupMedian Survival (Days)Percent Increase in Median Survival vs. UTD Mφ
Untransduced (UTD) Mφ43-
CAR-M6039.5%

Data extracted from Klichinsky M, et al. Nat Biotechnol. 2020.[1]

Synergy with Anti-PD-1 Immunotherapy

Further preclinical investigations have revealed a strong synergistic effect between CT-0508 and anti-PD-1 checkpoint inhibitors. In a syngeneic mouse model of HER2-expressing colorectal cancer (CT26-HER2), the combination of CAR-M and an anti-PD-1 antibody resulted in significantly improved tumor control and overall survival compared to either monotherapy alone. This suggests that CT-0508 can sensitize tumors to checkpoint blockade, a critical finding for the treatment of immunologically "cold" tumors.

Table 2: Synergistic Anti-Tumor Efficacy of CAR-M and Anti-PD-1 in a Syngeneic Colorectal Cancer Model (CT26-HER2)

Treatment GroupMedian Survival (Days)
Isotype Control25
Anti-PD-128
CAR-M45
CAR-M + Anti-PD-1Not Reached

Data derived from preclinical studies presented by Carisma Therapeutics.

Mechanism of Action: A Multi-pronged Anti-Tumor Attack

The superior efficacy of CT-0508 is attributed to its multifaceted mechanism of action, which goes beyond the direct killing of tumor cells.

  • Antigen-Specific Phagocytosis: CT-0508 is engineered to recognize and engulf HER2-positive tumor cells.[1][3][4]

  • Tumor Microenvironment (TME) Remodeling: Upon activation, CAR-Ms adopt a pro-inflammatory M1 phenotype and secrete cytokines and chemokines that attract and activate other immune cells, including T cells, transforming the immunosuppressive TME into an anti-tumor environment.[1][4][5]

  • Antigen Presentation and T-Cell Activation: As professional antigen-presenting cells, CAR-Ms can process and present tumor-associated antigens to T cells, leading to the induction and expansion of a tumor-specific T-cell response. This results in a durable and adaptive anti-tumor immunity.[1][5]

CT-0508_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) Tumor_Cell HER2+ Tumor Cell T_Cell T Cell Bystander_Macrophage Bystander Macrophage (M2) CT_0508 CT-0508 (CAR-M) CT_0508->Tumor_Cell 1. Phagocytosis CT_0508->T_Cell 3. Antigen Presentation TME_Remodeling TME Remodeling CT_0508->TME_Remodeling 2. Cytokine/Chemokine Secretion TME_Remodeling->T_Cell Recruitment TME_Remodeling->Bystander_Macrophage Polarization to M1 Experimental_Workflow cluster_Preparation Preparation cluster_InVivo_Study In Vivo Study Leukopak Leukopak from Healthy Donor Monocytes Isolate Monocytes Leukopak->Monocytes Macrophages Differentiate into Macrophages Monocytes->Macrophages Transduction Transduce with anti-HER2 CAR Vector Macrophages->Transduction CT_0508_Product CT-0508 (CAR-M) Transduction->CT_0508_Product Treatment Administer CT-0508 (and/or anti-PD-1) CT_0508_Product->Treatment Tumor_Implantation Implant HER2+ Tumor Cells in Mice Tumor_Implantation->Treatment Monitoring Monitor Tumor Growth and Survival Treatment->Monitoring Analysis Data Analysis Monitoring->Analysis

References

Adjuvant Bevacizumab in Colon Cancer: A Comparative Analysis of NSABP C-08 and AVANT Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), to chemotherapy has been a cornerstone in the management of metastatic colorectal cancer. However, its role in the adjuvant setting for resected colon cancer has been a subject of intense investigation. This guide provides a comparative analysis of two pivotal phase III clinical trials that evaluated the efficacy and safety of adjuvant bevacizumab: the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 and the AVANT (BO17920) trial. While a formal meta-analysis with pooled efficacy data from these trials is not available, this guide presents a side-by-side comparison of their methodologies and key findings to inform the research and drug development community.

Quantitative Data Summary

The following tables summarize the key quantitative data from the NSABP C-08 and AVANT trials, focusing on the primary endpoints of Disease-Free Survival (DFS) and Overall Survival (OS).

Table 1: NSABP C-08 Trial Results (5-Year Update)
EndpointmFOLFOX6 (Control)mFOLFOX6 + Bevacizumab (Experimental)Hazard Ratio (95% CI)P-value
Disease-Free Survival (DFS) 75.1% (3-year)77.9% (3-year)0.93 (0.81 - 1.08)0.35
Overall Survival (OS) 80.7% (5-year)82.5% (5-year)0.95 (0.79 - 1.13)0.56

Source: Allegra CJ, et al. J Clin Oncol. 2013.[1]

Table 2: AVANT Trial Results (Stage III Colon Cancer)
EndpointFOLFOX4 (Control)FOLFOX4 + BevacizumabXELOX + BevacizumabHR (95% CI) vs FOLFOX4P-value vs FOLFOX4
Disease-Free Survival (DFS) ---1.17 (0.98 - 1.39) (FOLFOX4+Bev)0.07 (FOLFOX4+Bev)
1.07 (0.90 - 1.28) (XELOX+Bev)0.44 (XELOX+Bev)
Overall Survival (OS) ---1.27 (1.03 - 1.57) (FOLFOX4+Bev)0.02 (FOLFOX4+Bev)
1.15 (0.93 - 1.42) (XELOX+Bev)0.21 (XELOX+Bev)

Source: de Gramont A, et al. Lancet Oncol. 2012.[2]

Experimental Protocols

A detailed understanding of the trial methodologies is crucial for interpreting the results.

NSABP C-08 Protocol
  • Objective: To determine if the addition of bevacizumab to adjuvant mFOLFOX6 chemotherapy improves DFS in patients with stage II or III colon cancer.[3][4]

  • Patient Population: 2,710 patients with resected stage II or III colon carcinoma.[4]

  • Treatment Arms:

    • Control Arm: mFOLFOX6 (oxaliplatin 85 mg/m², leucovorin 400 mg/m², 5-FU bolus 400 mg/m² on day 1, followed by 5-FU infusion 2400 mg/m² over 46 hours) every 2 weeks for 12 cycles.

    • Experimental Arm: mFOLFOX6 for 12 cycles plus bevacizumab (5 mg/kg) every 2 weeks for 26 cycles (one year).[4][5]

  • Primary Endpoint: Disease-Free Survival (DFS).[3]

  • Secondary Endpoint: Overall Survival (OS).[3]

AVANT Protocol
  • Objective: To evaluate the efficacy and safety of bevacizumab combined with either FOLFOX4 or XELOX versus FOLFOX4 alone as adjuvant treatment for high-risk stage II and stage III colon cancer.[6][7]

  • Patient Population: 3,451 patients with resected high-risk stage II or stage III colon cancer. The primary analysis focused on the 2,867 patients with stage III disease.[6][8]

  • Treatment Arms:

    • Arm A (Control): FOLFOX4 (oxaliplatin 85 mg/m² on day 1, leucovorin 200 mg/m²/day on days 1 and 2, 5-FU bolus 400 mg/m²/day and infusion 600 mg/m²/day on days 1 and 2) every 2 weeks for 12 cycles.

    • Arm B: FOLFOX4 for 12 cycles plus bevacizumab (5 mg/kg) every 2 weeks for 12 cycles, followed by bevacizumab alone for 12 cycles.

    • Arm C: XELOX (oxaliplatin 130 mg/m² on day 1, capecitabine (B1668275) 1000 mg/m² twice daily for 14 days) every 3 weeks for 8 cycles plus bevacizumab (7.5 mg/kg) every 3 weeks for 8 cycles, followed by bevacizumab alone for 8 cycles.

  • Primary Endpoint: Disease-Free Survival (DFS) in stage III patients.[8]

  • Secondary Endpoints: Overall Survival (OS), safety.[6]

Visualizations

Bevacizumab's Mechanism of Action: VEGF Signaling Pathway

VEGF_Signaling_Pathway cluster_cell_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF-A VEGFR VEGFR-2 VEGF->VEGFR Binds to Bevacizumab Bevacizumab Bevacizumab->VEGF Signaling Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK) VEGFR->Signaling Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Signaling->Angiogenesis Promotes

Caption: Bevacizumab binds to VEGF-A, preventing its interaction with VEGFR-2 and inhibiting angiogenesis.

Meta-Analysis Workflow Logic

Meta_Analysis_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting A Define Research Question (Adjuvant Bevacizumab Efficacy) B Establish Inclusion/Exclusion Criteria (e.g., Phase III, Adjuvant Setting) A->B C Literature Search (PubMed, Cochrane, etc.) B->C D Trial Selection (NSABP C-08, AVANT, etc.) C->D E Data Extraction (DFS, OS, HR, CI) D->E F Statistical Analysis (Pooled Hazard Ratios) E->F G Heterogeneity Assessment F->G H Publish Comparison Guide G->H

Caption: A logical workflow for conducting a meta-analysis of clinical trials.

References

A Head-to-Head Comparison of Chimeric Antigen Receptor (CAR) T-Cell Constructs: Descartes-08 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cellular immunotherapy, the design of Chimeric Antigen Receptor (CAR) T-cell constructs is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed, data-driven comparison of the Descartes-08 mRNA-based CAR T-cell therapy with other prominent CAR T constructs, focusing on their molecular architecture, signaling pathways, and performance in preclinical and clinical settings.

Introduction to Descartes-08

Descartes-08 is an autologous anti-B cell maturation antigen (BCMA) CAR T-cell therapy distinguished by its use of messenger RNA (mRNA) for transient expression of the CAR.[1][2][3] This approach is designed to offer a more controlled and potentially safer therapeutic profile compared to traditional viral vector-based methods that lead to permanent genetic modification.[4] Descartes-08 is currently under investigation for the treatment of autoimmune diseases such as Myasthenia Gravis and Systemic Lupus Erythematosus.[5]

Molecular Construct Comparison

The functionality of a CAR T-cell is intrinsically linked to its molecular components: the single-chain variable fragment (scFv) for antigen recognition, the hinge and transmembrane domains for structural support and membrane anchoring, and the intracellular signaling domains for T-cell activation.

A detailed comparison of the Descartes-08 construct with two commercially approved BCMA-targeting CAR T-cell therapies, Idecabtagene vicleucel (Ide-cel) and Ciltacabtagene autoleucel (Cilta-cel), is presented below.

FeatureDescartes-08Idecabtagene vicleucel (Ide-cel)Ciltacabtagene autoleucel (Cilta-cel)
Target Antigen BCMABCMABCMA
Antigen Binding Domain Murine anti-BCMA scFvMurine anti-BCMA scFv[6]Two BCMA-targeting single-domain antibodies[7][8]
Hinge Domain Human CD8αHuman CD8α[6]Not specified
Transmembrane Domain Human CD8αHuman CD8α[6]Not specified
Co-stimulatory Domain Human CD28Human 4-1BB (CD137)[6]Human 4-1BB (CD137)
Signaling Domain Human CD3ζHuman CD3ζ[6]Human CD3ζ
Manufacturing mRNA electroporation (transient expression)[4]Lentiviral transduction (stable expression)Lentiviral transduction (stable expression)

Signaling Pathways and Their Implications

The choice of the co-stimulatory domain is a pivotal aspect of CAR T design, significantly influencing the phenotype and function of the engineered T-cells. Descartes-08 utilizes the CD28 co-stimulatory domain, while Ide-cel and Cilta-cel employ the 4-1BB domain.

CAR_T_Signaling_Pathways cluster_descartes Descartes-08 cluster_alternatives Ide-cel / Cilta-cel D08_Antigen BCMA Antigen D08_CAR scFv (anti-BCMA) CD8 Hinge/TM CD28 Co-stim CD3ζ Signaling D08_Antigen->D08_CAR Binding D08_Activation T-Cell Activation (Rapid, potent cytotoxicity, prone to exhaustion) D08_CAR->D08_Activation Signal Transduction Alt_Antigen BCMA Antigen Alt_CAR scFv/VHH (anti-BCMA) CD8 Hinge/TM 4-1BB Co-stim CD3ζ Signaling Alt_Antigen->Alt_CAR Binding Alt_Activation T-Cell Activation (Sustained proliferation, memory formation) Alt_CAR->Alt_Activation Signal Transduction

Figure 1: Signaling pathways of Descartes-08 vs. 4-1BB-based CAR T-cells.

Preclinical and clinical studies have demonstrated that CD28-based CAR T-cells, like Descartes-08, tend to exhibit rapid and potent effector functions, but may be more prone to exhaustion.[9][10][11] In contrast, 4-1BB co-stimulation is associated with enhanced T-cell persistence, a central memory phenotype, and potentially lower but more sustained anti-tumor activity.[11][12]

Performance Data: mRNA vs. Lentiviral Constructs

The transient expression of the CAR in Descartes-08 via mRNA electroporation offers a distinct safety and control profile compared to the permanent integration of the CAR gene through lentiviral vectors used for Ide-cel and Cilta-cel.

ParametermRNA-based CAR T (e.g., Descartes-08)Lentiviral-based CAR T
CAR Expression Transient, peaks within hours and declines over days[13]Stable and long-term
Genomic Integration Risk None[4]Potential for insertional mutagenesis
Control over Activity Pharmacokinetic control through repeat dosingLimited once infused
Manufacturing Faster and potentially simplerMore complex and time-consuming
In Vivo Persistence Shorter per dose, requires repeat infusions for sustained effect[13]Long-term persistence
Toxicity Profile Potentially reduced risk of long-term toxicitiesRisk of long-term side effects due to persistent CAR expression

Preclinical studies comparing mRNA and lentiviral CAR T-cells have shown that while a single dose of lentiviral CAR T-cells leads to longer persistence, repeated infusions of mRNA CAR T-cells can achieve similar overall survival in animal models.[13] Studies on NK cells also suggest that mRNA electroporation can lead to higher transfection efficiency and cytotoxicity compared to a single round of lentiviral transduction.[14][15]

Head-to-Head Preclinical and Clinical Findings

Direct head-to-head clinical trials are limited. However, preclinical and comparative clinical data provide insights into the differential performance of CAR T constructs.

AspectCD28 Co-stimulation (Descartes-08)4-1BB Co-stimulation (Ide-cel, Cilta-cel)
Cytokine Release Generally higher and more rapid cytokine release in preclinical models.[9][10]More moderate and sustained cytokine production.[10]
In Vivo Expansion Rapid initial expansion.Slower but more sustained expansion and persistence.[11]
T-Cell Phenotype Skewed towards an effector memory phenotype.[12]Promotes a central memory T-cell phenotype.[12]
Clinical Efficacy High initial response rates.High and durable responses.[16][17]
Toxicity Higher rates of neurotoxicity have been reported in some clinical trials of CD28-based CARs.[9]Generally associated with a lower incidence of severe neurotoxicity.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

CAR T-Cell Cytotoxicity Assay (Flow Cytometry-Based)

This protocol outlines a method to assess the in vitro killing capacity of CAR T-cells.

Cytotoxicity_Workflow Start Start: Target & Effector Cells Label Label Target Cells (e.g., with CFSE) Start->Label CoCulture Co-culture CAR T-cells and Target Cells (various E:T ratios) Label->CoCulture Incubate Incubate (e.g., 4-24 hours) CoCulture->Incubate Stain Stain with Viability Dye (e.g., 7-AAD) Incubate->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: % Specific Lysis Analyze->End

Figure 2: Workflow for a flow cytometry-based cytotoxicity assay.
  • Cell Preparation:

    • Target cells (e.g., BCMA-expressing myeloma cell line) are harvested and labeled with a fluorescent dye like CFSE to distinguish them from effector cells.

    • CAR T-cells (effector cells) and control T-cells are harvested and counted.

  • Co-culture:

    • Target and effector cells are co-cultured in a 96-well plate at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

    • Control wells include target cells alone and target cells with non-transduced T-cells.

  • Incubation:

    • The co-culture is incubated for a defined period (e.g., 4, 24, or 48 hours) at 37°C.

  • Staining and Analysis:

    • Cells are harvested and stained with a viability dye (e.g., 7-AAD or Propidium Iodide) and antibodies against T-cell markers (e.g., CD3).[18]

    • Samples are acquired on a flow cytometer.

    • The percentage of dead target cells (CFSE-positive, viability dye-positive) is determined.

    • Specific lysis is calculated using the formula: % Specific Lysis = 100 × (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis).[19]

Cytokine Release Assay (ELISA)

This protocol measures the secretion of key cytokines by CAR T-cells upon antigen stimulation.

  • Co-culture Supernatant Collection:

    • Set up a co-culture of CAR T-cells and target cells as described in the cytotoxicity assay.

    • After the desired incubation period (e.g., 24 hours), centrifuge the plate and collect the supernatant.

  • ELISA Procedure:

    • Use commercially available ELISA kits for cytokines of interest (e.g., IFN-γ, IL-2, TNF-α).[20][21][22][23]

    • Coat a 96-well plate with the capture antibody.

    • Add standards and collected supernatants to the wells.

    • Add the detection antibody, followed by the enzyme conjugate.

    • Add the substrate and stop solution.

    • Read the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve and calculate the concentration of each cytokine in the samples.

In Vivo Xenograft Mouse Model

This protocol describes a common method to evaluate the anti-tumor efficacy of CAR T-cells in vivo.

Xenograft_Workflow Start Start: Immunodeficient Mice (e.g., NSG) Tumor_Implant Implant Human Tumor Cells (e.g., Myeloma cell line) Start->Tumor_Implant Tumor_Growth Allow Tumor Establishment Tumor_Implant->Tumor_Growth CART_Inject Inject CAR T-cells (intravenously) Tumor_Growth->CART_Inject Monitor Monitor Tumor Growth (e.g., Bioluminescence, Caliper) CART_Inject->Monitor Endpoint Endpoint Analysis: Tumor size, Survival, CAR T persistence Monitor->Endpoint End End Endpoint->End

Figure 3: Workflow for an in vivo xenograft mouse model.
  • Animal Model:

    • Use severely immunodeficient mice (e.g., NSG mice) that can accept human cell grafts.[24][25][26]

  • Tumor Engraftment:

    • Inject a human tumor cell line (e.g., a BCMA-expressing multiple myeloma cell line) intravenously or subcutaneously into the mice.[27]

    • Monitor tumor engraftment and growth, often using bioluminescence imaging if the tumor cells express luciferase.

  • CAR T-Cell Administration:

    • Once tumors are established, inject CAR T-cells intravenously.

    • Include control groups receiving non-transduced T-cells or vehicle.

  • Efficacy Assessment:

    • Monitor tumor burden over time using imaging or caliper measurements.

    • Monitor animal survival.

    • At the end of the study, tissues can be harvested to assess CAR T-cell infiltration and persistence.

Conclusion

The choice of CAR T-cell construct has profound implications for the therapeutic outcome. Descartes-08, with its mRNA-based platform and CD28 co-stimulatory domain, represents a novel approach aimed at enhancing safety and control. In contrast, lentivirally-delivered CAR T-cells with 4-1BB co-stimulation, such as Ide-cel and Cilta-cel, have demonstrated remarkable and durable efficacy in hematological malignancies. The comparative data and experimental protocols presented in this guide are intended to provide a valuable resource for researchers and drug developers in the rational design and evaluation of the next generation of CAR T-cell therapies.

References

Comparative analysis of CAR-M versus CAR-T therapies for solid tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Chimeric Antigen Receptor (CAR) T-cell therapy has marked a paradigm shift in the treatment of hematological malignancies. However, the translation of this success to solid tumors has been fraught with challenges. The complex, immunosuppressive tumor microenvironment (TME) of solid tumors often limits T-cell infiltration, persistence, and effector function. In this context, CAR-macrophages (CAR-M) have emerged as a promising alternative, leveraging the natural abilities of macrophages to navigate and remodel the TME. This guide provides a detailed comparative analysis of CAR-M and CAR-T therapies, focusing on their application against solid tumors, supported by preclinical and clinical data.

I. Core Mechanisms and Rationale

CAR-T cells are engineered to express a CAR that recognizes a specific tumor-associated antigen (TAA), leading to direct, MHC-independent cytotoxic killing of cancer cells. Their mechanism is potent but can be hindered by physical barriers and immunosuppressive factors within solid tumors.[1][2][3]

CAR-macrophages , by contrast, are designed to harness and enhance the innate tumor-infiltrating and phagocytic capabilities of macrophages.[1][2][3] Beyond direct phagocytosis of tumor cells, CAR-M can act as antigen-presenting cells, activating the endogenous adaptive immune system and remodeling the TME from an immunosuppressive to an inflammatory state.[1][4][5] This multi-pronged approach is the primary rationale for exploring CAR-M therapy in the solid tumor setting.

II. Comparative Data: Preclinical and Clinical Evidence

Direct head-to-head comparisons in preclinical models are crucial for understanding the relative strengths and weaknesses of each platform. While clinical data for CAR-M is still in its early stages, initial findings provide valuable insights.

FeatureCAR-M TherapyCAR-T Therapy
Primary Effector Function Phagocytosis, TME remodeling, Antigen presentation[1][6]Direct cytotoxicity[1]
Tumor Infiltration High; leverages natural macrophage chemotaxis to tumors[7]Variable to low; often hindered by dense stroma[1][3]
TME Modulation Can polarize M2 to M1 phenotype, increase pro-inflammatory cytokines, and recruit T-cells[6][8]Can be suppressed by the TME; "armored" CAR-T variants are in development to overcome this[1]
Antigen Spreading High potential; presents multiple tumor antigens to T-cells after phagocytosisLow; typically targets a single antigen
Persistence Generally considered to have lower persistence than T-cellsCan exhibit long-term persistence, forming memory cells
Safety Profile Generally well-tolerated in early trials; lower rates of severe Cytokine Release Syndrome (CRS) and neurotoxicity reported so far[4]Higher risk of severe CRS and neurotoxicity, especially in early generations
Preclinical Efficacy in Solid Tumors

A key preclinical study systematically compared NKG2D-based CAR-T, CAR-NK, and CAR-macrophages in orthotopic glioma mouse models. The findings are summarized below:

TherapyIn Vitro Killing ActivityIn Vivo Anti-Tumor Activity (Glioma Model)Tumor Migration (In Vivo)
CAR-T HighProlonged survivalBest tumor migration and distinct spatial distribution within the tumor
CAR-NK HighDid not prolong survivalInferior to CAR-T
CAR-M Lower than CAR-T/NKDid not prolong survivalInferior to CAR-T
Data sourced from a study on NKG2D CAR immune effector cells against gliomas.[9]

This study highlights that while CAR-M possess theoretical advantages, in certain models, CAR-T cells may exhibit superior tumor trafficking and standalone efficacy. However, the study also noted that engineering CAR-NK and CAR-M to secrete pro-inflammatory cytokines could significantly enhance their in vivo anti-tumor activity.[9]

Clinical Trial Data Snapshot
TherapyTrial IdentifierTarget Antigen / Tumor TypeKey Findings
CAR-M (CT-0508) NCT04660929HER2-overexpressing solid tumorsSafe and well-tolerated; no dose-limiting toxicities. Best overall response was stable disease in 44% of patients with HER2 3+ tumors. Evidence of TME remodeling and T-cell expansion.[4]
CAR-T (Various) MultipleVarious (e.g., Mesothelin, GD2, HER2) / Various Solid TumorsMixed efficacy. Some complete and partial responses have been observed, but overall response rates remain modest in many solid tumors. Significant challenges with on-target, off-tumor toxicity, T-cell exhaustion, and antigen escape persist.[10][11][12]

III. Signaling Pathways

The intracellular signaling domains incorporated into the CAR construct are critical determinants of the cell's function upon antigen recognition.

CAR-T Signaling

Second-generation CAR-T cells typically utilize the CD3ζ signaling domain for activation, combined with a costimulatory domain such as CD28 or 4-1BB. These domains activate downstream pathways including PI3K/AKT and NF-κB, leading to T-cell proliferation, cytokine release, and cytotoxic activity.

CAR_T_Signaling cluster_cytoplasm Cytoplasm CAR CAR CD3z CD3ζ CAR->CD3z Costim CD28 / 4-1BB CAR->Costim TAA Tumor Antigen TAA->CAR Lck LCK CD3z->Lck p PI3K PI3K → AKT Costim->PI3K NFkB NF-κB Costim->NFkB ZAP70 ZAP70 Lck->ZAP70 p ZAP70->PI3K ZAP70->NFkB Effector Effector Functions PI3K->Effector NFkB->Effector

CAR-T cell signaling cascade.
CAR-M Signaling

CAR-M constructs have shown more diversity in their signaling domains. While CD3ζ can be used and is homologous to the native macrophage Fc receptor gamma chain (FcRγ), other domains like Megf10 and the Toll-like receptor (TIR) domain are also being explored. These pathways often converge on the activation of Rac1 for actin polymerization (essential for phagocytosis) and NF-κB for the transcription of pro-inflammatory cytokines.[1]

CAR_M_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CAR CAR SignalingDomain CD3ζ / FcRγ / TIR CAR->SignalingDomain TAA Tumor Antigen TAA->CAR Syk Syk SignalingDomain->Syk p NFkB NF-κB SignalingDomain->NFkB Rac1 Rac1 Syk->Rac1 Phagocytosis Phagocytosis Rac1->Phagocytosis Cytokines Cytokine Release (e.g., IL-1β, TNF-α) NFkB->Cytokines

CAR-Macrophage signaling cascade.

IV. Experimental Protocols

Detailed methodologies for the generation of CAR-T and CAR-M cells are critical for reproducibility and advancement in the field. Below are generalized workflows.

CAR-T Cell Generation Workflow

The production of CAR-T cells for preclinical research typically involves the isolation of T-cells from peripheral blood mononuclear cells (PBMCs), followed by activation, transduction with a viral vector carrying the CAR construct, and expansion.

CAR_T_Workflow Start PBMC Isolation (Ficoll Gradient) TCell_Isolation T-Cell Selection (e.g., CD4/CD8 Beads) Start->TCell_Isolation Activation Activation (e.g., anti-CD3/CD28 Beads) TCell_Isolation->Activation Transduction Lentiviral/Retroviral Transduction Activation->Transduction Expansion Expansion (IL-2, IL-7, IL-15) Transduction->Expansion QC Quality Control (Flow Cytometry, Cytotoxicity Assay) Expansion->QC Final CAR-T Product QC->Final

Generalized CAR-T cell manufacturing workflow.

Key Steps in CAR-T Protocol:

  • T-Cell Isolation: PBMCs are isolated from whole blood or buffy coats using Ficoll-Paque density gradient centrifugation. CD4+ and CD8+ T-cells are then enriched using magnetic bead selection.[13][14]

  • Activation: Isolated T-cells are activated using anti-CD3 and anti-CD28 antibodies, typically coated on magnetic beads or plates, to stimulate T-cell proliferation.[13][14]

  • Transduction: A lentiviral or retroviral vector encoding the CAR is added to the activated T-cells. A multiplicity of infection (MOI) is optimized for efficient gene transfer.[13][14]

  • Expansion: Transduced T-cells are cultured in media supplemented with cytokines such as IL-2, IL-7, and IL-15 for 7-14 days to achieve the desired cell numbers.[13][15]

  • Quality Control: The final product is assessed for CAR expression (via flow cytometry), viability, and cytotoxic function against target cells.[13][16]

CAR-Macrophage Generation Workflow

Generating primary human CAR-macrophages is more challenging due to the resistance of monocytes/macrophages to standard lentiviral transduction. Adenoviral vectors or modified lentiviruses are often required.

CAR_M_Workflow Start PBMC Isolation (Ficoll Gradient) Monocyte_Isolation Monocyte Selection (e.g., CD14 Beads) Start->Monocyte_Isolation Transduction Adenoviral (Ad5f35) or Lentiviral (Vpx) Transduction Monocyte_Isolation->Transduction Differentiation Differentiation (e.g., M-CSF or GM-CSF) Transduction->Differentiation QC Quality Control (Flow Cytometry, Phagocytosis Assay) Differentiation->QC Final CAR-M Product QC->Final

Generalized CAR-Macrophage manufacturing workflow.

Key Steps in CAR-M Protocol:

  • Monocyte Isolation: CD14+ monocytes are isolated from PBMCs using magnetic bead selection.[17]

  • Transduction: Due to the difficulty of transducing non-dividing primary macrophages, specialized vectors are used. The chimeric adenoviral vector Ad5f35 is efficient.[18] Alternatively, Vpx-containing lentiviruses can be used to overcome restriction factors in macrophages.[19]

  • Differentiation: Transduced monocytes are differentiated into macrophages over 5-7 days using cytokines like M-CSF or GM-CSF. GM-CSF is often used to promote a pro-inflammatory M1-like phenotype.[17][18]

  • Quality Control: The final CAR-M product is evaluated for CAR expression, viability, phenotype (M1/M2 markers), and, critically, its antigen-specific phagocytic activity.[6]

V. Conclusion and Future Directions

CAR-T and CAR-M therapies represent distinct but potentially complementary approaches to tackling solid tumors. CAR-T cells offer potent, direct cytotoxicity but face significant hurdles within the TME. CAR-macrophages, while perhaps less directly cytotoxic in some contexts, possess the unique ability to infiltrate tumors, survive in the harsh TME, and orchestrate a broader anti-tumor immune response.

The future of these therapies in solid tumors will likely involve:

  • Combination Strategies: Combining CAR-M with CAR-T or checkpoint inhibitors may create a powerful synergy, where CAR-M remodels the TME to allow for more effective CAR-T cell infiltration and function.[1][4]

  • Advanced Engineering: "Armored" CAR-M that secrete pro-inflammatory cytokines or T-cell engagers could further enhance their efficacy.[1]

  • Optimized CAR Designs: Further refinement of CAR signaling domains in both T-cells and macrophages will be crucial to enhance efficacy while maintaining a favorable safety profile.

While CAR-T therapy is more clinically advanced, the unique biological advantages of macrophages make CAR-M a highly promising modality for solid tumor immunotherapy. Continued research, particularly direct comparative preclinical studies and further clinical trials, will be essential to fully define the roles of these powerful living drugs in oncology.

References

Safety Operating Guide

Safety and Handling Protocols for CT-08: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that publicly available safety data does not currently identify a specific chemical compound designated as "CT-08." Extensive searches have primarily linked the term "this compound" to a fiber optic cleaving tool.

For the safety of all laboratory personnel, it is imperative to obtain a specific Safety Data Sheet (SDS) for any chemical being handled. The following guidelines are based on general best practices for handling potentially hazardous chemical compounds in a research and development setting. This information should be supplemented with the specific details provided in the SDS for the exact substance in use.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE program is the first line of defense against chemical exposure. The selection of appropriate PPE is contingent on the physical and chemical properties of the substance, the nature of the handling procedures, and the potential for exposure.

Table 1: Recommended Personal Protective Equipment for Chemical Handling

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes, vapors, and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). The specific glove material should be selected based on the chemical's breakthrough time and permeation rate as specified in the SDS.Prevents skin contact with the chemical, which can cause irritation, burns, or absorption of toxic substances.
Body Protection A laboratory coat or a chemically resistant apron. In cases of high splash potential, chemically resistant coveralls may be necessary.Protects the skin and personal clothing from contamination.
Respiratory Protection The need for respiratory protection must be determined by a formal risk assessment. If required, a NIOSH-approved respirator (e.g., an air-purifying respirator with appropriate cartridges or a supplied-air respirator) should be used.Protects against the inhalation of hazardous vapors, mists, or dust.
Foot Protection Closed-toe shoes, preferably made of a chemically resistant material.Protects the feet from spills and falling objects.

Operational and Disposal Plans

A clear and well-defined plan for the handling and disposal of any chemical is critical to maintaining a safe laboratory environment.

Handling and Storage Workflow

The following diagram outlines a general workflow for the safe handling and storage of chemical compounds.

General Chemical Handling Workflow A Receive and Verify Chemical B Review Safety Data Sheet (SDS) A->B Crucial First Step C Don Appropriate PPE B->C D Conduct Experiment in a Ventilated Area C->D E Properly Label and Store Chemical D->E F Clean and Decontaminate Work Area E->F G Remove and Dispose of PPE F->G H Document Handling and Usage G->H Chemical Waste Disposal Pathway A Generate Chemical Waste B Segregate Waste at Source A->B C Label Waste Container Clearly B->C D Store in Designated Waste Accumulation Area C->D E Schedule Pickup by EHS or Licensed Waste Hauler D->E F Document Waste Disposal E->F

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。